Diethylaminoacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZSMIBSMMLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062781 | |
| Record name | (Diethylamino)acetonitrile | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-02-4 | |
| Record name | 2-(Diethylamino)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-02-4 | |
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| Record name | 2-(Diethylamino)acetonitrile | |
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| Record name | Diethylaminoacetonitrile | |
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| Record name | Acetonitrile, 2-(diethylamino)- | |
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| Record name | (Diethylamino)acetonitrile | |
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| Record name | (diethylamino)acetonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.210 | |
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| Record name | 2-(DIETHYLAMINO)ACETONITRILE | |
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Foundational & Exploratory
Diethylaminoacetonitrile chemical properties and structure
This guide provides a comprehensive technical overview of 2-(Diethylamino)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structure, synthesis, and reactivity, grounding all information in established scientific literature.
Introduction: The Versatility of an Amino Nitrile
2-(Diethylamino)acetonitrile, also known as N,N-Diethylglycinonitrile, is a tertiary amino nitrile that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, combining a nucleophilic tertiary amine with a reactive nitrile group, makes it a versatile precursor for a variety of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[3][4] This guide aims to provide an in-depth understanding of its chemical nature, offering the detailed insights necessary for its effective and safe application in a laboratory and industrial context.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound are dictated by its structure. Diethylaminoacetonitrile possesses a simple yet functional acyclic structure.
Chemical Structure
The molecule consists of a central nitrogen atom bonded to two ethyl groups and a cyanomethyl group (-CH₂C≡N).[1] This arrangement results in a molecule with a rotatable bond count of three, allowing for conformational flexibility.[1]
Below is a two-dimensional representation of the this compound structure.
Caption: 2D Structure of 2-(Diethylamino)acetonitrile
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2-(diethylamino)acetonitrile | [1] |
| CAS Number | 3010-02-4 | [1] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Clear orange-brown liquid | [3] |
| Boiling Point | 170 °C (at 760 mm Hg) | [3] |
| 61–63 °C (at 14 mm Hg) | [5] | |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Refractive Index (n²⁵D) | 1.4230 | [5] |
| Flash Point | 129 °F (53.9 °C) | [3] |
| Solubility | Slightly soluble in water | [6] |
| XLogP3 | 0.6 - 0.8 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
Synthesis Protocol: A Validated Approach
This compound is commonly synthesized via a variation of the Strecker synthesis. The procedure detailed in Organic Syntheses provides a reliable and high-yielding method.[5] The causality behind this multi-step, one-pot reaction lies in the sequential formation of key intermediates.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Formation of the Bisulfite Addition Compound: Formaldehyde reacts with sodium bisulfite to form a stable adduct. This step serves to control the reactivity of the otherwise volatile formaldehyde.
-
Formation of the Aminol Intermediate: Diethylamine, a secondary amine, displaces the bisulfite group to form an unstable aminol, which then dehydrates to form the corresponding diethylaminomethyl cation.
-
Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the cation, forming the final this compound product.
The overall transformation can be visualized as follows:
Caption: Simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[5]
Causality Note: This procedure must be performed in a well-ventilated fume hood due to the potential evolution of highly toxic hydrogen cyanide gas, especially during the addition of sodium cyanide.[5]
-
Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3 moles) of sodium bisulfite in 750 ml of water. Add 225 ml of a 37–40% formaldehyde solution and warm the mixture to 60°C.
-
Addition of Diethylamine: Cool the mixture to 35°C and add 219 g (309 ml, 3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours. This allows for the complete formation of the intermediate.
-
Cyanation: To the reaction mixture, add a solution of 147 g (3 moles) of sodium cyanide dissolved in 400 ml of water with efficient stirring to ensure thorough mixing of the two layers.
-
Reaction and Workup: After stirring for 1.5 hours, the upper nitrile layer is separated.
-
Drying and Purification: The crude product is dried over 25 g of anhydrous calcium sulfate ("Drierite"). It is then purified by vacuum distillation, collecting the fraction boiling at 61–63°C/14 mm Hg.[5] The expected yield is between 88–90%.[5]
Spectroscopic and Analytical Profile
Characterization of this compound is crucial for confirming its identity and purity. The NIST Chemistry WebBook provides reference spectra for this compound.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is a key tool for identifying functional groups.
-
C≡N Stretch: A sharp, characteristic absorption band for the nitrile group is expected around 2200-2260 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the ethyl and methylene groups will appear just below 3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the tertiary amine will be visible in the 1250-1020 cm⁻¹ region.
The NIST reference spectrum provides an experimental trace for comparison.[8][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight, 112.17.[7]
-
Fragmentation: Common fragmentation pathways for α-aminonitriles involve the loss of HCN or cleavage alpha to the nitrogen atom, leading to characteristic fragment ions. The NIST database shows a prominent peak which is often the base peak resulting from alpha-cleavage.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Triplet (6H): Corresponding to the methyl protons (-CH₃) of the two ethyl groups, coupled to the adjacent methylene protons.
-
Quartet (4H): Corresponding to the methylene protons (-CH₂-) of the two ethyl groups, coupled to the adjacent methyl protons.
-
Singlet (2H): Corresponding to the methylene protons adjacent to the nitrile group (-CH₂CN).
Reactivity and Applications in Drug Development
This compound's utility stems from the reactivity of its functional groups. It is an important intermediate for producing dyes, textile auxiliaries, and pharmaceutical products.[4]
-
Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a gateway to a wide range of other functional groups and molecular scaffolds.
-
Alpha-Amino Nitrile Reactivity: As an α-amino nitrile, it can participate in reactions such as the Thorpe-Ziegler reaction or be used as a precursor for the synthesis of α-amino acids and heterocyclic compounds, which are prevalent in modern pharmaceuticals.[11]
While specific drug synthesis pathways involving this compound are often proprietary, its structural motif is found in intermediates for various active pharmaceutical ingredients (APIs).[12][13] The broader class of aminonitriles is fundamental in the synthesis of pharmaceuticals like vitamin B1 and various heterocyclic drugs.[12][13][14]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as a flammable liquid and vapor.[1][3] It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye damage or irritation.[1]
-
GHS Hazard Statements: H226, H301, H310, H311, H318, H319, H330, H331.[1]
Handling and Storage
-
Engineering Controls: Always use this chemical within a chemical fume hood to avoid inhalation of vapors.[15][16] Use explosion-proof electrical and ventilating equipment.[15] Eyewash stations and safety showers must be readily available.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][17] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Store away from heat, sparks, open flames, and other ignition sources.[15][16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]
Conclusion
2-(Diethylamino)acetonitrile is a chemical of significant industrial and research importance. Its straightforward, high-yield synthesis and the versatile reactivity of its amino and nitrile functionalities make it a valuable intermediate. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in the synthesis of advanced materials and pharmaceutically relevant molecules.
References
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PubChem. (n.d.). Dimethylaminoacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Allen, C. F. H., & VanAllan, J. A. (n.d.). This compound. Organic Syntheses. Retrieved from [Link]
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Cheméo. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Diethylamino)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to Diethylaminoacetonitrile: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminoacetonitrile, identified by the CAS Number 3010-02-4 , is a versatile bifunctional organic compound featuring a tertiary amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and materials science. Its diethylamino moiety provides a basic handle and a site for further functionalization, while the nitrile group can be hydrolyzed, reduced, or undergo addition reactions to introduce a variety of other functional groups. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its role as a key building block in the pharmaceutical industry, supported by detailed protocols and mechanistic insights.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis. It is a clear, colorless to light orange-brown liquid with a boiling point of approximately 170°C.[3][4] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3010-02-4 | [1][2] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [1] |
| Boiling Point | 170 °C | [3][4] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 53.9 °C (129 °F) | [3] |
| Refractive Index | 1.435 | [3] |
| SMILES | CCN(CC)CC#N | [1] |
| InChIKey | LVPZSMIBSMMLPI-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The classical and most reliable method for the synthesis of this compound is a variation of the Strecker synthesis. This one-pot reaction involves the condensation of diethylamine, formaldehyde, and a cyanide source. The procedure detailed in Organic Syntheses provides a robust and scalable method for its preparation.
Reaction Pathway
The synthesis proceeds through the initial formation of an aminol from diethylamine and formaldehyde, which then dehydrates to form the corresponding iminium ion. Nucleophilic attack by the cyanide ion on the iminium ion yields the final product, this compound.
Caption: Synthesis of this compound via iminium ion formation and subsequent cyanation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.
Caution: This synthesis should be performed in a well-ventilated fume hood as it involves the use of sodium cyanide, which can release highly toxic hydrogen cyanide gas upon acidification. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Materials:
-
Sodium bisulfite (312 g, 3 moles)
-
37-40% Formaldehyde solution (225 mL)
-
Diethylamine (219 g, 309 mL, 3 moles)
-
Sodium cyanide (147 g, 3 moles)
-
Water
-
Drierite (or other suitable drying agent)
Procedure:
-
Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3 moles) of sodium bisulfite in 750 mL of water. To this solution, add 225 mL of a 37-40% formaldehyde solution and warm the mixture to 60°C.
-
Addition of Diethylamine: Cool the mixture to 35°C and add 219 g (309 mL, 3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours.
-
Cyanation: Place the beaker containing the reaction mixture in a well-ventilated fume hood. Prepare a solution of 147 g (3 moles) of sodium cyanide in 400 mL of water and add it to the reaction mixture with efficient stirring, ensuring the two layers are thoroughly mixed.
-
Work-up and Isolation: After stirring for 1.5 hours, separate the upper nitrile layer. Dry the crude product over 25 g of Drierite. The expected yield of the crude product is 299–309 g (90–92%).
-
Purification: The crude product can be purified by vacuum distillation. The fraction boiling at 61–63°C at 14 mmHg is collected, yielding 298–302 g (88–90%) of pure this compound.[5]
Applications in Drug Development: The Lidocaine Case Study
The structural core of this compound is a key pharmacophore in a number of active pharmaceutical ingredients (APIs). A prominent example is Lidocaine (also known as Xylocaine), a widely used local anesthetic and antiarrhythmic drug.[6] The chemical structure of Lidocaine is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. While the traditional synthesis of Lidocaine starts from 2,6-dimethylaniline and chloroacetyl chloride, followed by reaction with diethylamine, the resulting molecule contains the intact diethylamino-acetyl moiety derived conceptually from this compound.
A patented synthesis method highlights a more direct use of a related precursor, reacting 2,6-dimethylaniline with a 2-(diethylamino)-N,N-dialkyl acetamide compound, showcasing the utility of the pre-formed diethylamino-acetyl unit in streamlining the synthesis of this important drug.[4][7]
Synthetic Pathway to Lidocaine
The following diagram illustrates the conventional, multi-step synthesis of Lidocaine, emphasizing the introduction of the key diethylamino-acetyl group.
Caption: Conventional two-step synthesis of the local anesthetic Lidocaine.
Reactivity and Further Transformations
The nitrile and tertiary amine functionalities of this compound allow for a range of chemical transformations, making it a versatile starting material for more complex molecules.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N,N-diethylglycine, or the amide, N,N-diethylglycinamide. These are valuable precursors for peptides and other biologically active molecules.
-
Nitrile Reduction: Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding diamine, N,N-diethyl-1,2-ethanediamine.
-
Grignard and Organolithium Reactions: The nitrile group can react with organometallic reagents such as Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Like other aliphatic nitriles, its toxicity is associated with the potential metabolic release of cyanide. The onset of symptoms of poisoning may be delayed.
-
Flammability: It is a flammable liquid and vapor with a flash point of 53.9°C.[3] Keep away from heat, sparks, open flames, and hot surfaces.
-
Handling: All handling should be conducted in a well-ventilated chemical fume hood.[5] Use of personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure that eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3]
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and the versatile reactivity of its nitrile and amino groups make it a key building block for a range of more complex molecules. The incorporation of its core structural motif into the widely used anesthetic Lidocaine underscores its importance in pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and in industrial applications.
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Allen, C. F. H.; VanAllan, J. A. This compound. Organic Syntheses. Coll. Vol. 3, p.275 (1955); Vol. 27, p.20 (1947). [Link]
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A Technical Guide to 2-(diethylamino)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-(diethylamino)acetonitrile, a versatile α-aminonitrile intermediate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthetic pathways, and its strategic importance as a building block in medicinal chemistry. We will explore the causality behind its synthesis and its potential in the rational design of novel therapeutics.
Chemical Identity and Physicochemical Properties
The unequivocally correct IUPAC name for the compound commonly referred to as Diethylaminoacetonitrile is 2-(diethylamino)acetonitrile .[1][2][3] This nomenclature precisely describes the molecular architecture: an acetonitrile core with a diethylamino substituent at the alpha-carbon (C2).
Structure:
Caption: Chemical structure of 2-(diethylamino)acetonitrile.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)acetonitrile | PubChem CID 44983[2] |
| CAS Number | 3010-02-4 | NIST Chemistry WebBook[3][4] |
| Molecular Formula | C₆H₁₂N₂ | PubChem CID 44983[2] |
| Molecular Weight | 112.17 g/mol | PubChem CID 44983[2] |
| Appearance | Clear orange-brown liquid | ECHEMI[5] |
| Boiling Point | 170 °C (at 760 mm Hg) | ECHEMI[5] |
| Density | ~0.9 g/cm³ | ECHEMI[5] |
| Synonyms | This compound, N,N-Diethylaminoacetonitrile, Glycinonitrile, N,N-Diethyl- | Fisher Scientific[6], NIST Chemistry WebBook[3][4] |
Synthesis of 2-(diethylamino)acetonitrile: A Modified Strecker Reaction
The most common and efficient method for the synthesis of 2-(diethylamino)acetonitrile is a variation of the classic Strecker synthesis.[5][7][8][9][10] This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde), a secondary amine (diethylamine), and a cyanide source.
Mechanistic Rationale
The Strecker synthesis of α-aminonitriles proceeds through the formation of an iminium ion intermediate. In the case of 2-(diethylamino)acetonitrile, the reaction between diethylamine and formaldehyde generates the N,N-diethylmethaniminium ion. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final product. The use of sodium bisulfite in the initial step with formaldehyde is a strategic choice to form a stable adduct, which then readily reacts with diethylamine. This approach controls the reactivity of the highly volatile and reactive formaldehyde.
Caption: Reactivity and synthetic utility of 2-(diethylamino)acetonitrile.
Potential Therapeutic Areas
The structural motif of α-aminonitriles is found in several classes of bioactive compounds. This suggests the potential for derivatives of 2-(diethylamino)acetonitrile to be explored in various therapeutic areas:
-
Enzyme Inhibition: α-Aminonitriles have been successfully employed as inhibitors of proteases, such as dipeptidyl peptidase-4 (DPP-4) and cathepsins. The nitrile group can act as a "warhead," forming a reversible covalent bond with a key active site residue (e.g., serine or cysteine).
-
Antiviral and Anticancer Agents: Some natural and synthetic compounds containing the α-aminonitrile scaffold have demonstrated potent antiviral and anticancer activities. [8]* Central Nervous System (CNS) Agents: The ability to synthesize a wide range of N-substituted amino acids and their derivatives from aminonitriles makes them attractive starting points for the development of CNS-active compounds.
Safety and Handling
2-(diethylamino)acetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | Description |
| Flammable Liquid | Flammable liquid and vapor. [6] |
| Acute Toxicity | Toxic if swallowed. May be harmful in contact with skin. [6] |
| Eye Irritation | Causes serious eye irritation. [6] |
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood. [6]* Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [6]* Keep away from open flames, hot surfaces, and sources of ignition. [6]* Store in a cool, dry, and well-ventilated area in a tightly closed container. [6]* In case of accidental exposure, seek immediate medical attention.
Conclusion
2-(diethylamino)acetonitrile is a valuable and versatile chemical intermediate with a well-defined IUPAC nomenclature and established synthetic protocols. Its significance in drug discovery stems from its utility as a building block for a diverse array of more complex molecules, particularly nitrogen-containing heterocycles and unnatural amino acids. While not a final drug product itself, a thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics. The principles outlined in this guide provide a solid foundation for its safe and effective application in a research and development setting.
References
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Guedes, G. P., de Oliveira, M. A. L., & de Farias, R. P. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Singh, S., & Singh, P. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20. doi:10.15227/orgsyn.027.0020. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. In PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. In PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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Molecular weight and formula of Diethylaminoacetonitrile
An In-depth Technical Guide to Diethylaminoacetonitrile: Properties, Synthesis, and Applications
Introduction
This compound, also known as N,N-Diethylglycinonitrile, is a bifunctional organic compound featuring both a tertiary amine and a nitrile group. This unique structural combination makes it a highly valuable and versatile intermediate in organic synthesis. Its strategic importance is primarily recognized in the construction of more complex molecular architectures, serving as a key building block for a range of products from pharmaceuticals to dyes. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-tested synthesis protocol, its principal applications, and essential safety considerations for researchers and chemical professionals.
Core Chemical and Physical Properties
A precise understanding of a compound's properties is foundational to its application in research and development. This compound is a flammable, clear to orange-brown liquid.[1] Its core identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂ | [2][3][4][5] |
| Molecular Weight | 112.17 g/mol | [2][4][5][6] |
| CAS Registry Number | 3010-02-4 | [2][3][4] |
| Appearance | Clear orange-brown liquid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 170 °C at 760 mmHg | [1] |
| Flash Point | 54 °C (129 °F) | [1] |
| Refractive Index | 1.435 | [1] |
| SMILES | CCN(CC)CC#N | [5][6] |
| InChI Key | LVPZSMIBSMMLPI-UHFFFAOYSA-N | [2][3][7][8] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is efficiently achieved through a one-pot reaction that combines principles of the Mannich reaction and Strecker synthesis. The procedure detailed here is adapted from a robust and well-established method published in Organic Syntheses, which ensures high yield and purity.[9]
Mechanistic Rationale
The synthesis proceeds through a sequence of three key steps within a single reaction vessel:
-
Bisulfite Adduct Formation: Formaldehyde reacts with sodium bisulfite to form a stable, water-soluble adduct. This step serves to control the reactivity of the otherwise volatile and highly reactive formaldehyde.
-
Amination: Diethylamine, a secondary amine, is introduced. It displaces the bisulfite group to form an aminol intermediate, which then dehydrates to form the corresponding diethylaminomethyl cation or its equivalent. This electrophilic species is crucial for the subsequent step.
-
Cyanation: Sodium cyanide provides the nucleophilic cyanide ion (CN⁻), which attacks the electrophilic carbon of the intermediate, forming the stable C-C bond and yielding the final this compound product.
The entire process is a classic example of synthesizing α-aminonitriles, which are direct precursors to α-amino acids.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Step-by-Step Laboratory Protocol
Critical Safety Warning: This procedure involves sodium cyanide and may evolve highly toxic hydrogen cyanide gas. This entire preparation MUST be performed inside a certified, high-performance chemical fume hood.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Reagents:
-
Sodium bisulfite (NaHSO₃): 312 g (3.0 moles)
-
Deionized Water: 1150 mL (750 mL + 400 mL)
-
Formaldehyde solution (37-40% w/w): 225 mL
-
Diethylamine: 219 g (309 mL, 3.0 moles)
-
Sodium cyanide (NaCN): 147 g (3.0 moles)
-
Anhydrous Calcium Sulfate (Drierite®): 25 g
Procedure:
-
Preparation of the Bisulfite Solution: In a 3-liter beaker, dissolve 312 g of sodium bisulfite in 750 mL of water.
-
Adduct Formation: To the bisulfite solution, add 225 mL of 37-40% formaldehyde solution. Gently warm the mixture to 60°C with stirring. This facilitates the formation of the adduct.
-
Cooling and Amination: Cool the reaction mixture to 35°C. In a controlled manner, add 219 g of diethylamine with manual stirring. Allow the mixture to stand for 2 hours at ambient temperature.
-
Cyanation: Place the beaker inside a chemical fume hood. In a separate flask, prepare the cyanide solution by carefully dissolving 147 g of sodium cyanide in 400 mL of water. (CAUTION: HIGHLY TOXIC) .
-
Add the sodium cyanide solution to the main reaction mixture. Stir the resulting two-phase system vigorously for 1.5 hours to ensure thorough mixing and complete reaction.
-
Workup and Isolation: After stirring, transfer the mixture to a separatory funnel. The upper, less dense layer is the crude this compound product. Separate this organic layer.
-
Drying: Dry the crude product by adding 25 g of anhydrous calcium sulfate (Drierite®). Swirl occasionally for 15-20 minutes. The crude yield should be approximately 299–309 g (90–92%).[9]
-
Purification: Purify the crude nitrile by vacuum distillation. Collect the fraction boiling at 61–63°C under a pressure of 14 mmHg. The expected yield of pure product is 298–302 g (88–90%).[9]
Applications in Chemical Synthesis
This compound's utility stems from the reactivity of its two functional groups, which can be manipulated independently or in concert. It serves as a potent intermediate for synthesizing a wide array of valuable compounds.
-
Pharmaceuticals and Agrochemicals: As an α-aminonitrile, it is a direct precursor to N,N-diethylglycine and its derivatives, which are scaffolds found in various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Its role as an intermediate for pesticidal active ingredients has been noted.[10]
-
Dyes and Textile Auxiliaries: The tertiary amine and the reactive nitrile group make it a suitable precursor for the synthesis of certain classes of dyes and additives used in the textile industry.[10]
-
Complex Organic Intermediates: It is a foundational reagent for creating more elaborate molecules. For instance, its analog, (Dimethylamino)acetonitrile, is used to synthesize α-dimethylamino-β-oxonitriles, which are versatile synthetic intermediates.
Role as a Synthetic Intermediate
Caption: Role of this compound as a central building block.
Safety and Handling
Professional diligence in handling this compound is mandatory due to its significant hazard profile.
Hazard Summary:
-
Flammability: Flammable liquid and vapor (GHS Category 3).[4][11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof equipment.
-
Toxicity: Classified as highly toxic. It is toxic if swallowed (Acute Toxicity, Oral, Category 3) and can be fatal in contact with skin (Acute Toxicity, Dermal, Category 2/3).[4][11] It is also toxic if inhaled.
-
Irritation: Causes serious eye irritation.[11]
Handling and Storage Recommendations:
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[5][11] Keep away from strong oxidizing agents and strong bases.[11]
-
Spill Response: In case of a spill, evacuate the area. Use non-sparking tools and absorbent materials for cleanup. Prevent entry into waterways.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link][2][3][7][8][12]
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National Center for Biotechnology Information (NCBI). (n.d.). 2-(Diethylamino)acetonitrile. PubChem. Retrieved from [Link][4]
-
Cheméo. (n.d.). Chemical Properties of 2-(Diethylamino)acetonitrile. Retrieved from [Link][6]
-
Allen, C. F. H., & VanAllan, J. A. (1948). This compound. Organic Syntheses, 28, 39. Retrieved from [Link][9]
-
Bayer AG. (1980). Process for the manufacture of n,n-dimethylaminoacetonitrile. Google Patents. Retrieved from [10]
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Synthesis of Diethylaminoacetonitrile: A Technical Guide for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethylaminoacetonitrile, a valuable intermediate in the development of various pharmaceutical and specialty chemical products.[1] Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of the synthesis, offers field-proven insights into experimental best practices, and outlines robust analytical methods for product validation. The core of this guide is a detailed, self-validating protocol for the one-pot synthesis from diethylamine, formaldehyde, and a cyanide source, designed to ensure both high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of this compound
This compound, also known as N,N-Diethylglycinonitrile, is a versatile bifunctional molecule incorporating a nucleophilic tertiary amine and a nitrile group.[2] This unique structural combination makes it a valuable building block in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the diethylamino group can act as a base or a directing group. Consequently, this compound serves as a key intermediate in the synthesis of a range of target molecules, including pharmaceuticals, dyes, and textile auxiliaries.[1]
Mechanistic Insights: The Strecker and Mannich Connection
The synthesis of this compound from diethylamine, formaldehyde, and a cyanide source is a classic example of a one-pot, three-component reaction. This transformation is mechanistically related to both the Strecker amino acid synthesis and the Mannich reaction .[1][3]
The Strecker synthesis traditionally involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is a precursor to amino acids.[3][4] In the synthesis of this compound, diethylamine, a secondary amine, is used in place of ammonia, leading to an N,N-disubstituted α-aminonitrile.[3]
The reaction can also be viewed through the lens of a Mannich-type reaction, where formaldehyde reacts with diethylamine to form the electrophilic N,N-diethyliminium ion. This intermediate is then attacked by the nucleophilic cyanide ion to yield the final product.
The overall reaction proceeds as follows:
(CH₃CH₂)₂NH + CH₂O + NaCN + NaHSO₃ + H₂O → (CH₃CH₂)₂NCH₂CN + NaOH + NaHSO₃
Understanding these mechanistic pathways is crucial for optimizing reaction conditions and troubleshooting potential issues. For instance, the formation of the iminium ion is a critical step, and its stability and reactivity can be influenced by the pH and temperature of the reaction medium.
Caption: Reaction mechanism for the synthesis of this compound.
A Field-Validated Experimental Protocol
The following protocol is based on the well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[5] This procedure has been adapted with additional insights to ensure a self-validating system for researchers.
Reagent and Equipment Preparation
A thorough risk assessment should be conducted before commencing any experimental work, as this procedure involves hazardous materials.[5]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 312 g | 3.0 | Technical |
| Water | 18.02 | 750 mL | - | Deionized |
| Formaldehyde (37-40% aq. soln.) | 30.03 | 225 mL | ~3.0 | Reagent |
| Diethylamine | 73.14 | 219 g (309 mL) | 3.0 | >99% |
| Sodium Cyanide (NaCN) | 49.01 | 147 g | 3.0 | >97% |
| Water | 18.02 | 400 mL | - | Deionized |
| Drierite™ (anhydrous CaSO₄) | 136.14 | 25 g | - | Indicating |
Equipment:
-
3-liter beaker
-
Mechanical stirrer (optional, hand stirring is sufficient)
-
Fume hood
-
Separatory funnel
-
Drying tube or equivalent drying apparatus
-
Distillation apparatus (optional, for further purification)
Step-by-Step Synthesis Procedure
Caution: This preparation should be carried out in a well-ventilated fume hood as poisonous hydrogen cyanide may be evolved.[5]
-
Formation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3.0 moles) of sodium bisulfite in 750 mL of water. To this solution, add 225 mL of a 37-40% formaldehyde solution. Warm the mixture to 60°C. The formation of the formaldehyde bisulfite adduct is an exothermic reaction. This step is crucial as it "tames" the reactivity of formaldehyde, preventing self-polymerization and controlling the subsequent reaction with diethylamine.
-
Addition of Diethylamine: Cool the mixture to 35°C, and then add 219 g (309 mL, 3.0 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours. During this time, the diethylamine displaces the bisulfite to form the corresponding aminomethylsulfonate intermediate.
-
Introduction of the Cyanide Source: With the beaker still in the fume hood, add a solution of 147 g (3.0 moles) of sodium cyanide dissolved in 400 mL of water. Stir the mixture efficiently to ensure thorough mixing of the two layers that will form.
-
Reaction and Phase Separation: After approximately 1.5 hours of stirring, the reaction is typically complete. An upper layer of the crude this compound will have separated.
-
Isolation and Drying: Carefully separate the upper nitrile layer using a separatory funnel. Dry the crude product over 25 g of anhydrous calcium sulfate (Drierite™). The expected yield of the crude product is between 299–309 g (90–92%).[5]
-
Purification (Optional): The crude product is often of sufficient purity for many applications. However, for applications requiring higher purity, the nitrile can be distilled under reduced pressure.
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Management
The synthesis of this compound involves several hazardous chemicals, and strict adherence to safety protocols is paramount.
-
Hydrogen Cyanide: The reaction of sodium cyanide with the acidic sodium bisulfite can potentially evolve highly toxic hydrogen cyanide gas. This is the primary reason the entire procedure must be conducted in a well-ventilated fume hood.[5]
-
Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin.[6] Avoid creating dust.
-
Diethylamine: A corrosive and flammable liquid.[7] It can cause severe skin burns and eye damage.
-
Formaldehyde: A known carcinogen and sensitizer. Handle with appropriate personal protective equipment.
-
This compound (Product): This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a flammable liquid.[6]
Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual cyanide in the aqueous layer with sodium hypochlorite (bleach) before disposal.
Analytical Characterization
Validation of the synthesis requires proper characterization of the final product.
| Analytical Technique | Purpose | Expected Results |
| Infrared (IR) Spectroscopy | Functional group identification | A sharp, characteristic nitrile (C≡N) stretch around 2200-2250 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment | ¹H NMR: Characteristic signals for the ethyl groups (a quartet and a triplet) and a singlet for the methylene group adjacent to the nitrile. ¹³C NMR: Resonances for the nitrile carbon, the methylene carbon, and the two distinct carbons of the ethyl groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and confirmation of molecular weight | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (m/z = 112.17) and characteristic fragmentation patterns.[9] |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Loss of product during workup- Side reactions (e.g., polymerization of formaldehyde) | - Ensure efficient stirring during the addition of sodium cyanide.- Extend the reaction time.- Carefully separate the layers to avoid loss.- Adhere to the recommended temperature control. |
| Product Contamination | - Incomplete drying- Presence of unreacted starting materials | - Use a sufficient amount of fresh drying agent.- Consider an aqueous wash of the organic layer before drying.- If high purity is required, perform a vacuum distillation. |
| Formation of a Solid Precipitate | - Polymerization of formaldehyde or cyanide | - Ensure proper formation of the bisulfite adduct before adding diethylamine.- Maintain the recommended reaction temperature. |
Conclusion
The synthesis of this compound from diethylamine, formaldehyde, and sodium cyanide is a robust and high-yielding procedure. By understanding the underlying reaction mechanisms, adhering to strict safety protocols, and employing appropriate analytical techniques for characterization, researchers can confidently and reliably produce this versatile chemical intermediate. The insights and detailed protocol provided in this guide serve as a valuable resource for professionals in drug development and chemical synthesis, enabling them to leverage this compound in their research and development endeavors.
References
-
Methyleneaminoacetonitrile. Organic Syntheses. Available from: [Link]
-
Acetonitrile, diethylamino-. Organic Syntheses. Available from: [Link]
- Process for the manufacture of n,n-dimethylaminoacetonitrile. Google Patents.
- Reaction products of formaldehyde and sodium cyanamide. Google Patents.
-
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
-
Cyclohexyl(diethylamino)acetonitrile. Available from: [Link]
-
2-(Diethylamino)acetonitrile | C6H12N2. PubChem. Available from: [Link]
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2-(Diethylamino)acetonitrile. NIST WebBook. Available from: [Link]
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Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Available from: [Link]
-
Archean Geochemistry of Formaldehyde and Cyanide and the Oligomerization of Cyanohydrin. PubMed. Available from: [Link]
-
Diethylamine. Wikipedia. Available from: [Link]
-
Cyanhydrine formation from formaldehyde and glycolaldehyde. ResearchGate. Available from: [Link]
-
20% Diethylamine in Acetonitrile. emp BIOTECH. Available from: [Link]
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. Available from: [Link]
-
Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Organic Syntheses. Available from: [Link]
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ACETONITRILE 1606. CDC. Available from: [Link]
-
Strecker Amino Acid Synthesis. YouTube. Available from: [Link]
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Physical properties of 2-(Diethylamino)acetonitrile
An In-depth Technical Guide to the Physical Properties of 2-(Diethylamino)acetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical properties of 2-(Diethylamino)acetonitrile (CAS No: 3010-02-4), a significant intermediate in organic synthesis.[1] The following sections are designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also the underlying principles and experimental methodologies for their validation.
Chemical Identity and Structure
2-(Diethylamino)acetonitrile is an aliphatic aminonitrile. Its structure consists of a diethylamino group attached to a methylene carbon, which in turn is bonded to a nitrile group. This unique combination of a tertiary amine and a nitrile functional group dictates its chemical reactivity and physical characteristics.
-
IUPAC Name: 2-(diethylamino)acetonitrile[2]
-
Common Synonyms: Diethylaminoacetonitrile, N,N-Diethylglycinonitrile[1][2][3][4]
Structural Identifiers:
Core Physical Properties: A Quantitative Summary
The physical state and properties of a compound are critical for its handling, storage, and application in synthetic chemistry. 2-(Diethylamino)acetonitrile is typically a clear, orange-brown liquid at standard temperature and pressure.[1] A summary of its key physical constants is presented below.
| Property | Value | Source |
| Boiling Point | 170 °C (at 760 mmHg) | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.435 | [1] |
| Flash Point | 129 °F (53.9 °C) | [1] |
| Vapor Pressure | 760 mmHg at 170 °C | [1] |
| XLogP3 | 0.8 | [1] |
| Topological Polar Surface Area | 27.03 Ų | [1] |
Experimental Determination of Key Physical Properties
The validation of physical constants is a cornerstone of chemical characterization. The following sections detail the standardized protocols for determining the most critical physical properties of liquid-phase compounds like 2-(Diethylamino)acetonitrile.
Boiling Point Determination
The boiling point is a fundamental property that informs purification strategies (distillation) and indicates purity. The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.
Causality of the Method: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. This protocol is designed to precisely identify the temperature at which this equilibrium occurs. The inverted capillary traps the compound's vapor. As the sample is heated, the trapped vapor's pressure increases, expelling air and then its own vapor, creating a stream of bubbles. Upon cooling, the liquid re-enters the capillary at the exact moment the internal vapor pressure equals the external atmospheric pressure, providing an accurate boiling point reading.[5]
Step-by-Step Protocol:
-
Preparation: A small amount (approx. 1 mL) of 2-(Diethylamino)acetonitrile is placed into a small test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The entire assembly is submerged in a heating bath (e.g., silicone oil) and heated gently.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary.
-
Cooling & Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
Caption: Workflow for Boiling Point Determination by Capillary Method.
Density Measurement
Density is an intrinsic property useful for identification and for converting between mass and volume. It is determined by measuring the mass of a known volume of the substance.
Causality of the Method: Density is defined as mass per unit volume. The use of a pycnometer, a flask with a precisely known volume, provides the most accurate means of measuring the volume of the liquid. By weighing the pycnometer empty, then filled with the sample, the exact mass of the liquid can be determined.
Step-by-Step Protocol:
-
Weigh Empty Pycnometer: A clean, dry pycnometer of a known volume (e.g., 10 mL) is accurately weighed (m₁).
-
Fill with Sample: The pycnometer is carefully filled with 2-(Diethylamino)acetonitrile, ensuring no air bubbles are present. The temperature of the sample should be recorded, typically 20°C or 25°C.
-
Weigh Filled Pycnometer: The filled pycnometer is weighed again (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Solubility Characterization
Solubility provides insights into the polarity of a molecule and is critical for selecting appropriate solvents for reactions, extractions, and purification (e.g., chromatography).
Causality of the Method: The principle "like dissolves like" governs solubility. This protocol systematically tests the compound's solubility in a range of solvents with varying polarities and pH levels.[6] This allows for the classification of the compound based on its functional groups. The presence of the polar nitrile group and the basic tertiary amine in 2-(Diethylamino)acetonitrile suggests miscibility with polar organic solvents and potential solubility in aqueous acid due to salt formation.
Step-by-Step Protocol:
-
Sample Preparation: A small, measured amount of the compound (e.g., 20 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of solvent (e.g., 1 mL) is added to each test tube. The common sequence of solvents includes:
-
Water (H₂O)
-
5% aq. NaOH
-
5% aq. HCl
-
Concentrated H₂SO₄
-
Organic solvents like Acetonitrile, Ethanol, and Diethyl Ether.
-
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as "soluble" if it dissolves completely.
-
Interpretation:
-
Solubility in water suggests high polarity.
-
Solubility in 5% HCl indicates a basic functional group (the diethylamino group).
-
Solubility in organic solvents like acetonitrile points to its utility in organic reactions.[7]
-
Caption: Decision workflow for characterizing compound solubility.
Spectroscopic Data Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For 2-(Diethylamino)acetonitrile, several types of spectral data are available in public databases.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected peaks for this molecule would include C-H stretching from the ethyl groups, and a sharp, characteristic peak for the nitrile (C≡N) group around 2240-2260 cm⁻¹.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of hydrogen atoms. The spectrum would show characteristic signals for the ethyl group protons (a quartet and a triplet) and a singlet for the methylene protons adjacent to the nitrile group.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule, including distinct signals for the nitrile carbon, the methylene carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS): This technique determines the molecular weight and can reveal fragmentation patterns that help confirm the structure. The exact mass of 2-(Diethylamino)acetonitrile is 112.100048391 Da.[1][2]
Safety, Handling, and Storage
Scientific integrity demands a thorough understanding of a compound's hazards. 2-(Diethylamino)acetonitrile is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][9]
GHS Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H310/H311: Fatal/toxic in contact with skin.
-
H330/H331: Fatal/toxic if inhaled.
Handling and Storage Recommendations:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from ignition sources.[9][10]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers in case of fire.[9]
References
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Acetonitrile - Sciencemadness Wiki. Sciencemadness.[Link]
-
Acetonitrile Solvent Properties. Burdick & Jackson.[Link]
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2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem. National Institutes of Health.[Link]
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Acetonitrile - Wikipedia. Wikipedia.[Link]
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2-(Diethylamino)acetonitrile - NIST WebBook. National Institute of Standards and Technology.[Link]
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Nitrile compound | Chemical Product Catalog - Chemsrc. Chemsrc.[Link]
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Chemical Properties of 2-(Diethylamino)acetonitrile (CAS 3010-02-4) - Cheméo. Cheméo.[Link]
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2-(Diethylamino)acetonitrile - NIST WebBook (IR Spectrum). National Institute of Standards and Technology.[Link]
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Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Institute of Science, Nagpur.[Link]
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Video: Boiling Points - Procedure - JoVE. Journal of Visualized Experiments.[Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Scribd.[Link]
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Spectroscopic Unveiling of Diethylaminoacetonitrile: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Diethylaminoacetonitrile (DEAN), a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of DEAN. By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical entity. We will explore the causal relationships behind spectral features, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data, underpinned by authoritative references.
Introduction: The Chemical Significance of this compound
This compound, with the chemical formula C₆H₁₂N₂, is a versatile building block in organic synthesis.[1] Its structure, featuring a tertiary amine and a nitrile group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic signature is paramount for ensuring reaction monitoring, purity assessment, and structural confirmation in synthetic workflows. This guide will serve as a detailed reference for the spectroscopic characterization of DEAN.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds, most notably the nitrile (C≡N) and the various C-H and C-N bonds.
Experimental Protocol: Acquiring the IR Spectrum
The infrared spectrum of liquid this compound can be efficiently obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A common and effective method for liquid samples is the use of salt plates.
Methodology:
-
Sample Preparation: Place a single drop of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Data Acquisition: Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Acquire the infrared spectrum of the this compound sample.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Diagrammatic Representation of the Experimental Workflow for FT-IR Analysis:
Caption: Workflow for obtaining the FT-IR spectrum of this compound.
Interpretation of the this compound IR Spectrum
The key absorption bands in the IR spectrum of this compound are assigned as follows:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2245 | Medium-Strong | Nitrile (C≡N) | Stretching |
| 2970-2850 | Strong | Alkyl C-H | Stretching |
| 1470-1440 | Medium | Methylene (-CH₂-) | Bending (Scissoring) |
| 1380-1370 | Medium | Methyl (-CH₃) | Bending (Symmetrical) |
| 1200-1000 | Medium | C-N | Stretching |
Causality Behind the Spectral Features:
-
Nitrile Stretch (C≡N): The absorption around 2245 cm⁻¹ is highly characteristic of the nitrile functional group.[2] The triple bond nature of the C≡N bond results in a high force constant, leading to a stretching vibration in a relatively uncongested region of the infrared spectrum. Its intensity is typically moderate to strong.
-
Alkyl C-H Stretches: The strong absorptions in the 2970-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene groups.
-
Methylene and Methyl Bending: The bands in the 1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending vibrations of the methylene and methyl groups, respectively. These are characteristic features of alkyl chains.
-
C-N Stretch: The absorption in the 1200-1000 cm⁻¹ region is attributed to the stretching vibration of the C-N single bond of the tertiary amine. This peak can sometimes be broad and of medium intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural elucidation.
Experimental Protocol: Acquiring NMR Spectra
High-resolution NMR spectra of this compound can be obtained using a standard NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Diagrammatic Representation of the NMR Experimental Workflow:
Caption: Workflow for obtaining the NMR spectra of this compound.
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound and data from analogous compounds, the predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Singlet | 2H | -CH₂-CN |
| ~2.6 | Quartet | 4H | -N-(CH₂-CH₃)₂ |
| ~1.1 | Triplet | 6H | -N-(CH₂-CH₃)₂ |
Interpretation and Causality:
-
Methylene Protons adjacent to Nitrile (-CH₂-CN): These protons are expected to appear as a singlet around 3.5 ppm. The electron-withdrawing nature of the nitrile group deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet.
-
Methylene Protons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These protons are adjacent to both the nitrogen atom and the methyl group. The electronegative nitrogen deshields them, placing their signal around 2.6 ppm. The coupling with the three protons of the adjacent methyl group splits this signal into a quartet (n+1 rule, where n=3).
-
Methyl Protons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These protons are further from the electronegative nitrogen and are therefore more shielded, appearing upfield at around 1.1 ppm. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 rule, where n=2).
Predicted ¹³C NMR Spectrum of this compound
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would show four distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~118 | -C≡N |
| ~48 | -N-(CH₂-CH₃)₂ |
| ~38 | -CH₂-CN |
| ~13 | -N-(CH₂-CH₃)₂ |
Interpretation and Causality:
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is significantly deshielded and typically appears in the 115-125 ppm range.
-
Methylene Carbons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These carbons are directly attached to the nitrogen atom, which causes a downfield shift to around 48 ppm.
-
Methylene Carbon adjacent to Nitrile (-CH₂-CN): This carbon is attached to the electron-withdrawing nitrile group and the nitrogen atom, leading to a chemical shift of around 38 ppm.
-
Methyl Carbons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These terminal methyl carbons are the most shielded, appearing at the highest field (lowest ppm value) around 13 ppm.
Synthesis and Potential Impurities
This compound is commonly synthesized via the Strecker synthesis, reacting diethylamine, formaldehyde, and a cyanide source.[3] A typical procedure involves the reaction of diethylamine with formaldehyde to form an intermediate, which then reacts with a cyanide salt.
Potential Impurities and their Spectroscopic Signatures:
-
Unreacted Diethylamine: May be observed in the ¹H NMR spectrum as a broad singlet for the N-H proton and characteristic signals for the ethyl groups.
-
Formaldehyde Oligomers/Polymers: These would likely be observed in the ¹H and ¹³C NMR spectra in the regions characteristic of polyoxymethylene chains.
-
Hydrolysis Products: If water is present, the nitrile group could partially hydrolyze to an amide or carboxylic acid, which would give rise to characteristic C=O stretches in the IR spectrum (around 1650-1710 cm⁻¹) and corresponding signals in the ¹³C NMR spectrum (around 170-180 ppm).
A careful analysis of the spectroscopic data is crucial for identifying and quantifying such impurities, ensuring the quality of the this compound for its intended applications.
Conclusion
The spectroscopic characterization of this compound by IR and NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. The characteristic nitrile stretch in the IR spectrum, coupled with the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, serve as a reliable fingerprint for this compound. The protocols and interpretations presented in this guide offer a comprehensive resource for researchers and scientists, enabling them to confidently identify, assess the purity of, and utilize this compound in their synthetic endeavors. The principles discussed herein are not only applicable to DEAN but can also be extended to the broader class of α-aminonitriles, highlighting the fundamental power of spectroscopic methods in modern chemistry.
References
- Suginome, M., Yamamoto, A., & Ito, Y. (n.d.). Bis(dialkylamino)cyanoboranes: Highly Efficient Reagents for the Strecker-type Aminative Cyanation of Aldehydes and Ketones. Department of Synthetic Chemistry and Biological Chemistry, Graduate School of Engineering, Kyoto University.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44983, 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
Sources
Discovery and history of aminoacetonitriles
An In-depth Technical Guide to the Discovery and History of Aminoacetonitriles
Abstract
Aminoacetonitrile (H₂NCH₂CN), the simplest α-aminonitrile, stands as a molecule of profound significance at the intersection of organic chemistry, astrophysics, and prebiotic evolution. Initially a product of 19th-century synthetic chemistry, its discovery in the interstellar medium has cemented its status as a critical precursor to glycine, the simplest proteinogenic amino acid. This guide provides a comprehensive overview of the discovery, synthesis, and astrochemical relevance of aminoacetonitriles. We will explore the foundational Strecker synthesis, detail its interstellar detection, examine its role in origin-of-life scenarios, and present modern synthetic protocols, offering researchers and drug development professionals a detailed perspective on this pivotal molecule.
The Terrestrial Beginning: The Strecker Synthesis
The story of aminoacetonitrile is inextricably linked to the broader discovery of α-amino acid synthesis. In 1850, the German chemist Adolph Strecker devised a remarkable one-pot reaction that produced α-amino acids from simple starting materials: an aldehyde, ammonia, and hydrogen cyanide.[1][2] This process, now known as the Strecker synthesis, first yields an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1][3]
When formaldehyde (the simplest aldehyde) is used as the starting material, the product of the first stage is aminoacetonitrile, the direct precursor to glycine.[4] The reaction is robust and considered the pre-eminent pathway to explain the prebiotic origins of α-amino acids.[5][6]
Mechanism of the Strecker Synthesis
The reaction proceeds in two main stages, beginning with the formation of an imine, followed by the nucleophilic addition of a cyanide ion.[2][3]
-
Imine Formation: The carbonyl group of the aldehyde (formaldehyde) is first activated, typically by protonation in mildly acidic conditions. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step removes a molecule of water to form an imine (in this case, methanimine).[2][5]
-
Cyanide Addition: The cyanide ion (from HCN or a salt like NaCN) attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), forming the stable α-aminonitrile product: aminoacetonitrile.[2][3]
The overall reaction can be summarized as: HCHO + NH₃ + HCN → H₂NCH₂CN + H₂O
This aminonitrile can then be hydrolyzed, typically under acidic or alkaline conditions, to yield glycine.[7][8]
Caption: The Strecker synthesis pathway for glycine formation.
An Extraterrestrial Discovery: Aminoacetonitrile in the Cosmos
For decades, scientists theorized that the building blocks of life could have originated in space and been delivered to Earth via meteorites and comets.[9][10] While amino acids have been found in meteorites, their direct detection in the gas phase of the interstellar medium (ISM) has proven elusive.[4][9] The focus, therefore, shifted to identifying their precursors.
In 2008, a significant breakthrough occurred. Using radio astronomy, a team of scientists detected the spectral signature of aminoacetonitrile in the Large Molecule Heimat, a dense and chemically rich star-forming gas cloud near the galactic center in the constellation Sagittarius (Sgr B2(N)).[4][5][7] This discovery was monumental, as AAN is a direct and stable precursor to glycine.[5][9][11][12] Its presence strongly suggests that the chemical pathways for forming amino acids are active in the harsh conditions of interstellar space.[5][13]
Further studies have continued to identify AAN in other hot molecular cores, such as G10.47+0.03, reinforcing its status as a key interstellar molecule and a prime target for understanding prebiotic chemistry beyond Earth.[9][12]
The Prebiotic Keystone: From Interstellar Clouds to Life's Origins
The discovery of interstellar AAN provides a crucial link in the chain of chemical evolution. It suggests a plausible pathway where simple molecules abundant in space (formaldehyde, ammonia, HCN) react on the icy mantles of dust grains to form aminoacetonitriles via processes analogous to the Strecker synthesis.[5][6][10]
Hydrolysis and the Formation of Amino Acids
These interstellar molecules could then be incorporated into comets and asteroids, which, upon impacting a young, water-rich planet like Earth or an ocean moon like Titan, would deliver their organic payload.[8][14] In an aqueous environment, the aminoacetonitriles would undergo hydrolysis to form amino acids, the fundamental monomers of proteins.[8]
Recent laboratory studies simulating conditions on Saturn's moon Titan have shown that the alkaline hydrolysis of aminonitriles in ammonia-water mixtures readily produces amino acids, suggesting this process could be active on other worlds.[8]
Bypassing Amino Acids: A Direct Route to Peptides
Intriguingly, some origin-of-life models propose that aminonitriles may not only be precursors to amino acids but could also offer a more direct route to peptides.[15] Amino acids in water exist as zwitterions, which makes their polymerization into peptides thermodynamically challenging without complex biological machinery. Aminonitriles, however, are not zwitterionic and can participate in chemoselective ligation reactions in water to form peptide bonds, bypassing the free amino acid stage entirely.[15] This suggests a potentially simpler, non-enzymatic pathway for the emergence of the first peptides on a prebiotic Earth.[15]
Caption: Prebiotic pathway from simple molecules to peptides via AAN.
Modern Synthesis and Applications
While its prebiotic significance is a major focus, aminoacetonitrile and its derivatives are also important in modern applied chemistry.
Industrial Production
Industrially, aminoacetonitrile is produced from glycolonitrile (formed from formaldehyde and hydrogen cyanide) by reacting it with ammonia.[7] It is often handled as a more stable salt, such as aminoacetonitrile hydrochloride or bisulfate, due to the instability of the free base at room temperature.[7][16]
Table 1: Physicochemical Properties of Aminoacetonitrile
| Property | Value | Source |
| Chemical Formula | C₂H₄N₂ | [7] |
| Molar Mass | 56.068 g·mol⁻¹ | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 15 °C at 15 mmHg | [7] |
| pKa (conjugate acid) | 5.34 | [7] |
Laboratory-Scale Synthesis Protocol: Strecker Reaction
The following protocol describes a general, representative method for the synthesis of an α-aminonitrile from an aldehyde, ammonium chloride, and sodium cyanide.
Objective: To synthesize an α-aminonitrile via a three-component Strecker reaction.
Materials:
-
Aldehyde (e.g., formaldehyde or benzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol or Ethanol
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and ammonium chloride in a mixture of water and alcohol. Cool the flask in an ice bath to 0-5 °C.[16]
-
Cyanide Addition: Separately, prepare a solution of sodium cyanide in water. Slowly add the sodium cyanide solution to the cooled aldehyde/ammonium chloride mixture via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Causality: The slow addition and low temperature are critical to control the exothermic reaction and prevent the uncontrolled release of toxic HCN gas, which is formed in situ from the reaction of NaCN with the mildly acidic ammonium chloride.[3]
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours, and then let it slowly warm to room temperature, stirring overnight.
-
Work-up and Isolation: The α-aminonitrile product, which is often insoluble in the aqueous mixture, can be isolated by filtration. If it is soluble, an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) is performed. The organic layers are then combined, dried over an anhydrous salt (like MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aminonitrile.
-
Validation: The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (which will show a characteristic nitrile peak around 2200-2250 cm⁻¹), and mass spectrometry.
Applications in Drug Development
Beyond their role as amino acid precursors, derivatives of aminoacetonitrile have emerged as a new class of synthetic anthelmintic compounds.[17] These Amino-Acetonitrile Derivatives (AADs) have shown high efficacy against parasitic nematodes, including strains that are resistant to existing drug classes.[17][18] They function as nematode-specific acetylcholine receptor agonists, causing spastic paralysis in the parasite.[7]
Conclusion
From its conception in Strecker's 19th-century laboratory to its detection in the star-forming nurseries of our galaxy, aminoacetonitrile has proven to be a molecule of fundamental importance. It provides a robust and plausible link between the simple chemical feedstock of the cosmos and the complex building blocks of life. Its history underscores a profound reality: the chemistry that enables life on Earth is not unique to our planet but is a universal consequence of the laws of physics and chemistry, playing out across the vast expanse of the interstellar medium. The ongoing study of aminoacetonitrile continues to illuminate potential pathways for the origin of life and provides novel scaffolds for the development of new therapeutics.
References
- Belloche, A., Menten, K. M., Comito, C., Müller, H. S. P., Schilke, P., Ott, J., Thorwirth, S., & Hieret, C. (2008). Detection of amino acetonitrile in Sgr B2(N). Astronomy & Astrophysics, 482(1), 179-196. (URL not available)
-
Wikipedia contributors. (2023). Aminoacetonitrile. Wikipedia, The Free Encyclopedia. [Link]
-
Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 535, A47. [Link]
- Google Patents. (2012). Preparation method of aminoacetonitrile hydrochloride. CN102432501A.
-
Manna, A., & Pal, S. (2022). Chemical models of interstellar glycine and adenine precursor aminoacetonitrile (NH2CH2CN). Monthly Notices of the Royal Astronomical Society, 511(2), 2955-2965. [Link]
-
Puzzarini, C., & Barone, V. (2020). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 22(3), 1133-1141. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Melosso, M., et al. (2020). Far-infrared laboratory spectroscopy of aminoacetonitrile and first interstellar detection of its vibrationally excited transitions. Astronomy & Astrophysics, 641, A151. [Link]
-
Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link]
-
Malaska, M. J., et al. (2022). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry, 6(12), 3036-3047. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Manna, A., & Pal, S. (2021). Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03: Possible glycine survey candidate for the future. arXiv preprint arXiv:2106.11800. [Link]
-
Green, D. A., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10639-10648. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Moutou, G., et al. (1996). Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. Journal of the American Chemical Society, 118(36), 8583-8588.
-
Choe, J. C. (2023). Mechanisms of glycine formation from aminoacetonitrile in space. Physical Chemistry Chemical Physics, 25(23), 15632-15641. [Link]
-
Woon, D. E. (2002). A Theoretical Study of the Formation of the Aminoacetonitrile Precursor of Glycine on Icy Grain Mantles in the Interstellar Medium. The Journal of Physical Chemistry C, 106(49), 12770-12774. [Link]
-
Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). EAS Publications Series, 58, 245-250. [Link]
-
Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939. [Link]
-
Puzzarini, C., & Barone, V. (2020). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 22(3), 1133-1141. [Link]
-
Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide ligation by chemoselective aminonitrile coupling in water. Nature, 571(7766), 546-549. [Link]
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A Guide to the Determination of Thermochemical Data for Diethylaminoacetonitrile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction: The Need for Thermochemical Data
Thermochemical data are the bedrock of chemical process safety and development. For a compound like diethylaminoacetonitrile, which contains a reactive nitrile group and a tertiary amine, understanding its energetic properties is not merely academic.[1][2][3] The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cp) govern the molecule's stability, reactivity, and the potential for thermal runaway in synthetic procedures.
In the context of drug development, these parameters are essential for:
-
Process Safety and Hazard Analysis: Predicting the heat release of synthetic reactions to prevent uncontrolled exotherms.
-
Reaction Kinetics and Mechanism: Understanding reaction equilibria and predicting the favorability of different synthetic pathways.
-
Computational Modeling: Providing accurate parameters for molecular mechanics and quantum mechanics simulations used in drug design and discovery.
This guide addresses the current data gap by presenting a two-pronged approach: first, the use of robust computational methods for initial estimation, and second, the application of definitive experimental techniques for validation.
Foundational Thermochemical Data
While a complete dataset is elusive, the National Institute of Standards and Technology (NIST) Chemistry WebBook provides a crucial, experimentally derived value for the gas-phase enthalpy of formation.[1] This value serves as a critical benchmark for all estimation and computational methods.
Table 1: Known Thermochemical Data for this compound
| Property | Value | Units | Method | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 66.0 ± 1.0 | kJ/mol | Ccb | NIST WebBook[1] |
Ccb: Combustion Calorimetry
This single data point underscores the need for a more comprehensive dataset, including values for the liquid phase and properties like heat capacity and entropy.
Computational Determination of Thermochemical Properties
In the absence of extensive experimental data, ab initio quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[4] Modern composite methods, such as the Gaussian-n theories (G3, G4) or the Complete Basis Set (CBS) methods, can achieve "chemical accuracy," typically defined as within 1 kcal/mol (approx. 4 kJ/mol) of experimental values.[5]
The general workflow involves calculating the total electronic energy of the molecule and then using statistical mechanics to derive thermochemical quantities from computed vibrational frequencies.[4][6]
Workflow for Computational Thermochemistry
Caption: Experimental workflow for combustion calorimetry.
Protocol for Oxygen-Bomb Combustion Calorimetry
-
Calorimeter Calibration:
-
Objective: Determine the energy equivalent (ε_calor) of the calorimeter.
-
Method: Combust a certified standard reference material (e.g., benzoic acid) with a precisely known enthalpy of combustion. [7]The measured temperature rise allows for the calculation of ε_calor.
-
Causality: This step is critical for accuracy, as it accounts for the heat absorbed by all components of the calorimeter system. Multiple calibrations are required to ensure statistical reliability.
-
-
Sample Preparation:
-
A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed.
-
For liquid samples, encapsulation in a material of known combustion energy (e.g., a polyester bag) is necessary. [7]3. Combustion:
-
The sample is placed in the bomb, which is then sealed and pressurized with high-purity oxygen (typically ~30 atm). A small, known amount of water is added to the bomb to ensure a defined final state for the products. [8] * The bomb is submerged in a precisely measured volume of water in the calorimeter jacket.
-
The sample is ignited via a fuse wire, and the temperature of the water is monitored with high precision (e.g., to 0.001 °C) until thermal equilibrium is reached.
-
-
Calculation:
-
The gross heat released is calculated from the temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat released by the ignition fuse and the encapsulating material.
-
For nitrogen-containing compounds, a correction for the formation of nitric acid (HNO₃) in the bomb is essential and is determined by titrating the bomb washings. [9] * From the corrected energy of combustion, the standard enthalpy of combustion (ΔcH°) is calculated.
-
Finally, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).
-
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) as a function of temperature, as well as the enthalpies of phase transitions (e.g., fusion/melting). [10][11]
Protocol for DSC Measurement
-
Sample Preparation:
-
A small amount of the sample (typically 5-15 mg) is weighed into a hermetically sealed aluminum DSC pan. [12]An empty, sealed pan is used as a reference.
-
Causality: Hermetic sealing is crucial for volatile liquids like this compound to prevent mass loss due to evaporation during the experiment, which would invalidate the results.
-
-
Experimental Program:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation. [12] * A temperature program is executed. To measure heat capacity, a linear temperature ramp (e.g., 10-20 °C/min) is applied over the desired range. [12] * The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the sample's heat capacity.
-
-
Data Analysis:
-
The heat capacity (Cp) is calculated by the instrument's software by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under identical conditions.
-
If the temperature range includes a phase transition (e.g., melting), it will appear as a peak in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of that transition (e.g., ΔH_fus). [13] Table 2: Summary of Methodologies
-
| Property | Computational Method | Experimental Technique | Key Considerations |
| ΔfH° (Enthalpy of Formation) | Quantum Chemistry (G3/G4, CBS) | Oxygen-Bomb Combustion Calorimetry | Requires high-purity sample; correction for nitric acid formation is critical. [9] |
| S° (Standard Entropy) | Statistical Mechanics (from computed frequencies) | N/A (Derived from heat capacity data) | Highly dependent on the accuracy of low-frequency vibrational modes. |
| Cp (Heat Capacity) | Statistical Mechanics (from computed frequencies) | Differential Scanning Calorimetry (DSC) | Requires calibration with a known standard (e.g., sapphire); sample must be hermetically sealed. [12] |
| ΔH_fus (Enthalpy of Fusion) | N/A | Differential Scanning Calorimetry (DSC) | The area under the melting peak in the thermogram gives the enthalpy value. [13] |
Data Validation: Group Additivity Method
As a cross-check for both computational and experimental results, the Benson Group Additivity method can provide a rapid, "back-of-the-envelope" estimation. [14][15]This empirical method estimates thermochemical properties by summing the contributions of constituent chemical groups. [16] For this compound, CCN(CC)CC#N, the relevant groups are:
-
2 x [C-(C)(H)₃] (methyl groups)
-
2 x [C-(N)(C)(H)₂] (methylene groups attached to nitrogen)
-
1 x [N-(C)₃] (tertiary amine nitrogen)
-
1 x [C-(N)(C)] (methylene group of the acetonitrile moiety)
-
1 x [C#N] (nitrile group)
By summing the established literature values for these groups, one can obtain an estimate for ΔfH°, S°, and Cp. [17]While not as accurate as ab initio or experimental methods, a significant deviation (e.g., >10-15 kJ/mol) between the group additivity value and the determined value may indicate a need to re-examine the calculations or experiments.
Conclusion
Obtaining accurate thermochemical data for this compound is an essential step for its safe and efficient use in research and development. This guide provides a comprehensive framework for achieving this goal. By leveraging the predictive power of modern computational chemistry for initial estimates and employing the definitive accuracy of experimental techniques like combustion calorimetry and DSC for validation, researchers can generate a robust and trustworthy thermochemical dataset. This integrated approach not only ensures the scientific integrity of the data but also provides the critical insights needed for process optimization, hazard assessment, and advanced molecular modeling in drug discovery.
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Good, W. D. (1972). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. CDC Stacks. Retrieved from [Link]
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ResearchGate. (2025). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. Retrieved from [Link]
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Chemsrc. (2025). 2,2,4,4-tetramethyl-1,3-cyclobutanediol | CAS#:3010-96-6. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Use of Diethylaminoacetonitrile in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction and Reagent Overview
Diethylaminoacetonitrile (CAS No. 3010-02-4) is a versatile yet hazardous organic intermediate primarily recognized for its role in the synthesis of α-amino acids and their derivatives.[1] Structurally, it combines a nucleophilic tertiary amine with a nitrile group, which can be hydrolyzed to a carboxylic acid. This unique combination makes it a valuable reagent, particularly in multicomponent reactions like the Strecker synthesis, where it serves as a synthetic equivalent of diethylamine and a cyanide source.[2][3][4] Its utility, however, must be balanced with stringent safety protocols due to its high toxicity and the potential for releasing hydrogen cyanide gas.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂ | [1][8] |
| Molecular Weight | 112.17 g/mol | [1][8][9] |
| Appearance | Clear orange-brown liquid | [1] |
| Boiling Point | 170 °C (at 760 mmHg) | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 53 °C / 127.4 °F | [6] |
| CAS Number | 3010-02-4 | [8][10] |
Critical Safety Directive: All manipulations involving this compound must be conducted in a certified chemical fume hood by personnel with appropriate training.[5] The potential evolution of highly poisonous hydrogen cyanide, particularly in the presence of acid, necessitates extreme caution.[5][11] A thorough risk assessment must be performed before any experimental work.[5][12]
Core Application: Strecker Synthesis of α-(N,N-Diethylamino)nitriles
The Strecker synthesis is a classic and robust method for preparing α-amino acids from aldehydes or ketones.[3][13] The reaction involves the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, which is then hydrolyzed.[4][14] this compound provides a streamlined approach for creating N,N-diethyl substituted α-aminonitriles, key precursors to N,N-diethyl-α-amino acids.
Mechanistic Rationale
In this variation of the Strecker synthesis, this compound reacts with an aldehyde or ketone. The initial step is the formation of an iminium ion intermediate from the carbonyl compound. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile product.[2][3][13][15] This process effectively installs both the amino and nitrile functionalities in a single synthetic operation.
Visualization: Generalized Strecker Reaction
Caption: Fig 1. Generalized Strecker Synthesis Pathway.
Experimental Protocol: Synthesis of 2-(Diethylamino)-3-phenylpropanenitrile
This protocol is adapted from established procedures for α-aminonitrile synthesis and illustrates the reaction of this compound with benzaldehyde.[11][12]
Materials & Equipment:
-
Benzaldehyde (freshly distilled)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add freshly distilled benzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approx. 0.5 M solution).
-
Reagent Addition: At room temperature, add this compound (1.0 eq) to the stirred solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting aldehyde. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated NaHCO₃ solution. This step neutralizes any acidic impurities.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.[5]
Subsequent Transformation: Hydrolysis to α-Amino Acids
The α-(N,N-diethylamino)nitriles are stable intermediates that can be readily converted into the corresponding α-amino acids through hydrolysis of the nitrile group.[4][13] This transformation is typically achieved under harsh acidic conditions.
Mechanistic Rationale
Acid-catalyzed hydrolysis of the nitrile involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic.[4] A molecule of water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the same conditions yields the carboxylic acid and an ammonium salt.
Visualization: Nitrile Hydrolysis Workflow
Caption: Fig 2. Experimental Workflow for Nitrile Hydrolysis.
Experimental Protocol: Hydrolysis to N,N-Diethyl-phenylglycine
Procedure:
-
Setup: Place the crude 2-(diethylamino)-3-phenylpropanenitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an excess of 6M aqueous hydrochloric acid. The amount should be sufficient to fully dissolve the starting material upon heating.
-
Heating: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction can take several hours (12-24 h) to reach completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aminonitrile is consumed.
-
Work-up: After cooling to room temperature, transfer the solution to a flask and remove the solvent (water and excess HCl) under reduced pressure.
-
Purification: The resulting solid is the hydrochloride salt of the amino acid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Broader Synthetic Utility
While its primary application is in Strecker-type reactions, the structural motifs within this compound lend it to other synthetic strategies. The nitrile and tertiary amine groups make it a potential building block in the synthesis of various nitrogen-containing heterocyclic compounds.[16] Furthermore, the α-hydrogen atom of related aminonitriles can be deprotonated and alkylated, opening pathways to more complex substituted amines and ketones after subsequent transformations.[12]
Mandatory Safety and Handling Protocols
This compound is a flammable liquid and is acutely toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Its metabolism can produce hydrogen cyanide.[17][18] Strict adherence to safety protocols is non-negotiable.
Table 2: Hazard Summary and GHS Classification
| Hazard Statement | GHS Classification | Precautionary Codes |
| Flammable liquid and vapor | H226 | P210, P233, P240, P241, P242, P243 |
| Toxic if swallowed, in contact with skin or if inhaled | H301+H311+H331 (Implied) | P261, P264, P270, P280, P301+P310, P302+P352 |
| Causes serious eye damage/irritation | H318/H319 | P280, P305+P351+P338 |
Data compiled from multiple sources.[1][6][7]
Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with sufficient airflow.[6] Ensure that an eyewash station and safety shower are immediately accessible.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[6][19]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces.[6][7] Use spark-proof tools and explosion-proof electrical equipment.[6]
-
Chemical Incompatibility: Store away from strong oxidizing agents and strong bases.[6]
-
Spill & Release: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] Do not allow it to enter drains.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the sink.
References
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Allen, C. F. H., & VanAllan, J. A. (n.d.). Acetonitrile, diethylamino-. Organic Syntheses Procedure. Retrieved from [Link]
-
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-
ChemSynthesis. (2025). 2-diethylamino-acetonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44983, 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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-
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-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
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-
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-
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Al-Mousawi, S. M., et al. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
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-
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-
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-
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Application Notes & Protocols: Diethylaminoacetonitrile as a Precursor in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of the Diethylamino Synthon
In the landscape of pharmaceutical synthesis, the introduction of specific functional groups is a cornerstone of designing molecules with desired pharmacological activity. The diethylamino group is a recurring motif in many active pharmaceutical ingredients (APIs), particularly in local anesthetics and other agents targeting the central nervous system.[1][2] Diethylaminoacetonitrile (DEAN) serves as a key synthetic precursor, providing a versatile cyanomethyl and diethylamino moiety. The cyano group is particularly valuable as it can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a variety of functional derivatives.[3]
This guide provides an in-depth exploration of this compound, from its fundamental properties and safe handling to its application in synthesis. We will present a detailed, field-proven protocol for the synthesis of DEAN itself, a critical starting material. Furthermore, to illustrate the synthetic utility of the core diethylamino group that DEAN provides, we will detail the widely-practiced synthesis of Lidocaine, a quintessential local anesthetic, which utilizes the closely related and commercially available reagent, diethylamine.[1][2][4] This serves as a canonical example of the nucleophilic substitution reactions central to the utility of this functional group in drug development.
This compound: Physicochemical Properties & Safety
A thorough understanding of a reagent's properties and hazards is the foundation of trustworthy and reproducible science.
Key Physicochemical Data
The properties of this compound (CAS No: 3010-02-4) make it suitable for a range of organic reactions, but also necessitate specific handling protocols.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [5] |
| Molecular Weight | 112.17 g/mol | [5][6] |
| Appearance | Liquid | [7] |
| Boiling Point | 61–63°C at 14 mmHg | [8] |
| Refractive Index (n²⁵D) | 1.4230 | [8] |
| Solubility | Slightly soluble in water | [7] |
Critical Safety & Handling Protocols
This compound and its synthetic precursors are hazardous materials. Strict adherence to safety protocols is mandatory.
-
Toxicity and Exposure: The compound is toxic if it comes into contact with the skin and may be toxic by inhalation.[7][9] It has a distinct fish-like odor.[7] All manipulations must be performed in a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Handling Cyanide: The synthesis of DEAN involves sodium cyanide, which is highly toxic.[8] The reaction should be planned to avoid the generation of hydrogen cyanide gas, which can occur under acidic conditions. All equipment should be decontaminated appropriately, and waste must be disposed of following institutional and local regulations for cyanide-containing waste.[8]
-
Flammability: The compound is flammable. Keep away from open flames, hot surfaces, and other sources of ignition.[9] Use spark-proof tools and explosion-proof equipment where necessary.[9][11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][12] It is incompatible with strong oxidizing agents and strong bases.[9]
Synthesis Protocol 1: Preparation of this compound (DEAN)
This protocol is adapted from the robust and verified procedure published in Organic Syntheses, a trusted source for preparative organic chemistry methods.[8] The reaction proceeds via a Strecker synthesis, a multicomponent reaction that forms an α-amino nitrile from an aldehyde (formaldehyde), an amine (diethylamine), and a cyanide source (sodium cyanide).[13][14]
Reaction Scheme
Caption: Two-step synthesis of Lidocaine from 2,6-dimethylaniline.
Step 2 Detailed Protocol: α-(N,N-diethylamino)-2,6-dimethylacetanilide (Lidocaine)
This protocol details the second step, where the key C-N bond is formed.
-
Reaction Setup: In a 50 mL round-bottom flask, place the α-chloro-2,6-dimethylacetanilide (the product from Step 1) and 25 mL of toluene. Add diethylamine (typically 3 molar equivalents per mole of the anilide). [2][15] * Causality: Toluene is a suitable non-polar solvent that allows for reflux at a temperature sufficient to drive the reaction. A molar excess of diethylamine is used to ensure complete conversion of the starting material and to act as a base to neutralize the HCl formed as a byproduct, though this can also lead to the formation of diethylammonium chloride precipitate. [2][16]2. Reflux: Fit the flask with a reflux condenser, add a boiling stone, and reflux the mixture vigorously for 90 minutes. [2][15]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. [2] b. Transfer the mixture to a separatory funnel and wash the organic layer with three 50 mL portions of water. This removes excess diethylamine and the diethylammonium hydrochloride salt. [1][2] c. Extract the organic layer with two 20 mL portions of 3 M HCl. [1][2] * Causality: The basic tertiary amine of Lidocaine is protonated by the acid, forming a water-soluble salt. This effectively moves the product from the organic (toluene) layer to the aqueous layer, separating it from unreacted starting material and non-basic impurities.
-
Isolation of Free Base: a. Combine the acidic aqueous extracts in an Erlenmeyer flask and cool it in an ice bath. [2] b. Slowly add 30% KOH solution until the mixture is strongly basic (check with pH paper). The protonated Lidocaine will be deprotonated, precipitating out of the solution as the free base. [2] c. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove residual salts. [1]5. Purification: The crude Lidocaine can be further purified by recrystallization, typically from a suitable solvent like pentane or by converting it to a salt (e.g., hydrochloride) for better stability and handling. [2]
Analytical Characterization
-
Thin Layer Chromatography (TLC): To monitor the reaction's progress. The product (Lidocaine) should have a different Rf value than the starting material (α-chloro-2,6-dimethylacetanilide).
-
Melting Point: Pure Lidocaine has a melting point of 68-69°C. [4]* Spectroscopy (NMR, IR): 1H and 13C NMR spectroscopy would be used to confirm the structure, showing characteristic peaks for the aromatic protons, the methyl groups, the diethylamino group, and the amide functionality. IR spectroscopy would show a characteristic C=O stretch for the amide.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reflux time or temperature. Inactive reagents. | Ensure vigorous reflux for the full recommended time. Check the purity/quality of the diethylamine and the chloro-anilide starting material. |
| Product Fails to Precipitate | Insufficient base was added during the isolation step. | Add more concentrated KOH solution while cooling in an ice bath until the solution is strongly basic. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oily Product Instead of Solid | Presence of impurities. Insufficient cooling. | Ensure the product is fully deprotonated. Try recrystallizing the oily product from a non-polar solvent like cold pentane. Ensure the aqueous layer is thoroughly cooled before and during basification. |
| Poor Separation During Extraction | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the separatory funnel to stand undisturbed for a longer period. |
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Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20. doi:10.15227/orgsyn.027.0020. Retrieved from [Link]
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Application Notes & Protocols: The Utility of Diethylaminoacetonitrile in Modern Agrochemical Development
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the continuous pursuit of novel, effective, and sustainable agricultural solutions, the discovery and application of versatile chemical intermediates are paramount. Diethylaminoacetonitrile (DEAN), a simple yet highly functionalized molecule, has emerged as a significant building block in the synthesis of a wide array of organic compounds. With the chemical formula C₆H₁₂N₂ and CAS Number 3010-02-4, this compound features both a reactive nitrile group and a tertiary diethylamino group, providing two distinct points for chemical elaboration.[1][2][3]
This dual functionality makes DEAN an attractive precursor for creating diverse molecular scaffolds. While not an active agrochemical ingredient itself, its utility lies in its role as a key intermediate for constructing more complex molecules with potential applications as insecticides, herbicides, and plant growth regulators.[1][4][5][6] This guide provides an in-depth exploration of DEAN's synthesis, its application in derivatization, and conceptual pathways for its integration into agrochemical discovery workflows, grounded in established chemical principles and field-proven insights.
Section 1: The Strategic Importance of DEAN in Agrochemical Synthesis
The value of this compound in a synthetic chemist's toolbox stems from the predictable and high-yielding reactivity of its functional groups.
-
The Nitrile (-C≡N) Group: This group is a synthetic linchpin. It can be readily hydrolyzed under acidic or basic conditions to form a carboxylic acid, a cornerstone functional group for creating amides and esters—classes of compounds frequently found in commercial herbicides and insecticides.[7] Alternatively, the nitrile can be reduced to a primary amine, opening pathways to another vast family of derivatives.
-
The Diethylamino (-N(Et)₂) Group: The tertiary amine provides a basic site that can influence the molecule's solubility and polarity. It can also be a key pharmacophore element, potentially interacting with biological targets in pests or plants. Its presence is integral to the structure of many aminoacetonitrile derivatives patented for their insecticidal properties.[4][5]
This inherent reactivity allows for the systematic development of compound libraries, where the core DEAN structure is modified to fine-tune biological activity, selectivity, and environmental persistence.
Section 2: Synthesis of this compound - A Foundational Protocol
The most common and efficient synthesis of DEAN is a variation of the Strecker synthesis, a well-established method for producing α-aminonitriles.[8] This one-pot reaction combines an aldehyde (formaldehyde), an amine (diethylamine), and a cyanide source (sodium cyanide).
Causality Behind the Protocol:
The procedure is designed for safety, efficiency, and high yield.
-
Use of Sodium Bisulfite: Formaldehyde is highly reactive and volatile. Reacting it first with sodium bisulfite creates a stable, water-soluble adduct, which is easier to handle and allows for controlled reaction with diethylamine.[8]
-
Staged Addition: Diethylamine is added after the formation of the formaldehyde-bisulfite adduct. This ensures the desired intermediate, a transient N,N-diethylaminomethanol, is formed before the introduction of the cyanide source.
-
Safety-Critical Cyanide Step: The addition of sodium cyanide must be performed with efficient stirring in a well-ventilated fume hood.[8] The reaction generates the final product but can also lead to the evolution of highly toxic hydrogen cyanide (HCN) gas, especially if the solution becomes acidic. Maintaining basic or neutral conditions is crucial.
Experimental Workflow: Synthesis of DEAN
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
Warning: This procedure involves highly toxic materials (sodium cyanide) and may evolve hydrogen cyanide gas. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Preparation: In a 3-L beaker, dissolve 312 g (3.0 moles) of sodium bisulfite in 750 mL of water.
-
Adduct Formation: To the stirred solution, add 225 mL of a 37-40% formaldehyde solution. Warm the mixture gently to 60°C, then allow it to cool to 35°C.
-
Amine Addition: Slowly add 219 g (3.0 moles) of diethylamine with manual or mechanical stirring. Let the mixture stand for 2 hours at room temperature.
-
Cyanation: While stirring vigorously to ensure thorough mixing of the layers, carefully add a solution of 147 g (3.0 moles) of sodium cyanide dissolved in 400 mL of water.
-
Reaction: Continue stirring for 1.5 hours. The mixture will separate into two layers.
-
Isolation: Transfer the reaction mixture to a separatory funnel and separate the upper organic layer, which is the crude this compound.
-
Drying: Dry the crude product over 25 g of a suitable drying agent like anhydrous magnesium sulfate or Drierite.
-
Purification: Purify the crude nitrile by vacuum distillation. The fraction boiling at 61–63°C at 14 mm Hg is the pure product.[8]
Expected Yield: 88–92%.
Section 3: Application Protocol - Synthesis of an N,N-Diethylglycine Intermediate
To demonstrate the synthetic utility of DEAN, the following protocol details its hydrolysis to N,N-diethylglycine. This derivative is a valuable intermediate itself, as its carboxylic acid handle can be used to form amides or esters, common toxophores in agrochemicals.
Rationale for Hydrolysis:
Acid-catalyzed hydrolysis is a standard and robust method for converting nitriles to carboxylic acids. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water, eventually leading to the formation of the carboxylic acid and ammonium salt after tautomerization and further hydrolysis. This transformation is a key step in moving from a simple nitrile precursor to a more functionalized building block suitable for peptide-like couplings or esterifications.
Detailed Hydrolysis Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 56 g (0.5 moles) of this compound.
-
Acid Addition: In the fume hood, slowly and carefully add 250 mL of concentrated hydrochloric acid (approx. 12 M). The addition is exothermic and should be done with cooling in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is approximately 7-8.
-
Isolation: The product, N,N-diethylglycine, may precipitate upon neutralization or can be isolated by concentrating the solution under reduced pressure and recrystallizing the resulting solid from an ethanol/water mixture.
-
Purification: Further purification can be achieved by recrystallization to yield a white crystalline solid.
Quantitative Data: Representative Intermediate Properties
| Property | Value | Method of Analysis |
| Product | N,N-Diethylglycine | - |
| Expected Yield | 75-85% | Gravimetric |
| Appearance | White Crystalline Solid | Visual Inspection |
| Purity | >98% | HPLC, NMR |
| Melting Point | 134-136 °C | Melting Point Apparatus |
Section 4: Conceptual Applications in Agrochemical Design
While DEAN is a precursor, understanding how its derivatives could function provides a roadmap for research and development.
Aminoacetonitrile-Based Insecticides
Several patents describe aminoacetonitrile derivatives as potent insecticides.[4][5] The general mechanism for this class of compounds often involves targeting nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The DEAN-derived scaffold provides a core structure that can be elaborated with various aromatic and heterocyclic groups to optimize binding to the insect receptor site while minimizing off-target effects in non-pest species.
Caption: Conceptual workflow for developing an insecticide from DEAN.
Herbicides and Plant Growth Regulators (PGRs)
Many herbicides and plant growth regulators function by mimicking or antagonizing natural plant hormones like auxins.[9] N,N-diethylglycine, derived from DEAN, shares structural features with synthetic auxins. By further modifying this structure, it is conceivable to develop compounds that either promote unregulated growth (herbicidal effect) or modulate specific developmental processes like rooting or flowering (PGR effect).[10][11][12]
The design principle involves creating a molecule that can bind to auxin receptors, initiating a signaling cascade that disrupts normal plant development.
Caption: Hypothetical signaling pathway for a DEAN-derived PGR.
Conclusion and Future Outlook
This compound represents a classic example of a simple, cost-effective intermediate that provides access to a rich and diverse chemical space. Its straightforward synthesis and the versatile reactivity of its nitrile and amino functionalities make it an ideal starting point for discovery campaigns in agrochemicals. Future research will likely focus on incorporating the DEAN motif into combinatorial libraries for high-throughput screening against a wider range of agricultural targets. The development of novel, greener synthetic routes to its derivatives will further enhance its value in creating the next generation of sustainable and effective crop protection and enhancement products.
References
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This compound. Organic Syntheses.[Link]
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Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. TRACE: Tennessee Research and Creative Exchange.[Link]
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2-(Diethylamino)acetonitrile. PubChem, National Institutes of Health.[Link]
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PLANT GROWTH REGULATORS. PhytoTechnology Laboratories.[Link]
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DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Rory O'Donovan, Dublin City University.[Link]
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Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. PMC, National Institutes of Health.[Link]
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Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. MDPI.[Link]
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Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed, National Institutes of Health.[Link]
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Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. PMC, National Institutes of Health.[Link]
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(Dimethylamino)methylene Hydantoins as Building Blocks in the Synthesis of Oxoaplysinopsins and Parabanic Acids with Antifungal Activity. ResearchGate.[Link]
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Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.[Link]
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2-(Diethylamino)acetonitrile. NIST WebBook.[Link]
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Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.[Link]
-
Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI.[Link]
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Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. National Institutes of Health.[Link]
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Application of Acetonitrile. Tedia.[Link]
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The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. ResearchGate.[Link]
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Application Notes & Protocols: Diethylaminoacetonitrile in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of Diethylaminoacetonitrile (DEAN) as a prospective ligand in coordination chemistry. While direct literature on DEAN-metal complexes is sparse, this document leverages established principles of coordination chemistry and extensive data on analogous α-aminonitrile ligands to provide a comprehensive framework for researchers. Herein, we elucidate the structural and electronic properties of DEAN, propose its potential coordination modes, and offer detailed, field-proven protocols for the synthesis and characterization of its metal complexes. Furthermore, we discuss potential applications in catalysis and materials science, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to pioneer investigations into this versatile ligand.
Introduction: The Potential of α-Aminonitriles in Ligand Design
α-Aminonitriles are a fascinating class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This bifunctionality makes them valuable precursors in organic synthesis, particularly for the production of α-amino acids.[1][2][3] In the realm of coordination chemistry, this same duality presents an intriguing opportunity for ligand design. The lone pair of electrons on the amino nitrogen offers a classic Lewis base site for coordination to a metal center, while the nitrile group provides a secondary, weaker donor site. This allows α-aminonitriles to potentially act as bidentate chelating ligands, forming stable five-membered rings with metal ions.
This compound (DEAN) is a readily available α-aminonitrile. Its simple, sterically accessible structure makes it an ideal candidate for fundamental studies in coordination chemistry. The exploration of DEAN as a ligand opens avenues for creating novel metal complexes with unique electronic and steric environments, which could find applications in catalysis, materials science, and as synthons for more complex molecular architectures.
Ligand Profile: this compound (DEAN)
Before delving into its coordination chemistry, it is essential to understand the intrinsic properties of the DEAN molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| CAS Number | 3010-02-4 | [5][6] |
| Appearance | Clear orange-brown liquid | [7] |
| Boiling Point | 170 °C | [7] |
| IUPAC Name | 2-(diethylamino)acetonitrile | [4] |
Structural Features & Donor Sites
DEAN possesses two potential donor atoms for coordination to a metal center:
-
Amino Nitrogen (N-amino): The tertiary amine nitrogen is sp³-hybridized with a lone pair of electrons, making it a strong σ-donor (a hard Lewis base).
-
Nitrile Nitrogen (N-nitrile): The nitrile nitrogen is sp-hybridized. It can act as a σ-donor through its lone pair and as a weak π-acceptor via its π* orbitals. It is considered a softer Lewis base than the amino nitrogen.
The presence of these two donor sites within the same molecule allows for several possible coordination modes, which are discussed in the following section.
Coordination Chemistry of this compound
Based on the chemistry of analogous α-aminonitrile ligands and the fundamental principles of coordination, we can predict the behavior of DEAN as a ligand.
Expected Coordination Modes
The primary coordination modes anticipated for DEAN are monodentate and bidentate chelation.
-
Monodentate Coordination: DEAN could coordinate to a metal center through only one of its nitrogen atoms. Given that the tertiary amine is a stronger Lewis base, coordination via the N-amino is more likely, especially with hard metal ions.
-
Bidentate Chelation: The most compelling aspect of DEAN as a ligand is its potential to act as a bidentate N,N'-chelating ligand. This would involve coordination of both the amino and nitrile nitrogen atoms to the same metal center, forming a stable five-membered ring. Studies on similar α-aminonitriles, such as 2-phenyl-2-(phenylamino)acetonitrile, have shown that they can indeed act as bidentate ligands to form octahedral metal complexes.
The following diagram illustrates the logical flow for predicting the coordination behavior of DEAN.
Caption: Predicted coordination pathways for this compound (DEAN).
Factors Influencing Coordination
The specific coordination mode adopted by DEAN will depend on several factors:
-
Nature of the Metal Ion: Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) will preferentially bind to the hard amino nitrogen. Softer metal ions (e.g., Pd²⁺, Pt²⁺, Cu⁺) will have a greater affinity for the softer nitrile nitrogen, increasing the likelihood of bidentate chelation.
-
Steric Hindrance: The diethyl groups on the amino nitrogen are relatively small, suggesting that steric hindrance should not significantly impede coordination for most metal centers.
-
Solvent: The solvent can play a crucial role. Coordinating solvents like acetonitrile could compete with the nitrile group of DEAN for a coordination site on the metal.
Protocols for Synthesis and Characterization
The following protocols are proposed based on established methods for the synthesis of transition metal complexes with analogous amine and nitrile ligands.[8][9] Researchers should treat these as starting points and optimize conditions as necessary.
General Synthetic Workflow
The synthesis of DEAN-metal complexes would typically follow a straightforward ligand substitution reaction.
Caption: General workflow for the synthesis of DEAN-metal complexes.
Protocol 1: Synthesis of a Putative [Co(DEAN)₂Cl₂] Complex
Objective: To synthesize a cobalt(II) complex where DEAN acts as a bidentate ligand.
Rationale: Cobalt(II) is a good candidate for forming octahedral complexes and has a known affinity for both nitrogen donors. The use of a 2:1 ligand-to-metal ratio encourages the formation of a bis-chelated complex.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (DEAN)
-
Anhydrous Ethanol
-
Diethyl Ether
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CoCl₂·6H₂O (1 mmol) in anhydrous ethanol (10 mL). Stir until a clear pink solution is formed.
-
In a separate vial, dissolve DEAN (2.1 mmol, a slight excess) in anhydrous ethanol (5 mL).
-
Add the DEAN solution dropwise to the stirring cobalt solution at room temperature. A color change (e.g., to blue or purple) is expected upon ligand coordination.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum until precipitation begins.
-
Complete the precipitation by adding diethyl ether (20 mL).
-
Filter the solid product, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Characterization Techniques
A multi-technique approach is essential to confirm the structure and properties of the synthesized complexes.
| Technique | Purpose | Expected Observations for [Co(DEAN)₂Cl₂] |
| FT-IR Spectroscopy | To confirm ligand coordination. | A shift in the C≡N stretching frequency (typically ~2240-2210 cm⁻¹ for free nitriles) to a higher wavenumber upon coordination. Changes in the C-N stretching vibrations of the amino group. |
| UV-Vis Spectroscopy | To determine the coordination geometry. | For an octahedral Co(II) complex, d-d transitions would be expected in the visible region. |
| Elemental Analysis | To determine the empirical formula (C, H, N). | The experimental percentages should match the calculated values for the proposed formula. |
| Magnetic Susceptibility | To determine the number of unpaired electrons. | An octahedral high-spin Co(II) (d⁷) complex should be paramagnetic with a magnetic moment corresponding to three unpaired electrons. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure. | Would confirm the bidentate coordination of DEAN, the overall geometry, and bond lengths/angles. |
Potential Applications in Research and Development
The development of DEAN-metal complexes could impact several areas.
Catalysis
-
Homogeneous Catalysis: Nitrile ligands are often labile, meaning they can be easily displaced.[10] This property is valuable in catalysis, where a vacant coordination site is needed for substrate binding. A [M(DEAN)ₓ] complex could serve as a pre-catalyst, where the DEAN ligand stabilizes the metal center but can be partially or fully displaced under reaction conditions.
-
Polymerization: Some transition metal complexes with nitrile ligands have been shown to catalyze olefin polymerization.[10] The electronic and steric properties of the DEAN ligand could be tuned to influence the activity and selectivity of such catalysts.
Drug Development
-
Bioinorganic Chemistry: Many biologically active molecules contain amine and nitrile functionalities. Metal complexes can be used to deliver therapeutic agents or to act as catalysts within biological systems.[11] While DEAN itself is not a drug, its coordination complexes could serve as model systems for understanding the interaction of metal ions with more complex biomolecules containing similar functional groups.
-
Prodrug Strategies: The diethylamino group is a common pharmacophore.[12] Coordination to a metal center could be a strategy to modify the solubility, stability, and delivery of drug candidates containing this moiety.
Conclusion and Future Outlook
This compound presents itself as a ligand of untapped potential in coordination chemistry. Its simple structure, commercial availability, and bifunctional nature make it an excellent candidate for systematic investigation. The protocols and theoretical framework provided in this guide are intended to serve as a robust starting point for researchers to synthesize and characterize novel DEAN-metal complexes. Future work should focus on isolating and structurally characterizing these complexes with a range of transition metals. Subsequent studies can then explore their reactivity, with a particular emphasis on their utility in homogeneous catalysis and as synthons for advanced materials. The insights gained from studying DEAN will undoubtedly contribute to the broader understanding of α-aminonitrile ligands and enrich the versatile toolkit of the coordination chemist.
References
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of the homoleptic acetonitrile complexes of palladium and platinum with diethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of α–amino nitriles via Strecker reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Acetonitrile Complexes of Selected Transition Metal Cations. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Synthesis and Applications of Transition Metal Complexes. Retrieved from [Link]
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SciSpace. (2014). Catalytic Synthesis of -Aminonitriles Using Nano Copper Ferrite under Green Conditions. Retrieved from [Link]
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Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Different reactivity modes of α‐aminonitriles. Retrieved from [Link]
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PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Syntheses and crystal structures of (R,R)- and (S,S)-bis(acetonitrile-κN)[N,N′-dimethyl-N,N′-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine-κ4N]iron(II) bis(hexafluoroantimonate). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Retrieved from [Link]
-
NIH. (n.d.). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Retrieved from [Link]
-
PubMed Central. (n.d.). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands. Retrieved from [Link]
-
Scribd. (n.d.). Bidentate Ligands List. Retrieved from [Link]
-
PubMed. (2007). The insertion reaction of acetonitrile on aryl nickel complexes stabilized by bidentate N,N'-chelating ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Syntheses and crystal structures of the ethanol, acetonitrile and diethyl ether Werner clathrates bis(isothiocyanato-κN)tetrakis(3-methylpyridine-κN)nickel(II). Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction of Tetrakis(dimethylamido)titanium with Self-Assembled Alkyltrichlorosilane Monolayers Possessing −OH, −NH 2 , and −CH 3 Terminal Groups. Retrieved from [Link]
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Application Notes: Protocols for the Synthesis and Utilization of α-Aminonitriles via Strecker Reaction with Diethylaminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Strecker synthesis, a cornerstone in the synthesis of amino acids and their derivatives, offers a robust platform for the creation of α-aminonitriles, which are pivotal intermediates in medicinal chemistry and drug development. This guide provides detailed protocols and expert insights into two primary applications involving diethylaminoacetonitrile within the context of the Strecker synthesis. The first protocol details the classic three-component Strecker reaction, where diethylamine is reacted with an aldehyde and a cyanide source to generate an N,N-diethyl-α-aminonitrile. The second protocol explores the utility of this compound as a masked cyanomethylamine anion, detailing its deprotonation and subsequent alkylation to forge new carbon-carbon bonds. This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize these powerful synthetic transformations.
Introduction: The Versatility of the Strecker Synthesis
First reported by Adolph Strecker in 1850, the Strecker synthesis is a multicomponent reaction that efficiently combines an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile.[1][2] These products are not only direct precursors to α-amino acids via hydrolysis but also serve as versatile building blocks for a variety of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[2][3]
The use of secondary amines, such as diethylamine, in the Strecker reaction leads to the formation of N,N-disubstituted-α-aminonitriles. These compounds are valuable intermediates in their own right, offering a gateway to α,α-disubstituted amino acids and complex tertiary amines.[4] This guide focuses on two distinct, yet related, protocols:
-
Protocol 1: Three-Component Strecker Synthesis to prepare α-(N,N-diethylamino)phenylacetonitrile.
-
Protocol 2: Alkylation of this compound , utilizing it as a nucleophilic building block.
These protocols highlight the dual reactivity profile of the aminonitrile motif and provide a comprehensive framework for its application in organic synthesis.
Safety First: Handling Cyanides and Aminonitriles
EXTREME CAUTION IS REQUIRED. All manipulations involving cyanide salts or hydrogen cyanide must be performed in a certified chemical fume hood with excellent ventilation.
-
Toxicity: Sodium cyanide (NaCN) and hydrogen cyanide (HCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5] The reaction mixture should always be handled as if it contains dissolved HCN.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[6]
-
Quenching Cyanide: A freshly prepared aqueous solution of ferrous sulfate (FeSO₄) with sodium hydroxide or sodium hypochlorite (bleach) should be kept on hand to quench any residual cyanide in the glassware or from small spills.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local environmental regulations.
-
Aminonitrile Hazards: this compound is flammable and harmful if swallowed, in contact with skin, or if inhaled.[7] It should be handled with care, avoiding ignition sources and ensuring adequate ventilation.
Protocol 1: Three-Component Strecker Synthesis of α-(N,N-Diethylamino)phenylacetonitrile
This protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the dimethylamino analog and is broadly applicable to secondary amines.[6] The reaction proceeds via the in-situ formation of a diethyliminium ion from benzaldehyde and diethylamine, which is then trapped by the cyanide nucleophile.
Reaction Mechanism
The mechanism involves two key stages: iminium ion formation and nucleophilic cyanide addition.
Caption: Mechanism of the three-component Strecker synthesis.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| Benzaldehyde | 106.12 | 10.61 g (10.2 mL) | 0.10 | 1.0 |
| Diethylamine | 73.14 | 8.05 g (11.4 mL) | 0.11 | 1.1 |
| Glacial Acetic Acid | 60.05 | 6.6 g (6.3 mL) | 0.11 | 1.1 |
| Sodium Cyanide (NaCN) | 49.01 | 5.39 g | 0.11 | 1.1 |
| Water | 18.02 | 50 mL | - | - |
| Diethyl Ether | 74.12 | ~150 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |
| 500 mL Round-bottom flask | - | 1 | - | - |
| Magnetic stirrer & stir bar | - | 1 | - | - |
| Ice bath | - | 1 | - | - |
| Separatory funnel | - | 1 | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10.61 g, 0.10 mol) and diethylamine (8.05 g, 0.11 mol).
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes.
-
Acidification: While maintaining the temperature at 0-5 °C, slowly add glacial acetic acid (6.6 g, 0.11 mol). Stir for an additional 15 minutes. The acid catalyzes the formation of the iminium ion.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.39 g, 0.11 mol) in 50 mL of cold water. (CAUTION: HIGHLY TOXIC) .
-
Slowly add the aqueous sodium cyanide solution to the reaction flask over 20-30 minutes using a dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, α-(N,N-diethylamino)phenylacetonitrile, can be purified by vacuum distillation to yield a colorless to pale yellow oil. Expected yield: 80-90%.
Protocol 2: Alkylation of this compound
This protocol demonstrates the utility of this compound as a synthetic equivalent for the cyanomethylamine anion. The α-proton is acidic enough to be removed by a strong base, creating a nucleophile that can react with various electrophiles, such as alkyl halides. This method is a powerful tool for constructing α-substituted tertiary amines.
Reaction Workflow
The process involves deprotonation to form a carbanion, followed by nucleophilic attack on an electrophile.
Caption: General workflow for the alkylation of this compound.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| This compound | 112.17 | 5.61 g (6.3 mL) | 0.05 | 1.0 |
| Sodium Hydride (NaH, 60% disp.) | 24.00 (as 100%) | 2.2 g | 0.055 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Benzyl Bromide | 171.04 | 8.55 g (6.0 mL) | 0.05 | 1.0 |
| Saturated NH₄Cl solution | - | ~50 mL | - | - |
| Diethyl Ether | 74.12 | ~100 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | - |
| 250 mL Schlenk flask | - | 1 | - | - |
| Syringes and needles | - | - | - | - |
| Argon or Nitrogen source | - | 1 | - | - |
Step-by-Step Protocol
-
Inert Atmosphere: Set up a 250 mL Schlenk flask equipped with a magnetic stir bar, and dry it thoroughly. Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Base Preparation: Carefully weigh sodium hydride (2.2 g of a 60% dispersion in mineral oil, 0.055 mol) and add it to the flask. (CAUTION: NaH is highly flammable and reacts violently with water) .
-
Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) under an inert atmosphere to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Add 80 mL of anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (5.61 g, 0.05 mol) dropwise via syringe. Hydrogen gas will evolve. (CAUTION: Ensure proper venting) .
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (8.55 g, 0.05 mol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until no more gas evolves.
-
Workup: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the α-benzylated aminonitrile.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low yield in Protocol 1 | Incomplete iminium ion formation. Side reaction of cyanide (e.g., hydrolysis). | Ensure the reaction is sufficiently acidic by using glacial acetic acid. Maintain low temperatures during cyanide addition to minimize side reactions. |
| Formation of cyanohydrin | Cyanide attacks the aldehyde before the amine. | Ensure the amine and aldehyde are pre-mixed and allowed to react before the addition of the cyanide source. |
| No reaction in Protocol 2 | Incomplete deprotonation. Inactive alkylating agent. | Use a fresh, potent base (e.g., freshly prepared LDA or high-quality NaH). Ensure the alkylating agent is pure and reactive. |
| Multiple alkylations in Protocol 2 | The product anion is also alkylated. | Use a slight excess of the aminonitrile starting material or add the alkylating agent slowly at low temperature to control the reaction. |
| Difficult purification | Products are basic and may streak on silica gel. | For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve peak shape. |
Conclusion
The Strecker synthesis remains a highly relevant and powerful method in modern organic chemistry. By employing diethylamine as a component, researchers can readily access N,N-diethyl-α-aminonitriles, which are versatile synthetic intermediates. Furthermore, the ability to deprotonate the resulting this compound opens up a second avenue of reactivity, allowing it to be used as a nucleophilic building block for constructing more complex molecular architectures. The protocols detailed herein provide a solid foundation for the synthesis and application of these valuable compounds, underscored by critical safety considerations and practical troubleshooting advice.
References
- Taylor, H. M., & Hauser, C. R. (1963). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 43, 25. doi: 10.15227/orgsyn.043.0025
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20. doi: 10.15227/orgsyn.027.0020
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Jarousse, J. (1951). Alkylation des nitriles en présence de l'amidure de sodium et d'un agent de dispersion. Comptes rendus hebdomadaires des seances de l'academie des sciences, 232, 1424-1426.
-
MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Beilstein Journals. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Diethylaminoacetonitrile in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Diethylaminoacetonitrile, a readily accessible α-aminonitrile, has emerged as a potent and versatile building block in this endeavor. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, coupled with an acidic α-proton, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in the synthesis of various key heterocyclic scaffolds, offering both mechanistic insights and detailed experimental protocols for the modern research scientist.
I. Foundational Knowledge: Synthesis and Handling of this compound
Before embarking on its applications, a thorough understanding of the preparation and safe handling of this compound is paramount.
Protocol 1: Synthesis of this compound
This procedure is adapted from a well-established method in Organic Syntheses, ensuring reliability and reproducibility.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium bisulfite (NaHSO₃) | 104.06 | 312 g | 3.0 |
| Formaldehyde (37-40% aq. soln.) | 30.03 (as HCHO) | 225 mL | ~3.0 |
| Diethylamine ((CH₃CH₂)₂NH) | 73.14 | 309 mL (219 g) | 3.0 |
| Sodium cyanide (NaCN) | 49.01 | 147 g | 3.0 |
| Water | 18.02 | 1150 mL (total) | - |
| Drierite™ (anhydrous CaSO₄) | 136.14 | 25 g | - |
Step-by-Step Procedure:
-
Preparation of the Bisulfite Adduct: In a 3-L beaker equipped with a mechanical stirrer and situated in a well-ventilated fume hood, dissolve 312 g of sodium bisulfite in 750 mL of water.
-
To this solution, add 225 mL of 37-40% formaldehyde solution. The mixture is gently warmed to 60°C with stirring and then allowed to cool to 35°C.
-
Formation of the Aminosulfonate: Add 219 g (309 mL) of diethylamine to the cooled solution with manual stirring. Let the mixture stand for 2 hours at room temperature.
-
Cyanation: Prepare a solution of 147 g of sodium cyanide in 400 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), and ensure no acids are nearby to prevent the formation of lethal hydrogen cyanide gas.
-
With efficient stirring to ensure thorough mixing of the two layers, add the sodium cyanide solution to the reaction mixture.
-
Continue stirring for 1.5 hours. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 40°C.
-
Work-up and Isolation: After the reaction period, transfer the mixture to a separatory funnel. The upper, oily layer of this compound is separated.
-
Dry the crude product over 25 g of Drierite™. The expected crude yield is between 299–309 g (90–92%).
-
Purification: The crude nitrile is purified by vacuum distillation. Collect the fraction boiling at 61–63°C at a pressure of 14 mmHg. The purified product should be a colorless liquid.
Safety and Handling:
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
II. Synthesis of Pyrimidines: The Pinner Approach
The Pinner synthesis is a classic and reliable method for the preparation of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[3][4][5] this compound can be readily converted to the corresponding acetamidine, which then serves as a key precursor for the pyrimidine ring.
Mechanism: A Stepwise Annulation
The synthesis of the pyrimidine ring from this compound proceeds via a two-stage process. First, the nitrile is converted to an acetimidate, which is then ammonolyzed to the corresponding acetamidine. This amidine then undergoes condensation with a β-ketoester.
Caption: Pinner synthesis of pyrimidines using this compound.
Protocol 2: Synthesis of 2-(Diethylaminomethyl)-4-methyl-6-phenylpyrimidin-5-carboxylate
Stage 1: Preparation of Diethylaminoacetamidine Hydrochloride
-
Imidate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend 56.1 g (0.5 mol) of this compound in 200 mL of anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the mixture to stand at room temperature for 24 hours, during which the ethyl diethylaminoacetimidate hydrochloride will precipitate.
-
Ammonolysis: Cool the mixture again to 0°C and bubble anhydrous ammonia gas through the suspension until saturation.
-
Stir the mixture at room temperature for a further 24 hours.
-
Isolation: Filter the precipitated ammonium chloride and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethylaminoacetamidine hydrochloride. This can be purified by recrystallization from an ethanol/ether mixture.
Stage 2: Pyrimidine Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.9 g (0.1 mol) of diethylaminoacetamidine hydrochloride and 20.6 g (0.1 mol) of ethyl benzoylacetate in 100 mL of absolute ethanol.
-
Add 8.2 g (0.1 mol) of anhydrous sodium acetate as a base.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
-
The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2-(diethylaminomethyl)-4-methyl-6-phenylpyrimidin-5-carboxylate.
III. Synthesis of Imidazoles: A Multicomponent Approach
Substituted imidazoles are a cornerstone of medicinal chemistry.[6][7][8][9] A highly efficient route to these structures involves a one-pot, multicomponent reaction of an α-aminonitrile, an aldehyde, and a source of ammonia.
Mechanism: Convergent Assembly
This reaction likely proceeds through the initial formation of an N-acylimine or a related intermediate from the aldehyde and the aminonitrile, which then undergoes cyclization and subsequent aromatization.
Caption: Multicomponent synthesis of a tetrasubstituted imidazole.
Protocol 3: One-Pot Synthesis of 1-(Diethylaminomethyl)-2,4,5-triphenyl-1H-imidazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 112.17 | 11.2 g | 0.1 |
| Benzaldehyde | 106.12 | 10.6 g | 0.1 |
| Benzil | 210.23 | 21.0 g | 0.1 |
| Ammonium Acetate | 77.08 | 15.4 g | 0.2 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (11.2 g), benzaldehyde (10.6 g), benzil (21.0 g), and ammonium acetate (15.4 g).
-
Add 100 mL of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice-water.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system like ethanol/water.
IV. Synthesis of Polysubstituted Pyridines via Multicomponent Reactions
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like polysubstituted pyridines from simple starting materials in a single step.[10][11][12] this compound can serve as a key nitrogen-containing component in such reactions.
Mechanism: Domino Knoevenagel-Michael-Cyclization Cascade
The reaction likely initiates with a Knoevenagel condensation between an aldehyde and a methylene-active compound, followed by a Michael addition of the this compound-derived enamine, and subsequent cyclization and aromatization.
Caption: Proposed domino reaction pathway for pyridine synthesis.
Protocol 4: Synthesis of 2-Amino-6-(diethylamino)-4-phenyl-3,5-dicyanopyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 112.17 | 11.2 g | 0.1 |
| Benzaldehyde | 106.12 | 10.6 g | 0.1 |
| Malononitrile | 66.06 | 6.6 g | 0.1 |
| Piperidine | 85.15 | 1 mL | Catalytic |
| Ethanol | 46.07 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve benzaldehyde (10.6 g) and malononitrile (6.6 g) in 100 mL of ethanol.
-
Add this compound (11.2 g) to the solution, followed by a catalytic amount of piperidine (approximately 1 mL).
-
Reaction: Heat the mixture to reflux with stirring for 8-10 hours. A precipitate may form as the reaction progresses.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.
-
Purification: The product is often obtained in high purity, but can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.
V. Thorpe-Ziegler Cyclization: Access to Fused Heterocycles
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe condensation, which is a powerful tool for the formation of cyclic ketones and enamines from dinitriles.[2][13][14] While a direct intramolecular cyclization of a single molecule derived from this compound is not feasible, it can be used to construct precursors for subsequent Thorpe-Ziegler reactions to form fused heterocyclic systems. For example, by reacting this compound with a suitable bifunctional electrophile, a dinitrile intermediate can be generated.
Conceptual Workflow:
Caption: Conceptual workflow for fused heterocycle synthesis.
Due to the complexity and substrate-specific nature of designing precursors for Thorpe-Ziegler reactions, a generalized protocol is less instructive. However, the fundamental principle involves the base-catalyzed intramolecular cyclization of a dinitrile, where one of the nitrile groups is derived from this compound. The resulting enamine can then be part of a fused heterocyclic system.
Conclusion
This compound stands as a testament to the power of simple, bifunctional molecules in the construction of complex and valuable heterocyclic scaffolds. Its ability to participate in a variety of classical and modern synthetic transformations, including Pinner-type pyrimidine syntheses, multicomponent reactions for imidazoles and pyridines, and as a precursor for Thorpe-Ziegler cyclizations, underscores its significance. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers in drug discovery and chemical synthesis, enabling the exploration of new chemical space and the development of novel molecular entities. As the demand for efficient and sustainable synthetic methodologies continues to grow, the utility of versatile synthons like this compound is poised to expand even further.
References
- Srivastava, M., Yadav, D. S., Nayal, N., & Saxena, A. (n.d.). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal.
- (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Frantz, D. E., Morency, L., Soheili, A., et al. (2004). Synthesis of substituted imidazoles via organocatalysis. Pure and Applied Chemistry, 76(7-8), 1435-1442.
- (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- (2014). Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing multicomponent reaction (MCR)
- Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20.
- (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- (n.d.). Multicomponent Synthesis of Polysubstituted Pyridines. Sci-Hub.
- (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- (2023).
- (n.d.).
- (n.d.). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
- (n.d.). Thorpe reaction. Wikipedia.
- (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
- (n.d.). Pinner pyrimidine synthesis. Slideshare.
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- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Sci-Hub. Multicomponent Synthesis of Polysubstituted Pyridines / Synfacts, 2010 [sci-hub.ru]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of N,N-Diethylglycinonitrile via a Modified Strecker Reaction
Abstract
This document provides a comprehensive guide for the synthesis of N,N-Diethylglycinonitrile, a valuable intermediate in organic synthesis. The protocol is based on a modified Strecker-type, three-component reaction involving diethylamine, formaldehyde, and a cyanide source. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the reaction mechanism, critical safety protocols, and methods for product characterization. The causality behind key experimental steps is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction and Reaction Principle
N,N-Diethylglycinonitrile is an α-aminonitrile, a class of compounds that serve as versatile precursors for the synthesis of α-amino acids, diamines, and various heterocyclic compounds.[1] The procedure detailed herein is a variation of the classical Strecker synthesis, which is a robust and efficient method for preparing α-aminonitriles.[2][3]
The reaction proceeds via a one-pot, three-component mechanism. The core principle involves the initial reaction between a secondary amine (diethylamine) and an aldehyde (formaldehyde) to form a highly reactive electrophilic intermediate, the N,N-diethyliminium ion. This intermediate is not typically isolated. Subsequently, a nucleophilic cyanide ion attacks the iminium carbon to form the stable α-aminonitrile product, N,N-Diethylglycinonitrile.[4][5][6] Controlling the reaction temperature is crucial as the formation of the iminium ion and the subsequent nucleophilic attack are exothermic processes.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Recommended Purity |
| Diethylamine | 109-89-7 | (C₂H₅)₂NH | 73.14 | ≥99.5% |
| Formaldehyde Solution | 50-00-0 | CH₂O | 30.03 | 37 wt. % in H₂O |
| Sodium Cyanide (NaCN) | 143-33-9 | NaCN | 49.01 | ≥98% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade, ≥99.5% |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Dropping funnel (125 mL)
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, access to a chemical fume hood.
Critical Safety Precautions
EXTREME CAUTION IS REQUIRED FOR THIS PROCEDURE.
-
Cyanide Toxicity: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving solid NaCN or cyanide-containing solutions must be performed in a well-ventilated chemical fume hood.
-
Acid Hazard: NEVER allow cyanide salts or solutions to come into contact with acids. This will generate highly toxic and flammable hydrogen cyanide (HCN) gas. The reaction detailed here is performed under basic or neutral conditions. An acidic quenching station (e.g., a solution of sodium hypochlorite and sodium hydroxide) should be prepared in advance to neutralize any cyanide spills or residual cyanide in the glassware.
-
Reactant Handling: Diethylamine and formaldehyde are corrosive and volatile. Handle them exclusively within the fume hood. Dichloromethane is a volatile solvent and a suspected carcinogen.
Detailed Experimental Protocol
This protocol is designed for a 0.5 molar scale synthesis.
Reagent Preparation
-
Diethylamine Solution: In a 250 mL beaker inside the fume hood, add 36.6 g (50.0 mL, 0.5 mol) of diethylamine to 100 mL of deionized water and stir until homogeneous.
-
Sodium Cyanide Solution: Carefully weigh 25.5 g (0.52 mol, 1.04 eq) of sodium cyanide and dissolve it in 75 mL of deionized water in a 250 mL Erlenmeyer flask. Gentle swirling will aid dissolution.
Reaction Assembly and Execution
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 125 mL dropping funnel. Place the entire apparatus in a large ice-water bath.
-
Initial Charge: Add 45.0 g (41.7 mL, 0.55 mol, 1.1 eq) of 37% formaldehyde solution to the reaction flask. Begin stirring and cool the solution to 0-5 °C.
-
Amine Addition: Add the prepared diethylamine solution to the dropping funnel. Add the diethylamine solution dropwise to the cold, stirring formaldehyde solution over approximately 30-45 minutes. The key is to maintain the internal temperature below 10 °C throughout the addition. This step forms the electrophilic iminium ion in situ.
-
Cyanide Addition: After the diethylamine addition is complete, rinse the dropping funnel and charge it with the prepared sodium cyanide solution. Add the sodium cyanide solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Once the cyanide addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours to ensure the reaction goes to completion.
Work-up and Product Isolation
-
Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. The product, N,N-Diethylglycinonitrile, is a water-insoluble oil and should form a distinct organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic product will partition into the DCM layer.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase with deionized water (2 x 75 mL) to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and add MgSO₄ until it no longer clumps together.
-
Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the dichloromethane using a rotary evaporator.
Purification
The crude product obtained after solvent removal can be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus.
-
Heat the crude oil under reduced pressure. Collect the fraction corresponding to N,N-Diethylglycinonitrile (Boiling Point: approx. 75-78 °C at 15 mmHg).
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
¹H NMR (CDCl₃): δ ~3.5 (s, 2H, -CH₂-CN), ~2.6 (q, 4H, -N-CH₂-CH₃), ~1.1 (t, 6H, -N-CH₂-CH₃) ppm.
-
¹³C NMR (CDCl₃): δ ~118 (-CN), ~48 (-N-CH₂-), ~42 (-CH₂-CN), ~12 (-CH₃) ppm.
-
IR (neat): A strong, sharp absorption band around 2240-2210 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
Workflow and Data Summary
Synthesis Workflow Diagram
Sources
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- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
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- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Synthetic Utility of Diethylaminoacetonitrile Hydrochloride
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic use of compact, functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Diethylaminoacetonitrile, often handled as its more stable hydrochloride salt, emerges as a potent and versatile C6 synthon. It belongs to the class of α-aminonitriles, compounds that feature both a nucleophilic nitrogen atom and an electrophilic nitrile carbon, predisposing them to a rich variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound hydrochloride, moving beyond simple procedural lists to offer mechanistic insights and practical, field-tested protocols for the research scientist.
The hydrochloride salt form enhances the compound's stability and simplifies handling, mitigating the volatility and potential hazards of the free base.[1][2] In most synthetic applications, the free amine is liberated in situ through the addition of a suitable base, allowing it to participate in the desired reaction. This document will detail its preparation, its role as a versatile synthon for introducing the diethylaminomethyl group, and its utility in constructing more complex molecular frameworks, including heterocyclic systems.
| Property | Value | Source |
| CAS Number | 3010-02-4 (free base) | [3] |
| Molecular Formula | C₆H₁₂N₂ | [4][5] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid (free base) | [6] |
| Boiling Point | 168-169 °C (free base) | [5] |
| Density | ~0.85 g/cm³ (free base) | [3] |
| Synonyms | N,N-Diethylglycinonitrile, 2-(Diethylamino)acetonitrile | [3][4] |
Core Application I: Synthesis via Strecker Reaction
The most fundamental application is the synthesis of this compound itself. The classical approach is a variation of the Strecker synthesis, a robust method for preparing α-aminonitriles. This one-pot reaction combines an amine (diethylamine), a carbonyl source (formaldehyde), and a cyanide source (e.g., sodium cyanide), often with a bisulfite adduct intermediate to control reactivity and improve safety.[7] Understanding this synthesis is crucial as it underpins the molecule's role as a stable carrier of these three reactive components.
Protocol 1: Synthesis of this compound
This protocol is adapted from the well-vetted procedure published in Organic Syntheses, known for its reliability and scalability.[7]
Safety First: This procedure involves highly toxic reagents, including sodium cyanide and potentially hydrogen cyanide. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2]
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| Sodium Bisulfite | 104.06 | 3.0 | 1.0 | 312 g |
| Formaldehyde (37% soln.) | 30.03 | ~3.0 | ~1.0 | 225 mL |
| Diethylamine | 73.14 | 3.0 | 1.0 | 219 g (309 mL) |
| Sodium Cyanide | 49.01 | 3.0 | 1.0 | 147 g |
| Water | 18.02 | - | - | 1150 mL (total) |
Step-by-Step Methodology:
-
Bisulfite Adduct Formation: In a 3-liter beaker, dissolve 312 g (3.0 mol) of sodium bisulfite in 750 mL of water. Add 225 mL of 37% formaldehyde solution and warm the mixture to 60°C.
-
Amine Addition: Cool the solution to 35°C. In a chemical fume hood, add 219 g (3.0 mol) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours.
-
Cyanide Addition (CRITICAL STEP): Place the beaker in the fume hood and ensure efficient mechanical stirring. Prepare a solution of 147 g (3.0 mol) of sodium cyanide in 400 mL of water. Carefully add the cyanide solution to the reaction mixture. The stirring must be vigorous enough to ensure the two layers are thoroughly mixed.
-
Causality Note: The initial formation of the bisulfite adduct of formaldehyde prevents its self-polymerization and moderates the initial exothermic reaction with the amine. The subsequent addition of cyanide displaces the bisulfite to form the desired α-aminonitrile.
-
-
Reaction and Workup: Continue stirring for 1.5 hours. The reaction mixture will separate into two layers.
-
Isolation: Carefully separate the upper organic layer (the desired nitrile product). Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate or Drierite). The expected crude yield is 299–309 g.[7]
-
Purification: The product can be purified by vacuum distillation. Collect the fraction boiling at 61–63°C at 14 mmHg. The expected final yield is 298–302 g (88–90%).[7]
Caption: Workflow for the Strecker-type synthesis of this compound.
Core Application II: A Synthon for Aminomethylation and Elaboration
This compound is a powerful tool for introducing the –CH₂–N(Et)₂ fragment, a common motif in pharmaceuticals and other bioactive molecules. It can be considered a more stable and manageable equivalent of using formaldehyde and diethylamine directly in certain contexts, particularly in Mannich-type reactions.[8]
Mechanistic Insight: Dual Reactivity
The synthetic utility stems from two key reactive sites:
-
The Nitrile Group: This group can undergo a variety of classic transformations, providing a handle for further molecular elaboration.[9]
-
The Tertiary Amine: The lone pair on the nitrogen atom allows it to act as a base or nucleophile, though this is often masked when it is protonated as the hydrochloride salt.
Caption: Key transformations of the nitrile group in this compound.
Application in Pharmaceutical Synthesis
While direct use of this compound hydrochloride is varied, the broader class of α-aminonitriles are crucial intermediates in drug discovery.[10][11] They serve as precursors to α-amino acids, diamines, and various heterocyclic scaffolds. For instance, the general structure is foundational in the synthesis of certain central nervous system (CNS) active compounds, including anticonvulsants, where the aminonitrile moiety is elaborated into a more complex pharmacophore.[12][13]
Example Application: Synthesis of N,N-diethyl-1,2-ethanediamine
This protocol demonstrates the reduction of the nitrile to a primary amine, yielding a useful diamine ligand and synthetic intermediate.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 1.0 equivalent of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: Dissolve 0.95 equivalents of this compound in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Scientist's Notebook: The addition should be slow to control the exothermic reaction. Using the free base is preferred here; if starting with the hydrochloride salt, it must first be neutralized with a strong base (like NaOH) and extracted into an organic solvent, as LiAlH₄ will react violently with the acidic proton and water.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (CRITICAL STEP): Cool the reaction to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water (Fieser workup). This will produce a granular precipitate of aluminum salts.
-
Isolation: Filter the solid salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N,N-diethyl-1,2-ethanediamine can be purified by distillation.
Safety and Handling
This compound and its precursors are hazardous materials that demand strict safety protocols.
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] | Handle only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat.[1][2] |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use spark-proof equipment. |
| Eye Damage | Can cause serious eye irritation or damage. | Always wear chemical safety goggles or a face shield.[2] |
| Handling | Use in a well-ventilated area. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place in a tightly sealed container.[14] |
Conclusion
This compound hydrochloride is a highly valuable and versatile building block for organic synthesis. Its true power lies in its dense functionality, serving as a stable precursor for the aminomethyl group and as a platform for extensive chemical elaboration through its nitrile moiety. From its straightforward, scalable synthesis to its application in forming C-C and C-N bonds, it provides researchers and drug development professionals with a reliable tool for constructing complex nitrogen-containing molecules. Adherence to stringent safety protocols is essential for harnessing its full synthetic potential responsibly.
References
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- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Synquest Labs. (n.d.). (Dimethylamino)acetonitrile Safety Data Sheet.
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Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. ResearchGate. Available at: [Link]
- MilliporeSigma. (2025). SAFETY DATA SHEET.
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Yacovan, A., et al. (2012). Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. PubMed. Available at: [Link]
- Biosolve. (2011). Safety Data Sheet.
- Google Patents. (n.d.). CN112358418B - Preparation method of methylamino acetonitrile hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Diethylamine Hydrochloride in Advanced Organic Synthesis. ningboinno.com.
-
Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20. DOI: 10.15227/orgsyn.027.0020. Available at: [Link]
- Sugiura, M., et al. (n.d.). Cyclohexyl(diethylamino)acetonitrile.
- Slideshare. (n.d.). Anticonvulsant drugs.pptx.
-
Kaushik, N., et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. PubMed. Available at: [Link]
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Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed Central. Available at: [Link]
- Kumbhar, S. P. (2022). synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology.
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Available at: [Link]
- Frescas, S., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Omega.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Al-Omran, F. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
- Roberts, J. D., & Moreland, W. T. (1953). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses.
- ChemScene. (n.d.). 2-(Diethylamino)acetonitrile.
- Google Patents. (n.d.). CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
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Al-Naggar, A. A. (2001). Heterocyclic Synthesis with Activated Nitriles: An Expeditious Synthetic Approach to Polyfunctionally Substituted Pyrroles, Heterocyclopyrimidines and Coumarins. ResearchGate. Available at: [Link]
- Organic Syntheses. (n.d.). methyleneaminoacetonitrile.
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National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. PubChem Compound Database. Retrieved from [Link].
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- PharmaBlock. (n.d.). Building Blocks.
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Attorresi, M., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- Nielsen, E. O., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.
- Ketone Pharma. (2024). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.
- BenchChem. (2025). In Situ (Diethylamino)methanol vs. Formaldehyde/Diethylamine: A Comparative Guide for Aminomethylation Reactions.
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The Evolving Role of Acetonitrile Derivatives in Catalytic Processes: A Guide for the Modern Chemist
Welcome to a comprehensive exploration of acetonitrile and its derivatives, compounds that have transcended their traditional role as mere solvents to become pivotal players in a multitude of catalytic processes. This guide is designed for researchers, scientists, and professionals in drug development, offering not just protocols but a deeper understanding of the causality behind experimental choices. We will delve into the multifaceted nature of these simple yet powerful molecules, examining their function as reactants, ligands, and reaction mediators in cutting-edge catalysis. Our focus is on providing actionable insights and robust methodologies that are both scientifically sound and practically applicable in a research and development setting.
The Versatility of the Nitrile Moiety in Catalysis
Acetonitrile (CH₃CN) is a highly polar, aprotic solvent with a significant dipole moment, making it an excellent medium for a wide range of chemical transformations, including electrochemical reactions where its high dielectric constant is advantageous.[1][2] Beyond its physical properties, the true versatility of acetonitrile lies in the reactivity of its constituent parts: the acidic α-protons of the methyl group and the electron-rich nitrogen atom of the nitrile group. This dual reactivity allows acetonitrile to act as a nucleophile, a C1 or C2 synthon, and a ligand for transition metals.[1][2]
The C-H bonds of the methyl group can be activated by transition metals, leading to the formation of a cyanomethyl radical (•CH₂CN) or a cyanomethyl anion (:CH₂CN⁻), which can then participate in C-C bond-forming reactions.[3] This reactivity is at the heart of cyanomethylation reactions, a powerful tool for introducing the synthetically valuable cyanomethyl group into organic molecules.
Furthermore, the nitrogen atom's lone pair of electrons allows acetonitrile and its derivatives to coordinate with transition metals, acting as ligands that can influence the steric and electronic environment of the catalytic center. This coordination can be crucial in modulating the reactivity and selectivity of a catalyst. In some cases, as we will explore, the role of acetonitrile is ambivalent; it can both promote and inhibit certain steps in a catalytic cycle, making a thorough understanding of its function paramount for reaction optimization.
Acetonitrile as a Building Block: Application in Cyanomethylation
The introduction of a cyanomethyl group is a valuable transformation in organic synthesis, as the resulting product can be readily converted into other functional groups. Acetonitrile serves as an inexpensive and readily available source for this moiety.
Copper/Nickel-Catalyzed Cyanomethylation of Alkenes
A notable application is the direct coupling of an alkene sp² C-H bond with the acetonitrile sp³ C-H bond to synthesize β,γ-unsaturated nitriles.[3][4] This reaction is efficiently catalyzed by a combination of copper and nickel catalysts.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Cu/Ni-catalyzed cyanomethylation of alkenes.
Detailed Protocol: Synthesis of β,γ-Unsaturated Nitriles [3][5]
-
Materials:
-
Alkene (e.g., styrene derivative) (0.2 mmol)
-
Copper(I) chloride (CuCl) (20 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 eq.)
-
Bromoacetonitrile (2.0 eq.)
-
Acetonitrile (CH₃CN) (1.2 mL)
-
Anhydrous, degassed solvent (if necessary)
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.2 mmol), CuCl (0.04 mmol, 3.96 mg), and K₂CO₃ (0.2 mmol, 27.6 mg).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add acetonitrile (1.2 mL) and bromoacetonitrile (0.4 mmol, 27.8 μL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 135 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β,γ-unsaturated nitrile.
-
-
Trustworthiness: This protocol provides a direct method for C-H/C-H cross-coupling. The use of a dual catalytic system of copper and nickel has been shown to be highly efficient for this transformation.[3] The reaction conditions are well-defined, and the purification method is standard for organic synthesis.
Copper-Catalyzed Aerobic Oxidative Coupling to β-Ketonitriles
Another elegant use of acetonitrile as a C2 synthon is the copper-catalyzed aerobic oxidative coupling with aromatic alcohols to produce β-ketonitriles.[6] This method is environmentally friendly, utilizing molecular oxygen as the terminal oxidant.
Reaction Scheme:
Figure 2: Copper-catalyzed aerobic oxidative coupling of an aromatic alcohol and acetonitrile.
Detailed Protocol: Synthesis of β-Ketonitriles [4][6]
-
Materials:
-
Aromatic alcohol (1 mmol)
-
Acetonitrile (10 mmol)
-
Copper(II) chloride (CuCl₂) (0.01 mmol, 1.34 mg)
-
Potassium hydroxide (KOH) (3 mmol, 168.3 mg)
-
N,N-Dimethylacetamide (DMA) (10 mL)
-
Oxygen balloon
-
-
Procedure:
-
To a 25 mL two-necked flask equipped with a magnetic stir bar, add the aromatic alcohol (1 mmol), potassium hydroxide (3 mmol), and copper(II) chloride (0.01 mmol).
-
Add N,N-dimethylacetamide (10 mL) and acetonitrile (10 mmol).
-
Attach an oxygen-filled balloon to one neck of the flask.
-
Stir the mixture at room temperature for 12 hours.
-
Upon completion, add 50 mL of 10% hydrochloric acid to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:10) to yield the pure β-ketonitrile.
-
-
Causality: The use of a strong polar aprotic solvent like DMA is crucial as it enhances the solubility of KOH.[4] Copper(II) chloride is an effective catalyst for this oxidative coupling, and molecular oxygen serves as a green and readily available oxidant.[7]
Table 1: Comparison of Cyanomethylation Methods
| Feature | Cu/Ni-Catalyzed Cyanomethylation of Alkenes | Cu-Catalyzed Aerobic Oxidative Coupling |
| Substrates | Alkenes | Aromatic Alcohols |
| Catalyst | CuCl/Ni catalyst combination | CuCl₂ |
| Acetonitrile Role | C2 Synthon | C2 Synthon |
| Oxidant | Often an external oxidant is implied or part of the catalytic cycle | Molecular Oxygen (O₂) |
| Key Advantage | Direct C(sp²)-H/C(sp³)-H coupling | Green chemistry approach, mild conditions |
| Product | β,γ-Unsaturated Nitriles | β-Ketonitriles |
Electrochemical Applications: Acetonitrile as Solvent and Reagent
Electrochemistry offers a powerful and sustainable platform for organic synthesis, and acetonitrile is a preferred solvent due to its high dielectric constant and electrochemical stability.[1][2] In many electrochemical reactions, acetonitrile participates directly in the bond-forming events.
Electrochemical C-H Amidation of Arenes
A mild and efficient method for the direct C-H amidation of arenes has been developed using acetonitrile as the amidation source in a copper-catalyzed electrochemical process.[8] This approach avoids the need for harsh oxidants and high temperatures.[8]
Electrochemical Setup and Reaction:
Figure 3: Schematic of an electrochemical cell for C-H amidation of arenes with acetonitrile.
Detailed Protocol: Electrochemical Synthesis of N-Arylacetamides [8]
-
Materials:
-
Arene (e.g., benzene) (1 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Acetonitrile (40 mL)
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)
-
Divided electrochemical cell with platinum electrodes
-
-
Procedure:
-
Set up a divided electrochemical cell with platinum foil as both the anode and the cathode.
-
In the anodic compartment, dissolve the arene (1 mmol), copper(II) acetate (0.1 mmol), and the supporting electrolyte in acetonitrile (40 mL).
-
Fill the cathodic compartment with the electrolyte solution.
-
Apply a constant current and carry out the electrolysis at room temperature for the specified duration (typically 2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-arylacetamide product.
-
-
Expertise & Experience: The choice of a divided cell is critical to prevent the reduction of intermediates or products at the cathode. The copper catalyst facilitates the oxidation of the arene and its subsequent reaction with acetonitrile. The process is highly site-selective, offering a green alternative to traditional amidation methods.[8]
Acetonitrile Derivatives as Chiral Ligands in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. Acetonitrile derivatives, particularly those incorporating chiral backbones, have emerged as a versatile class of ligands.
Synthesis of Chiral P,N-Ligands
Chiral P,N-ligands, which contain both a phosphine and a nitrogen-containing moiety, have shown exceptional performance in a variety of asymmetric transformations. A common strategy for their synthesis involves the condensation of a chiral amino alcohol with a phosphorus-containing aldehyde or ketone.
General Synthetic Strategy for Chiral P,N-Ligands:
Figure 4: General synthetic route to chiral P,N-ligands.
Detailed Protocol: Synthesis of (S, Rs)-Ming-Phos, a Chiral Sulfinamide Monophosphine Ligand [9]
This protocol describes the synthesis of a specific class of P,N-ligands, Ming-Phos, which have demonstrated high efficacy in asymmetric catalysis.
-
Materials:
-
2-(Diphenylphosphino)benzaldehyde (52.6 mmol)
-
(Rs)-tert-Butanesulfinamide (57.8 mmol, 1.1 equiv)
-
Titanium(IV) isopropoxide (157.7 mmol, 3.0 equiv)
-
Anhydrous dichloromethane (DCM) (100 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Step 1: Imine Formation
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(diphenylphosphino)benzaldehyde (52.6 mmol) and (Rs)-tert-butanesulfinamide (57.8 mmol).
-
Add anhydrous DCM (100 mL) and stir the mixture.
-
Heat the mixture to 50 °C in an oil bath.
-
Add titanium(IV) isopropoxide (157.7 mmol) and stir the resulting pale yellow mixture for 20 hours at 50 °C.
-
Monitor the reaction for the complete consumption of the aldehyde by TLC.
-
Dilute the yellow reaction mixture with EtOAc (100 mL) and continue stirring for 30 minutes at 50 °C.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution (50 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel, add water (100 mL), and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral sulfinyl imine.
-
Purify by recrystallization.
-
-
Step 2: Diastereoselective Reduction or Addition
-
The purified chiral sulfinyl imine can then be subjected to diastereoselective reduction of the imine or addition of an organometallic reagent to afford the final Ming-Phos ligand. The specific conditions for this step will depend on the desired final structure.
-
-
-
Authoritative Grounding: The use of a sulfinamide as a chiral auxiliary is a well-established and reliable method for the asymmetric synthesis of amines and related compounds. The titanium(IV) isopropoxide acts as a Lewis acid to activate the aldehyde and as a dehydrating agent to drive the imine formation to completion.[9]
Table 2: Selected Applications of Acetonitrile-Derived Chiral Ligands
| Ligand Type | Catalytic Reaction | Metal Catalyst | Typical Enantioselectivity |
| P,N-Ligands (e.g., Ming-Phos) | Asymmetric Hydrogenation | Rhodium, Iridium | High to excellent (up to 99% ee) |
| P,N-Ligands (e.g., Josiphos) | Asymmetric Hydrogenation of Imines | Iridium | Excellent (used in industrial synthesis)[10] |
| Chiral Bisoxazolines | Cyclopropanation, Allylic Alkylation | Copper, Palladium | High to excellent |
Conclusion and Future Outlook
Acetonitrile and its derivatives have firmly established their place as indispensable tools in the modern catalytic toolbox. Their journey from a simple solvent to a versatile reactant and a platform for sophisticated ligand design is a testament to the ingenuity of chemical research. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of these remarkable compounds.
The future of catalysis with acetonitrile derivatives is bright. The development of novel chiral ligands will undoubtedly lead to new breakthroughs in asymmetric synthesis, enabling the efficient production of complex molecules with high enantiopurity. Furthermore, the expansion of electrochemical methods will continue to provide greener and more efficient synthetic routes. As our understanding of reaction mechanisms deepens, we can expect to see even more creative and powerful applications of acetonitrile and its derivatives in the years to come, driving innovation in drug discovery, materials science, and beyond.
References
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Shen, J., Yang, D., Liu, Y., Qin, S., Zhang, J., Sun, J., Liu, C., Liu, C., Zhao, X., Chu, C., & Liu, R. (2014). Copper-Catalyzed Aerobic Oxidative Coupling of Aromatic Alcohols and Acetonitrile to β-Ketonitriles. Organic Letters, 16(2), 350-353. [Link]
-
Mei, Y., Liao, P., & Zhang, Y. (2025). Advances in electrochemical reactions involving acetonitrile. Organic & Biomolecular Chemistry, 23, 9752-9780. [Link]
-
Milani, B., et al. (2019). Palladium-Catalyzed Ethylene/Methyl Acrylate Copolymerization: Moving from the Acenaphthene to the Phenanthrene Skeleton of α-Diimine Ligands. Organometallics, 38(19), 3647-3658. [Link]
-
Zhang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Catalysts, 13(4), 761. [Link]
-
Beller, M., et al. (2024). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Angewandte Chemie International Edition. [Link]
-
Zhang, S., Shen, Z., & Jian, H. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. The Journal of Organic Chemistry, 85(9), 6143–6150. [Link]
-
Milani, B., et al. (2019). Palladium-Catalyzed Ethylene/Methyl Acrylate Copolymerization: Moving from the Acenaphthene to the Phenanthrene Skeleton of α-Diimine Ligands. Request PDF. [Link]
-
Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
-
Beller, M., et al. (2024). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. PubMed. [Link]
-
Shen, J., et al. (2014). Copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile to β-ketonitriles. PubMed. [Link]
-
Mei, Y., Liao, P., & Zhang, Y. (2025). Advances in electrochemical reactions involving acetonitrile. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Beller, M., et al. (2025). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Request PDF. [Link]
-
Milani, B., et al. (2022). Tunable “In-Chain” and “At the End of the Branches” Methyl Acrylate Incorporation in the Polyolefin Skeleton through Pd(II) Catalysis. IRIS. [Link]
-
Strekalova, S., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. [Link]
-
Eberhardt, L., et al. (2019). Cyanide-arene Meisenheimer complex generated in electrospray ionization mass spectrometry using acetonitrile as a solvent. PubMed. [Link]
-
Shen, J., et al. (2014). Copper-Catalyzed Aerobic Oxidative Coupling of Aromatic Alcohols and Acetonitrile to β-Ketonitriles. Organic Chemistry Portal. [Link]
-
Ahmad, M. S., & Ahmad, A. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Publishing. [Link]
-
Wang, C., et al. (2021). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. Beilstein Journals. [Link]
-
Tu, S., et al. (2005). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. [Link]
- Burke, P. M. (1998). Process for reductive hydrolysis of nitriles.
-
Brookhart, M., et al. (1998). Mechanistic Studies of the Palladium-Catalyzed Copolymerization of Ethylene and R-Olefins with Methyl Acrylate. KOPS. [Link]
-
Ahmad, M. S., & Ahmad, A. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. ResearchGate. [Link]
-
Singh, R., & Geetanjali. (2015). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]
-
Imamoto, T., & Gridnev, I. D. (2000). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]
-
Wang, Z., et al. (2023). Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. Green Chemistry (RSC Publishing). [Link]
-
Zanchin, G., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules. [Link]
-
Lin, S., et al. (2024). Site-Selective Electrochemical Arene C-H Amination. PubMed. [Link]
-
Zhang, J., et al. (2020). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses, 97, 262-273. [Link]
-
Shen, J., et al. (2014). Copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile to β-Ketonitriles. AWS. [Link]
-
Wang, C., et al. (2021). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. PMC. [Link]
-
SAMPLE PAPER (2023 -24). CBSE Academic. [Link]
-
Ryan, M. C., et al. (2020). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. RSC Publishing. [Link]
-
Josiphos ligands. Wikipedia. [Link]
Sources
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- 3. Sci-Hub. Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles / The Journal of Organic Chemistry, 2020 [sci-hub.box]
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- 9. orgsyn.org [orgsyn.org]
- 10. Josiphos ligands - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethylaminoacetonitrile Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Diethylaminoacetonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We have structured this document to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Optimized Synthesis Protocol
The most reliable and high-yielding method for synthesizing this compound is a variation of the Strecker synthesis, a one-pot reaction involving diethylamine, formaldehyde, and a cyanide source.[1][2] The following protocol is based on a well-vetted procedure from Organic Syntheses, which consistently reports yields in the 88-90% range.[3]
Critical Safety Advisory
This synthesis involves highly toxic materials and can generate hydrogen cyanide (HCN) , a lethal gas.[3][4] This entire procedure must be performed in a certified, high-performance chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All personnel must be trained in handling cyanide compounds and have an emergency plan in place.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Volume (mL) | Density (g/mL) |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 312 | 3.0 | - | - |
| Formaldehyde (37-40% aq. soln.) | 30.03 | ~245 | 3.0 | 225 | ~1.09 |
| Diethylamine | 73.14 | 219 | 3.0 | 309 | 0.707 |
| Sodium Cyanide (NaCN) | 49.01 | 147 | 3.0 | - | - |
| Water (for NaHSO₃) | 18.02 | 750 | - | 750 | 1.0 |
| Water (for NaCN) | 18.02 | 400 | - | 400 | 1.0 |
| Anhydrous Calcium Sulfate (Drierite®) | 136.14 | 25 | - | - | - |
Step-by-Step Methodology
-
Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3.0 mol) of sodium bisulfite in 750 mL of water. Add 225 mL of a 37-40% formaldehyde solution. Gently warm the mixture to 60°C with stirring, then cool to 35°C.[3]
-
Formation of the Diethylamine Adduct: To the cooled solution, add 219 g (3.0 mol) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours at room temperature.[3]
-
Cyanation Reaction: Place the beaker in the chemical fume hood. Prepare a solution of 147 g (3.0 mol) of sodium cyanide in 400 mL of water. With efficient mechanical stirring to ensure the layers are thoroughly mixed, add the sodium cyanide solution to the reaction mixture.[3]
-
Reaction Completion and Phase Separation: Continue stirring vigorously for 1.5 hours. After this period, stirring can be stopped. The mixture will separate into two layers. The upper layer is the crude this compound product.[3]
-
Workup and Drying: Carefully separate the upper organic layer using a separatory funnel. Dry the crude product by adding 25 g of anhydrous calcium sulfate (Drierite®). Allow it to stand for at least one hour, with occasional swirling. The crude yield should be approximately 299–309 g (90–92%).[3]
-
Purification by Vacuum Distillation: Filter the dried crude product to remove the desiccant. Purify the liquid by vacuum distillation. Collect the fraction boiling at 61–63°C / 14 mmHg .[3] The final yield of pure this compound should be between 298–302 g (88–90%).[3]
Section 2: Understanding the Mechanism
The synthesis proceeds through a well-established mechanism related to both the Mannich and Strecker reactions. Understanding these steps is key to troubleshooting and optimization.
-
Iminium Ion Formation: Diethylamine, a secondary amine, reacts with formaldehyde to form a highly electrophilic intermediate known as an iminium ion (diethylaminomethyl cation). The initial reaction with sodium bisulfite helps to control the reactivity of formaldehyde.
-
Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product, this compound.[1]
Section 3: Troubleshooting Guide
Q1: My yield is consistently low (<70%). What are the most likely causes?
A1: Consistently low yields are typically traced back to a few critical parameters.[5]
-
Temperature Control: The initial warming to 60°C and subsequent cooling to 35°C is crucial for forming the bisulfite adduct correctly.[3] More importantly, if the cyanation step is not cooled or becomes too hot, side reactions can occur. Increasing temperature does not always improve reaction rates and can promote undesired pathways.[6][7]
-
Inefficient Mixing: This is a biphasic reaction upon addition of the cyanide solution. If stirring is not vigorous enough to create a fine emulsion, the interfacial reaction between the iminium ion precursor and the cyanide in the aqueous phase will be slow and incomplete, drastically reducing the yield.[3]
-
Reagent Quality and Stoichiometry: Ensure all reagents are of high purity and accurately measured. Formaldehyde solutions can degrade over time to form paraformaldehyde (a solid) and formic acid. The use of an older, un-stabilized formaldehyde solution is a common cause of failure. Molar ratios should be kept as close to 1:1:1 (amine:aldehyde:cyanide) as possible.
-
Incomplete Reaction Time: The specified standing and stirring times (2 hours and 1.5 hours, respectively) are optimized for reaction completion at scale.[3] Cutting these times short will result in unreacted starting materials.
Q2: The reaction mixture turned dark brown/black or formed a thick sludge. What happened?
A2: This is indicative of uncontrolled side reactions, most commonly polymerization.
-
Formaldehyde Polymerization: If the pH and temperature conditions are not properly controlled, formaldehyde can self-polymerize. The established protocol of first forming the bisulfite adduct helps to prevent this by "taming" the reactive free formaldehyde.[3]
-
Incorrect Order of Addition: Adding cyanide before the diethylamine is fully incorporated, or adding reagents at too high a temperature, can lead to complex side reactions and decomposition, resulting in discoloration and sludge formation.
Q3: I'm having trouble with the purification. My final product is impure or my recovery from distillation is low. What are the best practices?
A3: Purification is as critical as the reaction itself for achieving high purity and an accurate yield.
-
Insufficient Drying: Water is the primary impurity after the workup. If the crude product is not thoroughly dried with a desiccant like Drierite® or anhydrous magnesium sulfate, the water will co-distill, leading to a broad boiling range and an impure product.[4]
-
Distillation at Atmospheric Pressure: Attempting to distill this compound (Boiling Point: ~170°C) at atmospheric pressure will likely lead to decomposition and a significantly lower yield. Vacuum distillation is essential to lower the boiling point to a safe temperature.[3]
-
System Leaks: Ensure your vacuum distillation apparatus is airtight. A fluctuating vacuum will cause inconsistent boiling and can make it difficult to separate the product from any lower or higher boiling impurities.
Q4: Can I use a different cyanide source, like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)?
A4: Yes, but with considerations.
-
Potassium Cyanide (KCN): KCN can generally be used as a direct substitute for NaCN, adjusting the mass to ensure the molar amount is the same. It is a very common reagent in Strecker-type syntheses.[2][4]
-
Trimethylsilyl Cyanide (TMSCN): TMSCN is a less basic and more organic-soluble cyanide source. While it can be effective, it often requires different reaction conditions, such as the use of a Lewis acid catalyst, and may not provide yields as high as those with inorganic cyanides in this specific aqueous protocol.[2][6] Using TMSCN without adjusting the protocol is unlikely to be successful.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the bisulfite method outlined in the protocol?
A1: Using sodium bisulfite offers two main advantages. First, it forms a stable, crystalline addition product with formaldehyde, which makes it easier to handle and controls its reactivity.[3][4] This prevents side reactions like the uncontrolled polymerization of free formaldehyde. Second, it helps to buffer the reaction medium, maintaining a pH range suitable for the subsequent steps.
Q2: My final product has a yellowish tint. Is this normal?
A2: The pure, freshly distilled product should be a colorless liquid.[3] A yellowish tint usually indicates the presence of minor, high-boiling impurities or slight decomposition products. If the boiling point range during distillation was sharp and correct, the impurity level is likely low. For applications requiring very high purity, a second fractional distillation may be necessary.
Q3: How should I properly quench and dispose of residual cyanide?
A3: All aqueous layers and cleaning rinses will contain toxic cyanide. This waste must be treated before disposal. A standard and effective method is to treat the aqueous waste with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10, adjusted with NaOH). The hypochlorite oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻). The process is exothermic and should be done with cooling and stirring in a fume hood. Always follow your institution's specific waste disposal guidelines.
Q4: Can this reaction be scaled up or down?
A4: Yes, this procedure is robust and has been performed at various scales. When scaling up, be mindful of the exothermicity, especially during the addition of formaldehyde and sodium cyanide. Ensure that the stirring and cooling capacity of your equipment is sufficient for the larger volume. When scaling down, ensure that measurements remain accurate, as small errors will have a larger proportional effect on the yield.
References
-
Allen, C. F. H.; VanAllan, J. A. This compound. Organic Syntheses, Coll. Vol. 3, p.275 (1955); Vol. 27, p.20 (1947).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44983, 2-(Diethylamino)acetonitrile.
-
Zhang, Y., et al. Synthesis of Acetonitrile from Ethanol Dehydroamination over a La-Modified Co/Al2O3 Catalyst. ResearchGate.
-
Bayer AG. Process for the manufacture of n,n-dimethylaminoacetonitrile. Google Patents, EP0009200B1.
-
Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
-
Wang, T., et al. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.
-
Moe, O. A.; Warner, D. T. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.642 (1963); Vol. 30, p.56 (1950).
-
Kim, D. Y. Cyclohexyl(diethylamino)acetonitrile. Synlett, 2003(1), 151-152.
-
NIST. 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook, SRD 69.
-
Optimization of reaction conditions. ResearchGate.
-
Al-Zoubi, R. M., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace.
-
The Dow Chemical Company. Process for preparing ethylenediaminetetraacetonitrile. Google Patents, US4704465A.
-
Purification of Acetonitrile. LookChem.
-
M. G. Moutou, et al. Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate.
-
Van der Eycken, J., et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
-
Creative Biolabs. Reaction Condition Optimization.
-
Adams, R.; Langley, W. D. METHYLENEAMINOACETONITRILE. Organic Syntheses, Coll. Vol. 1, p.355 (1941); Vol. 8, p.108 (1928).
-
Biron, J. P., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
-
MacKenzie, L. E., et al. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. National Institutes of Health.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Diethylaminoacetonitrile
Welcome to the technical support guide for the purification of Diethylaminoacetonitrile (DEAN). This resource is designed for researchers, chemists, and drug development professionals who require high-purity DEAN for their experiments. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical physical properties?
This compound (CAS: 3010-02-4), also known as N,N-Diethylglycinonitrile, is a flammable and toxic organic intermediate.[1][2] It typically appears as a clear, orange-brown liquid.[3] Understanding its physical properties is critical for designing an effective purification strategy, primarily its boiling point, which varies significantly with pressure.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Boiling Point (Atmospheric) | 170 °C (760 mmHg) | [3] |
| Boiling Point (Vacuum) | 61–63 °C (14 mmHg) | [4] |
| Density | ~0.9 g/cm³ | [3] |
| Refractive Index (n²⁵D) | ~1.423 - 1.435 | [3][4] |
| Appearance | Clear orange-brown liquid |[3] |
Q2: What are the common impurities in crude this compound?
The impurity profile of crude DEAN is heavily dependent on its synthesis method. A common route involves the reaction of diethylamine, formaldehyde, and a cyanide source (like sodium cyanide) via a Strecker-type reaction.[3][4]
Causality: Based on this synthesis, the primary impurities are predictable:
-
Unreacted Starting Materials: Residual diethylamine is a common and volatile impurity.
-
Water: The reaction is often performed in an aqueous medium, and work-up procedures introduce water, which must be removed.[4]
-
Side-Products: Polymerization or side reactions involving formaldehyde can lead to higher molecular weight, often colored, byproducts.
-
Hydrolysis Products: Aminonitriles can be susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding amino acid or amino amide, although this is less common under standard storage.
Q3: Why is vacuum distillation the preferred method for purifying this compound?
Expertise & Experience: While other methods exist, vacuum distillation is superior for DEAN for two primary reasons:
-
Thermal Stability: DEAN, like many aminonitriles, can be susceptible to decomposition or polymerization at elevated temperatures. Its atmospheric boiling point of 170 °C is high enough to potentially induce degradation, which often manifests as discoloration (darkening) and the formation of non-volatile tars, reducing the overall yield.[3]
-
Efficiency: Distillation provides excellent separation of DEAN from both low-boiling impurities (like residual diethylamine) and non-volatile, high-molecular-weight impurities (like polymerization products or salts).
By reducing the pressure, the boiling point is significantly lowered (e.g., to ~61-63 °C at 14 mmHg), allowing for a clean separation well below the temperature where thermal decomposition becomes a significant concern.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of DEAN.
Problem 1: The distilled this compound is discolored (yellow/brown).
-
Potential Cause 1: Thermal Decomposition. The distillation temperature was too high, or the residence time in the heated flask was too long. This is the most common cause of discoloration.
-
Solution: Ensure your vacuum is stable and sufficiently low (aim for <15 mmHg) to keep the pot temperature below 100 °C. Use a heating mantle with a stirrer for even heating and avoid overheating. For larger scales, consider a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
-
Potential Cause 2: Co-distillation of Impurities. A colored, volatile impurity with a boiling point close to that of DEAN under the distillation conditions may be present.
-
Solution: Improve the separation efficiency of your distillation. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. It is critical to collect fractions carefully, discarding the initial forerun and stopping before the temperature rises, indicating the start of higher-boiling fractions.
-
-
Potential Cause 3: Air Leak in the System. Oxygen can promote the degradation of many organic compounds at elevated temperatures.
-
Solution: Meticulously check all ground glass joints, seals, and tubing for leaks. Ensure joints are properly greased (using a vacuum-stable grease) and clamped. A stable vacuum reading on your manometer is a good indicator of a leak-free system.
-
Problem 2: The yield of purified this compound is very low.
-
Potential Cause 1: Inefficient Condensation. If your condenser is not cold enough, the DEAN vapor will pass through without condensing and be lost to the vacuum pump.
-
Solution: Ensure a high flow rate of cold water or use a refrigerated circulator for your condenser, especially for distillations running under a deep vacuum.
-
-
Potential Cause 2: Incorrect Fraction Collection. You may be discarding a significant portion of your product in the forerun or leaving it in the distillation pot.
-
Solution: Monitor the distillation temperature at the still head closely. Collect the fraction that distills at a stable, constant temperature corresponding to the expected boiling point at your system's pressure.[4] A small amount of forerun is expected, but if the stable boiling plateau is not reached, your separation is inefficient.
-
-
Potential Cause 3: Mechanical Losses. The product may be held up in the distillation column or condenser.
-
Solution: Ensure the apparatus is set up vertically to allow for complete drainage. After the distillation, allow the apparatus to cool and rinse the column and condenser with a small amount of a volatile solvent (like diethyl ether) to recover any residual product, which can then be recovered by evaporating the solvent.
-
Problem 3: The vacuum pump is making unusual noises or emitting fumes.
-
Potential Cause: Volatile Impurities Bypassing the Cold Trap. Low-boiling impurities (like diethylamine) or even product vapor are passing through the condenser and cold trap, contaminating the pump oil.
-
Solution: This is a critical issue for equipment longevity and safety. Always use a cold trap between your distillation setup and the vacuum pump. Ensure the trap is filled with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen). A well-functioning cold trap will protect your pump and prevent the release of toxic vapors.[1][2]
-
Visual Workflow & Logic Diagrams
The following diagrams illustrate the recommended purification workflow and a troubleshooting decision process.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impure this compound distillate.
Detailed Experimental Protocol
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is adapted from a verified procedure and is intended for users trained in experimental organic chemistry.[4]
Trustworthiness: This procedure includes built-in validation steps, such as monitoring temperature stability, which is a key indicator of pure substance distillation.
Safety First:
-
This compound is toxic and flammable.[1][2] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), is mandatory.
-
Ensure all sources of ignition are removed from the work area.[1]
-
The synthesis of DEAN may evolve poisonous hydrogen cyanide gas and must be performed with extreme caution under a well-ventilated hood.[4]
Materials & Equipment:
-
Crude this compound
-
Anhydrous magnesium sulfate or sodium sulfate (optional, for pre-drying)
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum takeoff
-
Receiving flask(s)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer and adapter
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Cold trap (Dry ice/acetone or liquid nitrogen)
-
Vacuum-stable grease
Step-by-Step Procedure:
-
Preparation of Crude Material:
-
If the crude DEAN is suspected to contain a significant amount of water, dry it by stirring over anhydrous magnesium sulfate for 30-60 minutes.
-
Filter the drying agent to transfer the crude, dry DEAN to a clean, dry round-bottom flask of appropriate size (the flask should be no more than 2/3 full). Add a magnetic stir bar.
-
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. A short-path apparatus is recommended to minimize losses.
-
Lightly grease all ground-glass joints to ensure a good seal. Use clamps to secure the flasks and joints.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Connect the apparatus to a cold trap, the manometer, and then the vacuum pump.
-
-
Distillation:
-
Turn on the condenser cooling fluid.
-
Begin stirring the crude DEAN.
-
Slowly and carefully apply vacuum to the system. The pressure should drop to below 15 mmHg. Observe for any bumping or rapid boiling.
-
Once the vacuum is stable, begin gently heating the distillation flask.
-
An initial fraction (forerun) containing lower-boiling impurities (like residual diethylamine) will begin to distill. Collect this in a separate receiving flask and set it aside.
-
As heating continues, the temperature at the still head will rise and then stabilize. Collect the main fraction of this compound only while the temperature is stable. The target is 61–63 °C at 14 mmHg.[4]
-
Monitor the distillation closely. If the temperature fluctuates or drops significantly, it may indicate the product has finished distilling.
-
-
Shutdown and Storage:
-
Once the majority of the product has distilled over and the temperature begins to change, stop the heating.
-
Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Never vent a hot system under vacuum.
-
Transfer the purified, colorless liquid to a clean, dry, amber glass bottle.
-
For long-term stability, flush the headspace with an inert gas (nitrogen or argon) before sealing. Store in a cool, dry, and flammable-liquids-designated area.[3]
-
References
-
Cheméo. (n.d.). Chemical Properties of 2-(Diethylamino)acetonitrile (CAS 3010-02-4). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
Allen, C. F. H., & VanAllan, J. A. (1948). This compound. Organic Syntheses, 28, 39. Retrieved from [Link]
-
emp BIOTECH. (2023). 20% Diethylamine in Acetonitrile Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile.
- Suginome, M., et al. (n.d.). Cyclohexyl(diethylamino)acetonitrile. Supporting Information. Retrieved from a source detailing synthesis of related aminonitriles.
-
Biosolve Shop. (2011). Safety Data Sheet - Diethylamine 20% in Acetonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Acetonitrile. Chempedia. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 20(2), 137-148. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile Main Page. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4081332A - Extractive distillation of C5 hydrocarbons using acetonitrile and additives.
-
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
-
SciELO México. (2022). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. J. Mex. Chem. Soc., 66(3). Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Distillation – Chemical Engineering Separations: A Handbook for Students. Retrieved from [Link]
- Google Patents. (n.d.). US2417862A - Dehydration of acetonitrile by decantation and distillation.
Sources
Technical Support Center: Optimizing Diethylaminoacetonitrile Reactions
Welcome to the technical support center for optimizing reactions involving diethylaminoacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise to not only troubleshoot your experiments but also to proactively optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is most prominently used as a secondary amine source in the Strecker synthesis to produce N,N-diethyl-α-aminonitriles.[1] These products are valuable intermediates, which can be subsequently hydrolyzed to form N,N-diethyl-α-amino acids, a class of non-natural amino acids with applications in medicinal chemistry and materials science.[1][2]
Q2: What is the general mechanism for the Strecker reaction using this compound?
The reaction proceeds through a three-component condensation of an aldehyde or ketone, diethylamine (formed in situ or from a precursor like this compound under certain conditions), and a cyanide source.[1][3][4] The key steps are:
-
Iminium Ion Formation: The aldehyde or ketone reacts with diethylamine under acidic conditions to form a diethylaminium carbinol, which then dehydrates to form a reactive electrophilic iminium ion.[2][4]
-
Nucleophilic Attack of Cyanide: A cyanide anion (from sources like KCN, NaCN, or TMSCN) attacks the electrophilic carbon of the iminium ion.[2] This step forms the new carbon-carbon bond and yields the final N,N-diethyl-α-aminonitrile product.
Caption: Generalized mechanism of the Strecker reaction with diethylamine.
Q3: What are the most common side reactions to be aware of?
The primary side reactions stem from the reactivity of the nitrile group and the tertiary amine functionality. These include:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can lead to the formation of N,N-diethyl-α-amino amides (partial hydrolysis) or N,N-diethyl-α-amino acids (complete hydrolysis) as impurities.[5]
-
Cyanohydrin Formation: The cyanide ion can directly attack the starting aldehyde or ketone to form a cyanohydrin.[6][7] This reaction is reversible and generally in competition with the desired aminonitrile formation.
-
Enamine Formation: Secondary amines can react with enolizable aldehydes and ketones to form enamines. While the Strecker conditions (acidic, presence of cyanide) generally favor iminium ion formation, enamine formation can be a competing pathway under certain conditions.
Q4: How does the steric hindrance of the diethylamino group affect the reaction?
The two ethyl groups on the nitrogen atom introduce more steric bulk compared to ammonia or primary amines. This can lead to a slower reaction rate for the initial formation of the iminium ion.[8] Consequently, reactions with diethylamine may require longer reaction times or slightly elevated temperatures to achieve complete conversion compared to less hindered amines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (aldehyde/ketone).
-
The isolated yield of the desired N,N-diethyl-α-aminonitrile is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inefficient Iminium Ion Formation | The equilibrium between the carbonyl compound, diethylamine, and the iminium ion may not favor the iminium ion. This can be due to insufficient acid catalysis or the presence of excess water, which can hydrolyze the iminium ion back to the starting materials.[2] | 1. Optimize pH: Ensure the reaction medium is slightly acidic (pH 5-7) to facilitate iminium ion formation without excessively protonating the diethylamine, which would render it non-nucleophilic.[9] 2. Remove Water: Use a dehydrating agent like magnesium sulfate (MgSO₄) or conduct the reaction in a setup with a Dean-Stark trap to remove water formed during the reaction.[2] 3. Increase Reactant Concentration: Higher concentrations of the aldehyde/ketone and diethylamine can shift the equilibrium towards the iminium ion. |
| Reaction Stalling | The reaction may reach equilibrium before all starting materials are consumed. The steric bulk of the diethylamino group can make the final product less thermodynamically stable than products from less hindered amines, leading to an unfavorable equilibrium.[8] | 1. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric hindrance and push the reaction forward. However, be cautious as higher temperatures can also promote side reactions.[10] 2. Use an Excess of Cyanide: Adding a slight excess (1.1-1.2 equivalents) of the cyanide source can help drive the reaction to completion. |
| Competing Cyanohydrin Formation | If the rate of cyanide attack on the carbonyl compound is faster than the rate of iminium ion formation, the cyanohydrin will be the major product.[6][7] | 1. Pre-form the Iminium Ion: Stir the aldehyde/ketone and diethylamine together in the solvent with an acid catalyst for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the iminium ion concentration to build up. 2. Control Reagent Addition: Add the cyanide source slowly to the reaction mixture containing the pre-formed iminium ion. |
Issue 2: Presence of Significant Impurities
Symptoms:
-
NMR or LC-MS analysis of the crude product shows peaks corresponding to byproducts such as the corresponding amide, carboxylic acid, or cyanohydrin.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Hydrolysis of the Nitrile Group | The presence of water during the reaction or work-up, especially under acidic or basic conditions, can lead to the hydrolysis of the product's nitrile group.[5] | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 2. Neutralize Carefully During Work-up: If an acidic or basic work-up is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time. Quickly neutralize the solution to a pH of ~7-8 before extraction. 3. Avoid Protic Solvents if Possible: If the reaction allows, use aprotic solvents like THF, acetonitrile, or dichloromethane. |
| Oxidation of the Tertiary Amine | The tertiary amine in the product can be susceptible to oxidation, especially if exposed to air and certain reagents over long periods. | 1. Inert Atmosphere: Maintain an inert atmosphere throughout the reaction and work-up. 2. Use Degassed Solvents: For sensitive substrates, using solvents that have been degassed by sparging with nitrogen or argon can be beneficial. |
Issue 3: Difficulties During Work-up and Purification
Symptoms:
-
Formation of emulsions during aqueous extraction.
-
Loss of product into the aqueous layer during extraction.
-
Co-elution of product and impurities during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Emulsion Formation | The basic nature of the N,N-diethyl-α-aminonitrile product and any unreacted diethylamine can act as a surfactant, leading to stable emulsions during extraction. | 1. Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions. 2. Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion. 3. Adjust pH: Carefully adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) can sometimes help to break emulsions by ensuring the amine is in its free base form. |
| Product Solubility in Aqueous Layer | The N,N-diethyl-α-aminonitrile product may have some water solubility, especially if the R-groups from the aldehyde/ketone are small and polar. | 1. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a More Nonpolar Solvent: If possible, use a more nonpolar extraction solvent like diethyl ether or ethyl acetate. |
| Purification Challenges | The polarity of the aminonitrile can make it challenging to separate from polar impurities by normal-phase silica gel chromatography. The basicity can also lead to tailing on silica gel. | 1. Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system for silica gel chromatography. This will deactivate the acidic sites on the silica and reduce tailing. 2. Consider Alumina Chromatography: Basic alumina can be a better stationary phase for purifying basic compounds. 3. Distillation: For thermally stable and relatively low molecular weight products, vacuum distillation can be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of a N,N-Diethyl-α-Aminonitrile
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 eq) and anhydrous solvent (e.g., THF, acetonitrile, or methanol).
-
Iminium Ion Formation: Add diethylamine (1.1 eq) to the solution. If the reaction is slow, an acid catalyst (e.g., 0.1 eq of acetic acid or a Lewis acid like Yb(OTf)₃) can be added. Stir the mixture at room temperature for 30-60 minutes.
-
Cyanation: In a separate flask, dissolve the cyanide source (e.g., KCN, 1.2 eq) in a minimal amount of water or, if using TMSCN (1.2 eq), dissolve it in the reaction solvent. Add the cyanide solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using an eluent containing ~1% triethylamine) or by vacuum distillation.
Caption: A typical experimental workflow for the Strecker reaction.
References
- BenchChem. (2025). Common side products in reactions with (Dibutylamino)acetonitrile.
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. Retrieved from [Link]
-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (1947). This compound. Retrieved from [Link]
-
MDPI. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Durham e-Theses. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Retrieved from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 10. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in aminonitrile reactions
Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aminonitrile reactions, with a primary focus on the widely used Strecker reaction and related methodologies. Here, we address common challenges that can lead to low conversion rates and provide scientifically grounded solutions to enhance your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Issue 1: My Strecker reaction has a very low yield or is not proceeding to completion.
Low conversion in a Strecker reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions.
Q1: I've mixed my aldehyde/ketone, amine, and cyanide source, but TLC/LC-MS analysis shows mostly unreacted starting materials. What's the likely problem?
A1: The primary culprit is often inefficient imine formation or slow cyanide addition. The Strecker reaction proceeds through an imine or iminium ion intermediate, which is then attacked by the cyanide nucleophile.[1][2][3][4] If this intermediate does not form efficiently, the reaction will stall.
Causality & Solution Workflow:
-
Assess Imine Formation: The equilibrium between the carbonyl compound/amine and the imine can be unfavorable.
-
Water Sequestration: The formation of an imine from an aldehyde/ketone and an amine releases a molecule of water.[3] In many cases, the presence of excess water can push the equilibrium back towards the starting materials.
-
Protocol: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.[5] For reactions sensitive to acidic conditions, molecular sieves are an excellent alternative.
-
-
Pre-formation of the Imine: Consider a two-step, one-pot approach. Stir the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before introducing the cyanide source. This allows the imine concentration to build up before the cyanation step.[6]
-
-
Catalyst Inefficiency or Absence: While some Strecker reactions proceed without a catalyst, many benefit significantly from one, especially with less reactive substrates like ketones.[2] Catalysts activate the carbonyl group or the resulting imine.
-
Lewis & Brønsted Acids: Catalysts like InCl₃, Sc(OTf)₃, or even simple acids like formic acid can activate the carbonyl group, accelerating imine formation.[5][7]
-
Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts for the Strecker reaction.[8]
-
Palladium Complexes: Certain palladium complexes can act as effective Lewis acid catalysts.[9]
-
-
Cyanide Source Reactivity: The choice of cyanide source is critical.
-
TMSCN (Trimethylsilyl cyanide): Often preferred due to its solubility in organic solvents and its ability to be activated by catalysts.[10]
-
KCN/NaCN (Potassium/Sodium Cyanide): These are effective but have lower solubility in many organic solvents. Their reactivity can be pH-dependent.[4] Using a phase-transfer catalyst in biphasic systems can improve performance.
-
Alternative Sources: For safety and handling benefits, sources like potassium hexacyanoferrate(II) are being explored as eco-friendly alternatives.[11]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in aminonitrile synthesis.
Issue 2: My reaction is messy, with multiple byproducts observed.
The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired aminonitrile.
Q2: I see a significant amount of a byproduct that appears to be the cyanohydrin of my starting aldehyde/ketone. How can I prevent this?
A2: Cyanohydrin formation is a competing reaction that can dominate, especially under certain conditions. Cyanide is a potent nucleophile and can directly attack the carbonyl carbon of your starting material.[6]
Causality & Solution:
-
Thermodynamic vs. Kinetic Control: In aqueous alkaline solutions, cyanohydrin formation is often the kinetically favored product (forms faster). However, the aminonitrile is typically the thermodynamically more stable product.[6] The reaction should eventually equilibrate to the aminonitrile, but this can be slow.
-
Minimizing Free Carbonyl: The key to suppressing cyanohydrin formation is to minimize the concentration of the free aldehyde or ketone at the point of cyanide addition.
-
Protocol - Imine Pre-formation: As mentioned in Issue 1, pre-forming the imine by reacting the aldehyde/ketone with the amine before adding the cyanide source is highly effective. This consumes the free carbonyl, leaving the imine as the primary electrophile for the cyanide to attack.[6]
-
pH Control: The pH of the reaction can influence the rates of both imine and cyanohydrin formation. While acidic conditions favor imine formation, they also protonate cyanide (forming HCN, pKa ~9.2), reducing the concentration of the nucleophilic CN⁻. A slightly basic pH is often optimal, but this must be empirically determined.
-
Q3: After workup or during purification, my aminonitrile seems to be reverting to the starting materials. What is happening?
A3: You are likely observing the retro-Strecker reaction. This is the reverse of the synthesis, where the aminonitrile decomposes back to an imine (which can then hydrolyze) and a cyanide source.[12]
Causality & Solution:
-
Instability: Aminonitriles, particularly those derived from primary alkyl amines, can be unstable.[12] The equilibrium can be shifted backward by:
-
Heat: Avoid excessive heating during workup, concentration, or purification.
-
Chromatography Conditions: Standard silica gel is acidic due to surface silanol groups.[12] This acidic environment can catalyze the retro-Strecker reaction on the column, leading to significant product loss and streaking.
-
-
Stabilization & Purification Protocol:
-
Neutralize Silica Gel: If using column chromatography, prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), in your eluent. This neutralizes the acidic sites and significantly improves recovery.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic aminonitriles.
-
Protecting Groups: For particularly unstable aminonitriles, consider protecting the amine as a carbamate (e.g., Boc) or an amide. This makes the compound less basic and more stable during purification.[12] The protecting group can be removed later.
-
Frequently Asked Questions (FAQs)
Q: What is the best cyanide source for my reaction?
A: The optimal choice depends on your specific reaction conditions and safety considerations.
| Cyanide Source | Pros | Cons |
| TMSCN | High solubility in organic solvents; good reactivity.[10] | Moisture sensitive; relatively expensive. |
| KCN / NaCN | Inexpensive and readily available.[4] | Low solubility in many organic solvents; highly toxic. |
| HCN | Highly reactive. | Extremely toxic and volatile gas; requires specialized handling.[4] |
| Acetone Cyanohydrin | Liquid source, easier to handle than HCN gas.[5] | Can be a source of acetone in side reactions. |
| K₄[Fe(CN)₆] | Considered a safer, non-toxic alternative.[11] | May require specific conditions to release cyanide. |
Q: Can I run my Strecker reaction without a solvent?
A: Yes, solvent-free conditions have been successfully reported for the Strecker reaction, often leading to excellent yields and faster reaction times.[7][8] This approach is also environmentally advantageous. It is particularly effective with liquid aldehydes and amines.
Q: How does pH affect the reaction yield?
A: pH is a critical parameter. Acidic conditions favor the formation of the iminium ion, which is a key intermediate.[3] However, very low pH will protonate the amine starting material and the cyanide nucleophile, rendering them unreactive. Conversely, highly basic conditions can promote side reactions. The optimal pH is often substrate-dependent and typically falls in the slightly acidic to neutral range.
Q: My ketone is not reacting, but aldehydes work fine. Why?
A: Ketones are generally less electrophilic and more sterically hindered than aldehydes, making both the initial nucleophilic attack by the amine and the subsequent attack by cyanide more difficult.[2] Reactions with ketones often require more forcing conditions, such as higher temperatures, longer reaction times, and the use of an effective catalyst to achieve good conversion.[9]
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Strecker Reaction with Imine Pre-formation
This protocol is designed to minimize cyanohydrin formation and is a good starting point for optimization.
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), the amine (1.0-1.2 eq), and a suitable solvent (e.g., CH₂Cl₂, MeCN, or THF).
-
If the reaction is sensitive to water, add a dehydrating agent (e.g., anhydrous MgSO₄).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the catalyst (e.g., Sc(OTf)₃, 1-5 mol%).
-
Cool the reaction mixture to 0 °C (ice bath).
-
Slowly add the cyanide source (e.g., TMSCN, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃).
-
Proceed with standard aqueous workup and extraction.
Protocol 2: Purification of a Basic Aminonitrile using Column Chromatography
This protocol is designed to prevent on-column degradation via the retro-Strecker reaction.
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate). To this eluent, add 1% triethylamine (v/v).
-
Prepare the Slurry: In a beaker, add the silica gel to your prepared eluent. Stir to create a uniform slurry. The triethylamine will neutralize the acidic sites on the silica.
-
Pack the Column: Pack the column with the prepared silica slurry as you normally would.
-
Load the Sample: Dissolve your crude aminonitrile in a minimal amount of the eluent (or a stronger solvent like CH₂Cl₂) and load it onto the column.
-
Elute: Run the column with the triethylamine-containing eluent, collecting fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to prevent thermal decomposition.
References
-
Ullah, B., Gupta, N.K., Ke, T., Khan, M.A., Al-Sehemi, A.G., Kim, J., & Kim, H. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]
-
Cremer, D. R., & Eichner, K. (2000). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. Food / Nahrung. [Link]
-
Wang, Z., Wang, Y., Li, P., & Wang, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Ullah, B., Gupta, N.K., Ke, T., Khan, M.A., Al-Sehemi, A.G., Kim, J., & Kim, H. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
-
Wagner, A., & Ofial, A. R. (2015). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Faes, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega. [Link]
-
D'Elia, V., et al. (2021). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, J., & Lu, Y. (2017). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]
-
Ghafuri, H., et al. (2010). One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. ChemInform. [Link]
-
Li, Y., et al. (2022). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods. [Link]
-
Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]
-
Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry. [Link]
-
Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
Wagner, A., & Ofial, A. R. (2015). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]
-
ResearchGate. (n.d.). Phosphoro-Strecker reaction products and yields. ResearchGate. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. [Link]
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions?. YouTube. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
-
Afonso, C. A. M., et al. (2012). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
Canet, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]
Sources
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- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
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Technical Support Center: Purification of Diethylaminoacetonitrile
Welcome to the technical support guide for Diethylaminoacetonitrile (DEAAN). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of impurities from this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.
Critical Safety Advisory
Before proceeding with any experimental work, a thorough risk assessment is mandatory. This compound is a hazardous chemical.
-
Toxicity: It is classified as toxic if swallowed and may be fatal or toxic in contact with skin.[1][2]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5] Keep away from ignition sources.[1]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your crude DEAAN is heavily dependent on its synthetic route. The two most common syntheses are the Strecker reaction and nucleophilic substitution.
-
From Strecker Synthesis (Diethylamine + Formaldehyde + Cyanide):
-
Unreacted Starting Materials: Diethylamine, formaldehyde (or its polymer, paraformaldehyde).
-
By-products: Hydrolysis of the nitrile can lead to the formation of 2-(diethylamino)acetamide and further to 2-(diethylamino)acetic acid.
-
Side-products: Bis(diethylamino)methane from the reaction of diethylamine and formaldehyde.[7]
-
-
From Diethylamine + Chloroacetonitrile:
-
Unreacted Starting Materials: Diethylamine, chloroacetonitrile.
-
Side-products: Quaternization of the product with chloroacetonitrile can lead to salt impurities.
-
Q2: Which analytical methods are best for assessing the purity of this compound?
A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Excellent for separating volatile and thermally stable compounds. A GC equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is highly effective.[7][8] An NPD is particularly sensitive to nitrogen-containing compounds like DEAAN and its amine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile or thermally sensitive impurities, such as the hydrolysis by-products (acetamide, acetic acid).[7] A reversed-phase C18 column is a common starting point. However, be aware that basic amines like DEAAN can exhibit peak tailing on standard silica-based columns. Using a specialized column for amines or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[9]
-
Karl Fischer Titration: Specifically used to quantify water content, which is a common impurity.[10]
Q3: What is the primary method for purifying bulk quantities of this compound?
For purifying this compound, a liquid at room temperature, vacuum fractional distillation is the most effective and widely cited method.[3] The compound has a relatively high boiling point at atmospheric pressure, and heating to that temperature can risk decomposition. Applying a vacuum lowers the boiling point to a safer temperature range, preserving the integrity of the compound. A reliable procedure reports a boiling point of 61–63°C at 14 mm Hg.[3]
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable option, particularly for removing non-volatile or highly polar impurities that are difficult to separate by distillation.
-
Stationary Phase: Silica gel is commonly used.[11] However, as a basic amine, DEAAN can interact strongly with the acidic silanol groups on the silica surface, potentially leading to streaking and poor recovery. To counter this, the silica gel can be pre-treated with a base like triethylamine, or a less acidic stationary phase like neutral alumina can be used.[12]
-
Mobile Phase: A solvent system of moderate polarity, such as a hexane/ethyl acetate gradient, is a good starting point.[11] Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system for separation.[12]
Purification Workflow & Decision Guide
This diagram outlines the logical steps for approaching the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Distillation: Product has a yellow/brown tint and purity is low. | 1. Thermal Decomposition: The distillation temperature is too high. 2. Oxygen Presence: Oxidation at high temperatures. | 1. Improve Vacuum: Use a better vacuum pump to distill at a lower temperature. 2. Inert Atmosphere: Ensure the system is leak-free and consider performing the distillation under a nitrogen or argon atmosphere. |
| Distillation: Poor separation of impurities with close boiling points. | 1. Inefficient Column: The fractionating column is too short or has insufficient packing material (low theoretical plates). 2. Distillation Rate Too High: The distillation is proceeding too quickly, preventing proper equilibrium. | 1. Use a More Efficient Column: Employ a longer Vigreux or packed column (e.g., with Raschig rings). 2. Slow Down: Reduce the heating rate to allow fractions to separate properly. Collect smaller fractions. |
| Chromatography: Product is streaking on the column and recovery is low. | Strong Adsorption: The basic amine is binding irreversibly to the acidic silica gel. | 1. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, then pack the column. 2. Change Stationary Phase: Use neutral or basic alumina instead of silica gel. |
| Analysis: Significant peak tailing observed in GC or HPLC. | Analyte-Column Interaction: Polar amine groups are interacting with active sites on the column. | 1. HPLC: Use an "amine-specific" or end-capped C18 column. Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase.[7] 2. GC: Use a base-deactivated column. Ensure the glass liner in the injector is clean and deactivated. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is adapted from a verified procedure and is the recommended primary method for purification.[3]
-
System Preparation:
-
Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency). Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Use a short-path distillation head if the sample is prone to decomposition.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., dry ice/acetone) to protect the pump.
-
-
Charging the Flask:
-
Place the crude this compound (e.g., 100 g) into a round-bottom flask of appropriate size (the flask should be 1/2 to 2/3 full). Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
-
Initiating Distillation:
-
Begin stirring (if using a stir bar) and slowly evacuate the system to the target pressure (e.g., ~14 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. Discard any initial low-boiling forerun.
-
Collect the main fraction boiling at a constant temperature. For DEAAN, the target is 61–63°C at 14 mmHg .[3]
-
Collect fractions in separate, pre-weighed flasks.
-
-
Completion and Analysis:
-
Stop the distillation when the temperature begins to rise sharply or when only a small residue remains.
-
Allow the system to cool completely before venting to atmospheric pressure.
-
Analyze the collected fractions for purity using a suitable method (e.g., GC-FID) to pool the purest fractions.
-
Caption: Schematic of a vacuum fractional distillation apparatus.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This is a general protocol for assessing the purity of the purified fractions.
-
Instrument Setup (Example Conditions):
-
Column: A mid-polarity column suitable for amines (e.g., Agilent CP-Sil 13 CB for amines, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
Sample Preparation:
-
Prepare a dilute solution of your purified this compound sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram. The purity can be estimated by the area percent of the main peak, assuming all components have a similar response factor in the FID. For higher accuracy, use a calibrated method with an internal standard.
-
References
-
Allen, C. F. H., & VanAllan, J. A. (1947). This compound. Organic Syntheses, 27, 20. DOI: 10.15227/orgsyn.027.0020. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
emp BIOTECH. (2023, September 12). Safety Data Sheet: 20% Diethylamine in Acetonitrile. Retrieved from emp BIOTECH. [Link]
-
Biosolve Shop. (2011, May 3). Safety Data Sheet: Diethylamine 20% in Acetonitrile. Retrieved from Biosolve Shop. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Supporting Information for a relevant synthesis mentioning purification of a similar compound. (Note: Specific source for cyclohexyl(diethylamino)acetonitrile purification). [Link]
-
LookChem. (n.d.). Purification of Acetonitrile. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Column chromatography. Chemistry Department. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 20(2), 1-1. Retrieved from [Link]
-
Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1391. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of the chemical and enantiomeric purity of organic reference materials. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
American Laboratory. (2010, March 1). Ensuring the Purity of Acetonitrile During Quality Control Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Entanglement distillation. Retrieved from [Link]
Sources
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- 2. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. empbiotech.com [empbiotech.com]
- 5. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 6. SDS of this compound, Safety Data Sheets, CAS 3010-02-4 - chemBlink [chemblink.com]
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- 11. rsc.org [rsc.org]
- 12. web.uvic.ca [web.uvic.ca]
Stability issues of Diethylaminoacetonitrile under acidic conditions
A Guide to Understanding and Mitigating Stability Issues in Acidic Media
Welcome to the technical support resource for Diethylaminoacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, particularly under acidic experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field experience to help you ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using this compound in acidic environments.
Issue 1: Unexpectedly Low Reaction Yield or Inconsistent Results
-
Problem: You are performing a reaction where this compound is a starting material under acidic conditions, and the yield of your desired product is significantly lower than expected or varies between batches.
-
Probable Cause: The primary cause of this issue is the acid-catalyzed hydrolysis of the nitrile functional group in this compound. In the presence of acid and water, the nitrile group (-C≡N) can hydrolyze first to an amide (diethylaminoacetamide) and then further to a carboxylic acid (diethylaminoacetic acid) and an ammonium salt.[1] This degradation pathway consumes your starting material, directly leading to reduced product yield. The rate of this degradation is highly dependent on acid concentration, temperature, and reaction time.
-
Recommended Solutions:
-
Temperature Control: Keep the reaction temperature as low as feasible. Hydrolysis kinetics are temperature-dependent; reducing the temperature will significantly slow down the degradation rate.
-
Control Acid Stoichiometry: Use the minimum amount of acid required to catalyze your primary reaction. Excess acid will accelerate the hydrolysis of the nitrile. Consider using a weaker acid if your primary reaction chemistry allows for it.
-
Minimize Water Content: If the reaction solvent is not water, ensure that all reagents and solvents are anhydrous. Water is a necessary reactant for hydrolysis.
-
Sequential Addition: If possible, add the this compound to the reaction mixture after other components have been mixed, especially if a pre-mixing or activation step is required. This minimizes its exposure time to the acidic environment.
-
Reaction Monitoring: Use an analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of your starting material and the potential formation of degradation byproducts in real-time.[][3]
-
Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC, GC-MS)
-
Problem: Your post-reaction analysis (e.g., HPLC, LC-MS) shows the presence of one or more significant, unidentified peaks that were not present in your starting material.
-
Probable Cause: These unknown peaks are likely the degradation products from the acid-catalyzed hydrolysis of this compound. The two most common byproducts are 2-(diethylamino)butanamide and 2-(diethylamino)butanoic acid.[1] Their presence confirms that your starting material is degrading under the experimental conditions.
-
Recommended Solutions:
-
Forced Degradation Study: To confirm the identity of the unknown peaks, perform a small-scale forced degradation study. Expose a pure sample of this compound to your acidic reaction conditions (without other reactants) for a set period. Analyze the resulting mixture. The peaks that appear should correspond to the unknown peaks in your reaction mixture.
-
Analytical Characterization: Employ techniques like LC-MS or GC-MS to obtain the molecular weight of the impurities, which can help confirm their identity as hydrolysis products.[][3]
-
Optimize Quenching Procedure: If the degradation is occurring during the reaction workup, ensure your quenching step is rapid and effective. Neutralize the acid quickly with a suitable base (e.g., sodium bicarbonate solution) at a low temperature to prevent further hydrolysis before extraction.
-
Below is a workflow for conducting a forced degradation study to identify potential byproducts.
Caption: Workflow for a Forced Degradation Study.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The most common degradation pathway is the hydrolysis of the nitrile group.[1] This is a two-step process catalyzed by acid:
-
Protonation: The nitrogen of the nitrile group is protonated by the acid, making the carbon atom more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the nitrile carbon.
-
Tautomerization & Hydrolysis: This leads to the formation of an intermediate amide, 2-(diethylamino)acetamide.
-
Further Hydrolysis: Under continued acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, 2-(diethylamino)acetic acid, and an ammonium salt.[1]
The mechanism is illustrated below.
Caption: Acid-Catalyzed Hydrolysis of this compound.
Q2: How does pH affect the stability of this compound?
The stability is highly pH-dependent. While it is susceptible to hydrolysis under both acidic and basic conditions, the rate is often accelerated in strongly acidic environments due to the efficient protonation of the nitrile group, which initiates the degradation process.[1] The compound exhibits maximum stability in the neutral to slightly alkaline pH range.
Q3: What are the recommended storage conditions for this compound?
For the pure compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][4] Storage under an inert atmosphere like argon or nitrogen is recommended to minimize contact with atmospheric moisture.[1]
For solutions, especially aqueous or acidic solutions, it is strongly recommended to prepare them fresh before use.[1] If storage is unavoidable, store the solution at a low temperature (2-8°C) for the shortest possible time.
Q4: My sample of this compound has turned yellow. Is it still usable?
A color change to yellow or brown can indicate the presence of impurities or degradation products.[1] Before using a discolored sample, it is crucial to assess its purity using an appropriate analytical method like HPLC, GC-MS, or NMR.[1] If significant degradation is detected, the sample should be discarded to ensure the reliability of your experimental results.
Q5: What analytical methods are best for monitoring the stability of this compound?
Several chromatographic and spectroscopic methods are suitable.[3] The choice depends on the specific requirements of your experiment.
| Analytical Technique | Application | Advantages |
| HPLC-UV/MS | Quantitative analysis of the parent compound and non-volatile degradation products.[] | High sensitivity and specificity. Can separate and quantify the parent compound and its hydrolysis products (amide, acid). MS provides molecular weight confirmation. |
| GC-MS | Analysis of the parent compound and any volatile degradation products.[] | Excellent for separating volatile compounds and providing structural information through mass fragmentation patterns. |
| NMR Spectroscopy | Structural elucidation of degradation products. | Provides detailed structural information to definitively identify unknown byproducts. |
| FTIR Spectroscopy | Monitoring the disappearance of the nitrile functional group. | Can show changes in key functional groups, such as the disappearance of the nitrile stretch (~2200-2260 cm⁻¹). |
Experimental Protocol: Stability Testing via HPLC
This protocol provides a standardized method to evaluate the stability of this compound in a specific acidic medium.
Objective: To quantify the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound (high purity)
-
Acid of interest (e.g., HCl, H₂SO₄)
-
Buffer solution (if required to maintain pH)
-
HPLC system with UV or MS detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Medium Preparation: Prepare the acidic solution to be tested at the desired concentration/pH.
-
Initiation of Stability Study (T=0):
-
Add a precise volume of the stock solution to the acidic medium in a volumetric flask to achieve the final target concentration.
-
Immediately withdraw an aliquot, quench it by neutralizing with a base (e.g., dilute NaOH or buffer), and dilute it to a suitable concentration for HPLC analysis. This is your T=0 sample.
-
-
Incubation: Store the remaining acidic solution of this compound at the desired experimental temperature (e.g., 25°C or 40°C) in a sealed container.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots. Treat each aliquot exactly as the T=0 sample (quench, then dilute).
-
HPLC Analysis:
-
Analyze all collected samples (T=0 and subsequent time points) using a validated HPLC method.
-
The mobile phase and column should be chosen to achieve good separation between the this compound peak and any potential degradation product peaks.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
References
- Degradation Product Analysis Services. (2026). BOC Sciences.
- Stability and degradation of 2-(Diethylamino)butanenitrile. (n.d.). Benchchem.
- 3010-02-4 | 2-(Diethylamino)acetonitrile. (n.d.). ChemScene.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRAR.
Sources
Technical Support Center: Diethylaminoacetonitrile Reactivity
Here is a technical support center guide on the solvent effects on the reactivity of Diethylaminoacetonitrile.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a versatile α-aminonitrile intermediate, its reactivity is profoundly influenced by the choice of solvent. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate experimental challenges, optimize reaction conditions, and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does a solvent influence them?
This compound, an α-aminonitrile, possesses two main reactive centers: the nitrile group (-C≡N) and the tertiary amine (-N(Et)₂).[1] The reactivity of each site is heavily modulated by the solvent environment.
-
The Nitrile Group: This group is electrophilic at the carbon atom and can undergo nucleophilic attack. Its most common reaction is hydrolysis to the corresponding amide and then carboxylic acid, a transformation significantly accelerated by the presence of water and catalyzed by acids or bases.[1]
-
The Tertiary Amine: This site is basic and nucleophilic. It can be protonated in acidic media or oxidized to an N-oxide, especially in the presence of oxidizing agents or dissolved oxygen.[1]
-
The α-Carbon: The carbon atom situated between the amine and nitrile groups can be deprotonated under strongly basic conditions, leading to potential side reactions.
Solvents influence these sites through several mechanisms:[2][3]
-
Solvation: Polar solvents can stabilize charged intermediates and transition states. For instance, in reactions involving the formation of an iminium ion intermediate, polar solvents can lower the activation energy and accelerate the reaction.[2][4]
-
Hydrogen Bonding: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the lone pair on the tertiary amine and the nitrogen of the nitrile group. This can stabilize the ground state of the molecule, potentially increasing the activation energy required for a reaction. Conversely, hydrogen bonding can also stabilize charged transition states.[5]
-
Reactant vs. Reagent: In some cases, the solvent can act as a reagent. Water in a "wet" solvent is the most common culprit, leading to the hydrolysis of the nitrile group.[1]
Q2: How does solvent polarity affect the rate of reactions involving this compound?
According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rate depends on the change in charge distribution between the reactants and the transition state.[2]
-
Reactions with Increased Charge in the Transition State: For reactions where neutral reactants form a charged or more highly charged transition state (e.g., the formation of an iminium intermediate in a retro-Strecker reaction), increasing solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction.[1][2]
-
Reactions with Dispersed Charge in the Transition State: For reactions where charged reactants form a transition state with dispersed or neutralized charge, increasing solvent polarity will stabilize the reactants more than the transition state, slowing the reaction down.[2]
The choice between polar protic and polar aprotic solvents is critical.[5]
-
Polar Protic Solvents (Methanol, Ethanol, Water): These can solvate both cations and anions effectively. However, their hydrogen-bonding capability can strongly solvate anionic nucleophiles, potentially reducing their reactivity.
-
Polar Aprotic Solvents (Acetonitrile, DMSO, DMF): These solvents are excellent at solvating cations but poorly solvate anions, leaving them "naked" and highly reactive. For many nucleophilic reactions involving this compound, a polar aprotic solvent can offer a significant rate enhancement.[5]
The following table summarizes the properties of common solvents and their likely impact:
| Solvent | Dielectric Constant (ε) at 25°C[2] | Type | Expected Effect on Reactions Forming Charged Intermediates | Potential Issues |
| Water | 78 | Polar Protic | Strong rate acceleration | High risk of nitrile hydrolysis [1] |
| Methanol | 33 | Polar Protic | Moderate rate acceleration | Risk of nitrile hydrolysis/solvolysis |
| Acetonitrile | 37 | Polar Aprotic | Moderate rate acceleration | Can undergo decomposition with strong bases[6] |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Moderate rate acceleration | High boiling point, difficult to remove |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Strong rate acceleration | High boiling point, can promote side reactions |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar Aprotic | Minor rate acceleration | Potential for peroxide formation |
| Toluene | 2.4 | Nonpolar | Rate deceleration | Poor solubility for polar reagents |
Q3: Can I run reactions with this compound under solvent-free conditions?
Yes, and it can be highly effective. Several studies on the Strecker synthesis of α-aminonitriles have demonstrated that solvent-free conditions can lead to excellent yields and very fast reaction times, often in under 15 minutes.[7]
Causality:
-
High Concentration: By eliminating the solvent, the concentration of reactants is maximized, leading to a significant increase in the reaction rate according to rate law principles.[2]
-
Reduced Side Reactions: The absence of a solvent eliminates the possibility of solvent-related side reactions, such as hydrolysis from residual water.[1]
This approach aligns with green chemistry principles by reducing solvent waste.[7] It is particularly well-suited for three-component reactions where this compound is formed in situ.[8][9]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired product.
A low yield can stem from several solvent-related issues. The troubleshooting workflow below can help diagnose the root cause.
Caption: Workflow for a systematic solvent screening experiment.
Analytical Method: Monitoring Reactions by LC-MS
Challenge: this compound and related amines can exhibit poor retention on standard reversed-phase (C18) columns.
Recommended Approach: HILIC or Ion-Pairing Chromatography [10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds.
-
Column: HILIC column (e.g., amide, silica).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: Start with a high percentage of A, then ramp up B to elute the polar analytes.
-
-
Mass Spectrometry Detection: Use positive ion electrospray ionization (ESI+). Monitor the m/z for the protonated molecules of your starting material, product, and expected side products. Tandem MS (MS/MS) can be used to confirm the identity of key species. [11][12]
References
- Common side products in reactions with (Dibutylamino)acetonitrile. Benchchem.
- Shafiq, Z., et al. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Organic Chemistry Portal.
- Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Gröger, H., et al. (2020). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry.
- Solvent effects. Wikipedia.
-
Allen, C. F. H., & VanAllan, J. A. (1948). This compound. Organic Syntheses. Available at: [Link]
- Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH).
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
- Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
- Reichardt, C. (2018). Effect of Solvent on Chemical Reactions and Reactivity. ResearchGate.
-
Ch 8 : Solvent Effects. University of Calgary. Available at: [Link]
- Navigating the Analysis of (Diethylamino)methanol Reaction Mixtures by LC-MS: A Comparative Guide. Benchchem.
-
Sandmeyer type reaction troubleshoot. Reddit. Available at: [Link]
-
III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
Double-layer structure and cation-dependent solvent decomposition in acetonitrile-based electrolytes. ResearchGate. Available at: [Link]
- Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of ChemTech Research.
-
CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY. ResearchGate. Available at: [Link]
-
In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry. Analytical Methods. Available at: [Link]
Sources
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- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In situ analysis and real-time monitoring of the decomposition of the 2nd Grubbs catalyst in CH3CN by droplet spray ionization tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Diethylaminoacetonitrile
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for Diethylaminoacetonitrile (DEAN), a key intermediate in various synthetic pathways. Our focus is on providing not just methods, but a rationale for their application, grounded in the physicochemical properties of DEAN. We will explore the strengths and limitations of each technique, offering field-proven insights to guide your analytical strategy.
Understanding this compound: The Analytical Challenge
This compound (C₆H₁₂N₂) is a bifunctional molecule featuring a tertiary amine and a nitrile group. This structure dictates its chemical reactivity and informs the selection of appropriate analytical techniques. The lone pair of electrons on the nitrogen atom of the tertiary amine imparts basicity, while the carbon-nitrogen triple bond of the nitrile group has a characteristic vibrational frequency and can be susceptible to hydrolysis. A comprehensive analytical approach must therefore be capable of confirming the integrity of both functional groups, identifying potential impurities, and quantifying the compound with high precision.
Chromatographic Techniques: The Cornerstone of Purity and Quantification
Chromatographic methods are indispensable for separating DEAN from starting materials, by-products, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
Given its relatively low molecular weight (112.17 g/mol ) and boiling point, GC-MS is a powerful technique for the analysis of DEAN.[1][2] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
The selection of the GC column and temperature program is critical for achieving optimal separation. A mid-polarity column is often a good starting point for a molecule like DEAN, which possesses both polar (nitrile and amine) and non-polar (ethyl groups) characteristics. The temperature program is designed to ensure that DEAN elutes in a reasonable time frame with good peak shape, while also separating it from any potential impurities with different boiling points. Electron ionization (EI) is a common choice for mass spectrometry, as it provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification.[3]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[2][4]
-
Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Workflow for GC-MS Analysis
Caption: Workflow for the characterization of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Analytes
While GC-MS is an excellent choice, HPLC offers greater flexibility in terms of mobile and stationary phases, making it suitable for a wider range of compounds, including those that may be thermally labile or less volatile.[5] For DEAN, a reversed-phase HPLC method is generally preferred.
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of DEAN is achieved by partitioning it between the stationary and mobile phases. The basicity of the tertiary amine in DEAN can lead to peak tailing on silica-based columns due to interactions with residual acidic silanol groups. To mitigate this, a small amount of a competing base, such as triethylamine, or an acidic modifier, like formic acid, is often added to the mobile phase to improve peak shape.[6] A UV detector is suitable for the detection of DEAN, as the nitrile group provides a chromophore, albeit a weak one.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at 210 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the main peak.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure of DEAN, confirming the presence of key functional groups and providing a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR should be employed for a comprehensive characterization of DEAN.
The ¹H NMR spectrum of DEAN is expected to show three distinct signals: a triplet corresponding to the methyl protons (-CH₃), a quartet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH₃), and a singlet for the methylene protons between the nitrogen and the nitrile group (-N-CH₂-CN). The integration of these signals should correspond to a 6:4:2 ratio, respectively.
The ¹³C NMR spectrum will provide information on the carbon skeleton. One would expect to see signals for the methyl carbons, the methylene carbons of the ethyl groups, the methylene carbon adjacent to the nitrile, and the quaternary carbon of the nitrile group.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of the key functional groups in DEAN.[4][8]
-
C-N stretch (nitrile): A sharp, medium-intensity band is expected in the region of 2200-2260 cm⁻¹.[9] The presence of this band is a strong indicator of the nitrile functionality.
-
C-H stretch (alkane): Strong bands will be observed in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.
-
C-N stretch (amine): A stretching vibration for the C-N bond of the tertiary amine will appear in the 1000-1350 cm⁻¹ region.
Experimental Protocol: FT-IR Analysis of this compound
-
Sample Preparation:
-
For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. | Purity, identification of volatile impurities, molecular weight, and fragmentation pattern. | High sensitivity and specificity, excellent for volatile compounds.[1] | Not suitable for thermally labile or non-volatile compounds. |
| HPLC | Separation by partitioning between a stationary and mobile phase. | Purity, quantification, identification of non-volatile impurities. | Versatile, applicable to a wide range of compounds.[5] | Lower resolution than GC for some compounds, can consume large volumes of solvent. |
| NMR | Interaction of nuclear spins with an external magnetic field. | Unambiguous structure elucidation, confirmation of connectivity. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires higher sample concentrations. |
| IR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique is sufficient for the complete characterization of this compound. A multi-faceted approach, integrating the separation power of chromatography with the structural elucidation capabilities of spectroscopy, is essential. For routine purity analysis and quantification, GC-MS and HPLC are the workhorse techniques. For initial structural confirmation and in-depth characterization of new batches or synthetic routes, NMR and IR spectroscopy are indispensable. By understanding the principles and practical considerations of each technique, researchers can develop a robust analytical strategy to ensure the quality and integrity of this compound in their research and development endeavors.
References
-
Applied Analytics. (n.d.). Measuring Purity of Acetonitrile. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Rachid, H., et al. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 665, A14. Retrieved from [Link]
-
Moliner-Martínez, Y., Campíns-Falcó, P., & Herráez-Hernández, R. (2004). A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis. Journal of Chromatography A, 1059(1-2), 17–24. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]
-
YouTube. (2020). Gas chromatography mass spectrometry. Retrieved from [Link]
- Google Patents. (2019). CN110568085B - Method for determining acetonitrile content in sample.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
Environmental Protection Agency. (1996). Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Suginome, M., Yamamoto, A., & Ito, Y. (n.d.). Cyclohexyl(diethylamino)acetonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(Diethylamino)acetonitrile (CAS 3010-02-4). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. Retrieved from [Link]
-
arXiv. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms using acetonitrile with different concentrations of.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Kosower, E. M., Markovich, G., & Borz, G. (2007). Thin-film infrared spectroscopy of acetonitrile. ChemPhysChem, 8(17), 2513–2519. Retrieved from [Link]
-
ResearchGate. (n.d.). Far-infrared spectra and associated dynamics in acetonitrile-water mixtures measured with femtosecond THz pulse spectroscopy. Retrieved from [Link]
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- 7. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Purity Analysis of Diethylaminoacetonitrile: A GC-MS and HPLC Comparison
Executive Summary
For researchers and professionals in drug development, ensuring the purity of intermediates like Diethylaminoacetonitrile (DEAN) is non-negotiable. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the comprehensive purity assessment of DEAN. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven comparison to guide your selection of the most appropriate analytical technique. While GC-MS often serves as the "gold standard" due to its high resolution and specificity for volatile compounds like DEAN, HPLC provides a powerful orthogonal method, particularly for non-volatile or thermally labile impurities.[1]
Introduction: this compound and the Imperative of Purity
This compound (DEAN), a key building block in the synthesis of various pharmaceutical compounds, is a tertiary amine and an aliphatic nitrile.[1][2] Its reactivity makes it valuable, but also susceptible to carrying process-related impurities and degradation products. Common synthesis routes, such as the reaction of diethylamine, formaldehyde, and a cyanide source, can introduce unreacted starting materials or side-products.[3][4] Furthermore, the nitrile group is susceptible to hydrolysis, which can lead to the formation of corresponding amides and carboxylic acids, particularly in the presence of moisture.[5]
The presence of these impurities can have significant downstream effects, impacting reaction yields, generating unwanted by-products, and posing potential safety risks in the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is crucial for quality control.
The Gold Standard: GC-MS for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for DEAN.[1][6] It combines the superior separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Causality in Method Development
The strength of a GC-MS method lies in the logical selection of its parameters.
-
Injector: A split/splitless inlet is typically used. A split injection is preferred for assay determination to avoid column overloading, while a splitless injection is ideal for trace impurity analysis to maximize sensitivity. The injector temperature is set high enough (e.g., 250 °C) to ensure rapid and complete volatilization of DEAN and potential impurities without causing thermal degradation.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is an excellent starting point. This provides a good balance of interactions for separating the slightly polar DEAN from both non-polar and more polar impurities.
-
Oven Program: A temperature ramp is essential to achieve good separation. Starting at a low temperature allows for the separation of highly volatile impurities (e.g., residual solvents), while a gradual ramp to a higher temperature elutes DEAN and less volatile impurities as sharp, symmetrical peaks.
-
Mass Spectrometer: Electron Ionization (EI) is the standard, providing reproducible fragmentation patterns that act as a "fingerprint" for compound identification. The MS is operated in full scan mode to identify unknown impurities and in Selected Ion Monitoring (SIM) mode for quantifying known impurities at very low levels, enhancing sensitivity.[7]
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound purity analysis.
Detailed Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines.[7][8]
-
Reagent and Standard Preparation:
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
-
Stock Solution: Accurately weigh ~100 mg of DEAN reference standard into a 10 mL volumetric flask and dilute to volume with DCM. This is the stock solution (~10 mg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range of analysis (e.g., 0.01 mg/mL to 1.0 mg/mL).
-
Sample Solution: Prepare the DEAN sample to be tested at the same concentration as the primary stock solution (~10 mg/mL).
-
System Suitability Test (SST) Solution: Use a mid-range calibration standard or spike the sample solution with a known impurity at a relevant concentration (e.g., 0.1%).
-
-
Instrumental Parameters:
-
GC System: Agilent 7890 GC (or equivalent).
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 50 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977 MSD (or equivalent).
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition: Full Scan mode, m/z range 40-300.
-
-
Sequence and Validation:
-
Inject a solvent blank to ensure no system contamination.
-
Perform five replicate injections of the SST solution. The system is suitable if the relative standard deviation (RSD) for the DEAN peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5.
-
Inject the calibration standards to establish linearity (R² should be > 0.999).[9]
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Identify the DEAN peak by its retention time and mass spectrum.
-
Identify known impurities by comparison to reference standards or library spectra.
-
Calculate purity using the area percent method. For accurate impurity quantification, use the calibration curves.
-
Orthogonal Verification: HPLC as a Comparative Technique
HPLC is a powerful complementary technique, particularly for identifying impurities that are not suitable for GC analysis, such as non-volatile salts or thermally sensitive compounds.[1] For a basic compound like DEAN, reversed-phase HPLC is the method of choice.
Causality in Method Development
-
Column: A C18 column is standard for reversed-phase chromatography. However, basic amines like DEAN can exhibit poor peak shape ("tailing") due to interaction with residual silanols on the silica support. Using a modern, end-capped, high-purity silica column or adding a competing base (like triethylamine) or an ion-pairing agent to the mobile phase can mitigate this.
-
Mobile Phase: A buffered mobile phase (e.g., ammonium acetate) is used to control the ionization state of DEAN, ensuring reproducible retention. A gradient elution with an organic modifier like acetonitrile or methanol is used to elute a wide range of impurities.
-
Detector: DEAN lacks a strong UV chromophore.[1] Therefore, detection at low UV wavelengths (e.g., 205-215 nm) is possible but may lack sensitivity and specificity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are highly recommended for a comprehensive impurity profile.[1]
Detailed Experimental Protocol: HPLC Impurity Profile
-
Reagent and Standard Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 8.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Sample/Standard Diluent: 50:50 mixture of Mobile Phase A and B.
-
Stock/Sample Solutions: Prepare as described in the GC-MS section, but using the HPLC diluent.
-
-
Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II (or equivalent).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, at 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detector: LC-MS (ESI+) or ELSD.
-
-
Sequence and Validation:
-
Follow a similar sequence as for GC-MS, establishing system suitability with criteria appropriate for HPLC (e.g., USP tailing, resolution between DEAN and a known impurity).
-
Head-to-Head Comparison: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS/ELSD) |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and column interaction, with MS for identification. | Separation of compounds in the liquid phase based on polarity and column interaction. |
| Target Analytes | Volatile & semi-volatile compounds. Ideal for DEAN, residual solvents, and many process impurities. | Non-volatile, polar, and thermally labile compounds. Best for hydrolysis products (amide, acid) and salts. |
| Sample Preparation | Simple dissolution in a volatile organic solvent (e.g., DCM, Ethyl Acetate). | Dissolution in mobile phase; may require pH adjustment or buffering. |
| Specificity | Very High. Mass spectrum provides a unique fingerprint for definitive identification.[6] | Moderate (UV) to Very High (MS). UV detection is non-specific. MS provides structural information. |
| Sensitivity | High, especially in SIM mode for trace analysis. Can reach low ppm to ppb levels.[7] | Variable. Good with MS detection. ELSD is moderately sensitive. Low-wavelength UV has limited sensitivity for DEAN. |
| Common Issues | Not suitable for non-volatile or thermally labile compounds. Potential for amine peak tailing on certain columns. | Amine peak tailing on standard silica C18 columns is a common issue.[1] DEAN has a poor UV chromophore. |
| Best Use Case | Primary method for purity assay and identification of volatile/process-related impurities. | Orthogonal method for confirming purity and quantifying non-volatile or degradation products (e.g., stability studies). |
Conclusion: Selecting the Right Method for Your Application
For the routine quality control and purity certification of this compound, GC-MS stands out as the superior primary technique . Its high chromatographic efficiency, coupled with the definitive identification power of mass spectrometry, provides a robust and reliable method for quantifying the main component and identifying volatile impurities.[6][9]
However, a comprehensive quality assessment, especially during drug development and stability testing, necessitates an orthogonal approach . HPLC , particularly when coupled with a mass spectrometer or a universal detector like ELSD, is the ideal complementary method. It provides crucial information on non-volatile impurities, such as the hydrolysis products diethylaminoacetamide and diethylaminoacetic acid, which are invisible to GC-MS.
By employing GC-MS for primary analysis and HPLC for orthogonal verification, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and safety of their downstream processes and final products.
References
-
International Council for Harmonisation. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Vertex AI Search. [Link]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
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Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Pharmaceutical Technology. [Link]
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LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
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National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. [Link]
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Sciencemadness.org. (n.d.). Two Tests for Detecting Nitriles and Amides. Sciencemadness.org. [Link]
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National Institutes of Health. (n.d.). 2-(Diethylamino)acetonitrile. PubChem. [Link]
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Organic Syntheses. (n.d.). Acetonitrile, diethylamino-. Organic Syntheses Procedure. [Link]
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N/A. (n.d.). Cyclohexyl(diethylamino)acetonitrile. N/A. [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
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ResearchGate. (1970). Detection and determination of nitriles. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the manufacture of n,n-dimethylaminoacetonitrile.
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A Comparative Analysis of the Reactivity of Diethylaminoacetonitrile and Dimethylaminoacetonitrile: A Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. α-Aminonitriles are a versatile class of intermediates, and among them, Diethylaminoacetonitrile and Dimethylaminoacetonitrile are frequently employed. While structurally similar, the subtle difference between their N-alkyl substituents—ethyl versus methyl—imparts distinct electronic and steric characteristics that significantly influence their reactivity. This guide provides an in-depth, objective comparison of these two critical reagents, supported by theoretical principles and available experimental data, to inform rational selection in synthetic design.
At a Glance: Key Physicochemical and Reactivity Parameters
To facilitate a direct comparison, the fundamental properties of this compound and Dimethylaminoacetonitrile are summarized below. These parameters form the basis for understanding their differential reactivity.
| Property | This compound | Dimethylaminoacetonitrile | Data Source |
| Molecular Formula | C₆H₁₂N₂ | C₄H₈N₂ | , |
| Molecular Weight | 112.17 g/mol | 84.12 g/mol | , |
| pKa of Conjugate Acid | Not explicitly found; estimated to be slightly higher than Dimethylaminoacetonitrile | 4.2 | |
| Predicted LogP | ~1.7 | ~0.85 | |
| Boiling Point | Not reported | ~145.6 °C at 760 mmHg |
The Decisive Factors: Electronic and Steric Effects
The reactivity of the nitrogen atom in both this compound and Dimethylaminoacetonitrile is the central point of comparison. This reactivity is primarily governed by a balance between electronic and steric effects imparted by the N-alkyl groups.
Electronic Effects: The Inductive Push
The ethyl groups in this compound exert a stronger positive inductive effect (+I) than the methyl groups in Dimethylaminoacetonitrile. This increased electron-donating nature enhances the electron density on the nitrogen atom in this compound, making it a more potent nucleophile and a stronger base. In aqueous solutions, diethylamine is noted to be approximately 100 times more nucleophilic than ethylamine, which in turn is more nucleophilic than ammonia, underscoring the impact of alkyl substitution.[1] This enhanced nucleophilicity can translate to faster reaction rates in processes where the aminonitrile acts as a nucleophile, such as in alkylation reactions.
Steric Hindrance: A Double-Edged Sword
While electronically favored, the bulkier ethyl groups in this compound introduce greater steric hindrance around the nitrogen atom compared to the methyl groups of Dimethylaminoacetonitrile.[2] This steric bulk can impede the approach of the nitrogen to an electrophilic center, potentially slowing down reactions, particularly with sterically demanding electrophiles.[3] The interplay between the enhanced nucleophilicity and increased steric hindrance means that the choice between these two reagents can be highly dependent on the specific substrates and reaction conditions. For instance, in reactions sensitive to steric crowding, Dimethylaminoacetonitrile might be the preferred reagent despite its lower intrinsic nucleophilicity.
Comparative Reactivity in Key Transformations
The practical implications of these electronic and steric differences are best illustrated by examining their behavior in common synthetic transformations.
The Strecker Synthesis: Formation of α-Aminonitriles
Both this compound and Dimethylaminoacetonitrile are commonly synthesized via the Strecker reaction, which involves the condensation of an aldehyde (like formaldehyde), a secondary amine (diethylamine or dimethylamine), and a cyanide source.[4][5] The reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[6]
Caption: Generalized workflow of the Strecker synthesis for N,N-dialkylaminoacetonitriles.
Hydrolysis to Amino Acids: The Influence of Sterics on Stability
The hydrolysis of the nitrile group in α-aminonitriles to a carboxylic acid is a key step in the synthesis of N-substituted α-amino acids.[6] This transformation is typically carried out under acidic or basic conditions. The rate of hydrolysis can be influenced by the steric environment around the nitrile group. The bulkier diethylamino group in this compound could sterically hinder the approach of water or hydroxide ions to the nitrile carbon, potentially leading to a slower hydrolysis rate compared to Dimethylaminoacetonitrile under identical conditions. While specific kinetic data for the hydrolysis of these two compounds is scarce, studies on the hydrolysis of other sterically hindered nitriles and amides support this general principle.[3][7]
Experimental Protocols: A Framework for Direct Comparison
To provide a practical basis for evaluation, the following are generalized protocols for the synthesis and a key reaction of these aminonitriles. Researchers can adapt these methods to perform direct comparative studies under their specific laboratory conditions.
Protocol 1: Synthesis of N,N-Dialkylaminoacetonitriles via the Strecker Reaction
This protocol is adapted from established procedures for the synthesis of aminonitriles.[8]
Materials:
-
Formaldehyde solution (37%)
-
Sodium bisulfite
-
Diethylamine or Dimethylamine
-
Sodium cyanide
-
Water
-
Drying agent (e.g., Drierite)
-
Reaction vessel with stirring
-
Ice bath
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium bisulfite in water in a suitable reaction vessel.
-
To this solution, add formaldehyde solution and warm the mixture gently.
-
Cool the mixture and then add the secondary amine (diethylamine or dimethylamine) with stirring.
-
Allow the mixture to stand for a period to allow for the formation of the amino alcohol intermediate.
-
In a separate beaker, dissolve sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Cool the reaction vessel containing the amino alcohol intermediate in an ice bath and slowly add the sodium cyanide solution with vigorous stirring.
-
Continue stirring for a set period (e.g., 1.5-2 hours) to allow for the formation of the aminonitrile.
-
Transfer the reaction mixture to a separatory funnel. The aminonitrile will form the upper organic layer.
-
Separate the organic layer and dry it over a suitable drying agent.
-
The crude product can be purified by distillation under reduced pressure.
For a direct comparison, it is crucial to maintain identical molar ratios of reactants, reaction times, and temperatures for both the diethylamine and dimethylamine reactions. The yields of the purified products can then be directly compared.
Protocol 2: Comparative Hydrolysis of N,N-Dialkylaminoacetonitriles
This generalized protocol can be used to compare the relative rates of hydrolysis.
Materials:
-
This compound
-
Dimethylaminoacetonitrile
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH) of known concentration
-
Solvent (e.g., water or a water/co-solvent mixture)
-
Constant temperature bath
-
Analytical method for monitoring the reaction (e.g., HPLC, GC, or NMR spectroscopy)
Procedure:
-
Prepare stock solutions of this compound and Dimethylaminoacetonitrile of identical concentration in the chosen solvent.
-
In separate reaction vessels maintained at a constant temperature, add a known volume of the aminonitrile stock solution.
-
Initiate the hydrolysis by adding a known volume and concentration of the aqueous acid or base.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by neutralization).
-
Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the remaining aminonitrile or the formed amino acid.
-
Plot the concentration of the reactant or product versus time for both reactions. The initial rates of reaction can be determined from the slope of these plots, providing a quantitative comparison of their hydrolytic reactivity.
Caption: Experimental workflow for the comparative kinetic analysis of aminonitrile hydrolysis.
Applications in Drug Development and Organic Synthesis
Both this compound and Dimethylaminoacetonitrile are valuable precursors in the synthesis of a wide range of molecules.
-
Dimethylaminoacetonitrile has been utilized as a building block for more complex molecules, including those with potential pharmaceutical applications. Its reactivity profile allows for its incorporation into diverse heterocyclic systems.
-
This compound , with its enhanced nucleophilicity, is a key intermediate in the synthesis of various compounds, including N,N-diethyl-α-amino acids.[5]
The choice between the two often depends on the desired properties of the final product and the specific reaction conditions of the synthetic route.
Conclusion and Recommendations
The selection between this compound and Dimethylaminoacetonitrile is a nuanced decision that requires careful consideration of the interplay between electronic and steric effects.
-
Choose this compound when:
-
High nucleophilicity is required for a specific transformation.
-
The electrophile is not sterically hindered.
-
A slightly higher basicity is desired.
-
-
Choose Dimethylaminoacetonitrile when:
-
The reaction is sensitive to steric hindrance.
-
A less nucleophilic and less basic amine is sufficient or preferred to avoid side reactions.
-
Potentially greater stability towards hydrolysis is advantageous.
-
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the reaction conditions. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to make an empirically informed decision for your specific application.
References
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ResearchGate. (2014, May 12). Why does 4-(Diethylamino)-N-salicylideneaniline have a lower melting point than that of 4-(Dimethylamino). Retrieved from [Link]
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-
Wikipedia. (2023, December 27). Strecker amino acid synthesis. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary for CID 61237, Dimethylaminoacetonitrile. Retrieved from [Link]
-
PubMed. (2014, September 25). Computational study of the effects of steric hindrance on amide bond cleavage. Retrieved from [Link]
-
Physics Forums. (2012, September 15). Why is Diethylamine a Stronger Base Than Dimethylamine?. Retrieved from [Link]
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74151, N,N-Diethylglycine. Retrieved January 21, 2026 from [Link].
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A Comparative Guide to the Structural Validation of Diethylaminoacetonitrile: A Prospective Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of the small molecule, diethylaminoacetonitrile, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this guide will proceed as a prospective analysis. It will detail the ideal experimental workflow for its structural determination by X-ray crystallography and compare this "gold standard" to other powerful spectroscopic techniques. This approach provides a comprehensive framework for the structural elucidation of novel small molecules.
The Central Role of X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound.[1][2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry in the solid state.[3] For a molecule like this compound, a successful crystallographic analysis would yield a three-dimensional electron density map, allowing for the definitive placement of every atom in the crystal lattice.[1]
Prospective Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure involves several critical stages, each demanding meticulous execution.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: X-ray Quality Crystal Growth of this compound
-
Sample Purity: Begin with this compound of the highest possible purity (≥98%).[4] Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble. For small organic molecules, common choices include isopropanol, ethyl acetate, acetone, and hexane, or mixtures thereof.
-
Crystallization Technique - Slow Evaporation:
-
Dissolve a small amount of this compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Crystal Selection and Mounting:
-
Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Carefully mount the crystal on a goniometer head for data collection.
-
Once a suitable crystal is obtained, X-ray diffraction data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure, ultimately providing a detailed 3D model of the molecule.
Orthogonal Validation by Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, it is crucial to correlate this solid-state information with data from other analytical techniques that probe the molecule's structure in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its chemical environment.
-
¹H NMR: Protons on carbons adjacent to the nitrile group are expected to resonate in the 2-3 ppm region.[5] The ethyl groups would show a characteristic quartet and triplet pattern.
-
¹³C NMR: The nitrile carbon itself gives a distinctive signal in the 115-120 ppm range.[5]
Automated structure verification (ASV) tools can compare experimentally obtained NMR spectra with predicted spectra for a proposed structure, providing a high degree of confidence in the compound's identity in solution.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying specific functional groups within a molecule. For this compound, the most prominent and diagnostic feature would be the nitrile (C≡N) stretching vibration.
-
Nitrile Stretch: Saturated nitriles exhibit a sharp, intense absorption peak in the range of 2260-2240 cm⁻¹.[7][8][9] This peak is located in a relatively uncongested region of the IR spectrum, making it a highly reliable indicator of the nitrile functional group.[7][10]
The NIST Chemistry WebBook provides a reference IR spectrum for this compound, which can be used for comparison.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
-
Nitrogen Rule: this compound (C₆H₁₂N₂) has an even number of nitrogen atoms, so its molecular ion peak (M+) in an electron ionization (EI) mass spectrum would have an even mass-to-charge ratio (m/z) of 112.[12]
-
Alpha-Cleavage: Tertiary amines commonly undergo α-cleavage, where the bond between the α- and β-carbons is broken.[13][14][15] This would lead to the formation of a stable, nitrogen-containing cation.
Comparative Analysis of Techniques
The following table summarizes the key structural information provided by each technique in the context of validating the structure of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (crystalline) | Solution | Liquid/Solid | Gas (ionized) |
| Connectivity | Unambiguous | Inferred from correlations | Inferred from functional groups | Inferred from fragmentation |
| Bond Lengths/Angles | High precision | Not directly measured | Not directly measured | Not directly measured |
| Stereochemistry | Absolute (if applicable) | Relative | Not applicable | Not typically determined |
| Functional Groups | Inferred from geometry | Inferred from chemical shifts | Direct identification | Inferred from fragmentation |
| Molecular Formula | Confirmed | Consistent with | Consistent with | Confirmed |
Integrated Structural Validation Workflow
A robust validation of the structure of this compound would integrate these techniques in a logical sequence.
Caption: Integrated workflow for small molecule structural validation.
Conclusion
While a definitive crystal structure of this compound remains to be published, a prospective analysis demonstrates the paramount importance of X-ray crystallography in modern chemical research. It is the only technique that provides a direct, high-resolution three-dimensional view of a molecule in the solid state. However, its power is maximized when used in concert with other analytical methods like NMR, IR, and mass spectrometry. This integrated approach ensures a comprehensive and self-validating system for structural elucidation, providing the highest level of confidence for researchers and drug development professionals.
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LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link].
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Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-532. [Link].
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A Senior Application Scientist's Guide to Cyanide Sources in Synthesis: A Comparative Analysis of Diethylaminoacetonitrile
Introduction
The nitrile functional group is a cornerstone of modern organic synthesis, prized for its remarkable versatility as a synthetic intermediate. It serves as a gateway to a multitude of valuable functionalities, including primary amines, carboxylic acids, amides, and ketones, making it indispensable in the fields of medicinal chemistry and materials science.[1] However, the introduction of the cyano group is fraught with challenges, primarily stemming from the extreme toxicity of traditional cyanide sources like hydrogen cyanide (HCN) gas and alkali metal salts (NaCN, KCN).[2][3] This inherent hazard has driven the scientific community to develop safer, easier-to-handle alternatives that can deliver the cyanide moiety with high efficiency and control.
Among these alternatives, α-aminonitriles have emerged as particularly valuable reagents. These compounds can be viewed as stabilized, pre-functionalized carriers of the cyanide group.[4] Diethylaminoacetonitrile, a prominent example of this class, offers a unique proposition by incorporating both the cyanide and a tertiary amine functionality within a single, stable molecule.
This guide provides an in-depth comparison of this compound against other commonly employed cyanide sources: traditional alkali metal cyanides, acetone cyanohydrin (ACH), and trimethylsilyl cyanide (TMSCN). We will dissect their respective mechanisms, operational safety, and synthetic utility, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
This compound: The α-Aminonitrile Advantage
This compound is not a direct cyanating agent in the way that NaCN provides a free cyanide nucleophile. Instead, it is best understood as a stable, isolable product of a three-component Strecker reaction involving formaldehyde, diethylamine, and a cyanide source.[5] Its value lies in its role as a robust building block, where the entire this compound skeleton is incorporated into a larger molecule.
Key Attributes:
-
Reduced Hazard Profile: While still a hazardous chemical requiring careful handling in a fume hood with appropriate personal protective equipment[6][7][8], it is a liquid with lower volatility than HCN and does not carry the same acute poisoning risk as finely powdered alkali metal cyanides.
-
Bifunctional Reagent: It provides a pre-formed α-amino nitrile moiety, streamlining syntheses that require this specific structural motif. This avoids the need to perform a separate Strecker-type reaction under potentially more hazardous conditions.
-
Synthetic Utility: It is primarily used as a synthon for creating more complex nitrogen-containing compounds, including various heterocyclic systems and substituted diamines. The α-hydrogen is acidic enough to be deprotonated, allowing it to act as a nucleophile in subsequent alkylation reactions.
The primary limitation of this compound is its lack of versatility as a general-purpose cyanating agent. It is a specialized tool, ideal for when the N,N-diethylaminomethyl group is a desired component of the final target structure.
A Comparative Analysis of Mainstream Cyanide Sources
The choice of a cyanide source is a critical parameter in experimental design, balancing reactivity with safety and substrate compatibility. Below is a comparison of the most common alternatives.
Alkali Metal Cyanides (NaCN, KCN)
These are the classical, and arguably the most direct, sources of the cyanide anion.
-
Mechanism of Action: As simple ionic salts, they fully dissociate in polar solvents to provide the potent cyanide nucleophile (CN⁻).[9] This "naked" cyanide ion is highly reactive towards a wide range of electrophiles.
-
Synthetic Applications: They are workhorses for the classic Strecker synthesis of amino acids[10][11], the nucleophilic substitution of alkyl halides to form alkyl nitriles, and the formation of cyanohydrins from aldehydes and ketones.[3] They are also used in named reactions like the von Richter reaction.[2]
-
Safety & Handling: Extreme Toxicity. Ingestion, inhalation, or skin contact can be fatal.[2][3] A critical and ever-present danger is the generation of highly toxic and volatile hydrogen cyanide (HCN) gas upon contact with acids or even atmospheric moisture.[2] Their use demands stringent safety protocols, including dedicated work areas, specialized personal protective equipment, and an accessible cyanide antidote kit.
Acetone Cyanohydrin (ACH)
ACH was developed as a liquid, easier-to-handle surrogate for gaseous HCN.
-
Mechanism of Action: ACH exists in equilibrium with its constituent parts: acetone and hydrogen cyanide.[12] This equilibrium can be manipulated; in the presence of a base, the equilibrium shifts to release HCN in situ, which can then participate in the desired reaction. It serves as a convenient source for transferring HCN.[12]
-
Synthetic Applications: It is widely used in reactions requiring HCN, such as the hydrocyanation of activated olefins[13][14] and the Strecker synthesis. Its liquid form allows for easier measurement and addition compared to solids or gases.
-
Safety & Handling: Highly Hazardous. Despite being a surrogate, ACH readily decomposes to release HCN, particularly in the presence of water or base, making it extremely toxic.[12][15] The U.S. Emergency Planning and Community Right-to-Know Act classifies it as an extremely hazardous substance.[12] While it avoids the direct handling of HCN gas, the risk of HCN exposure remains very high.
Trimethylsilyl Cyanide (TMSCN)
TMSCN is the preeminent modern cyanating agent in research and development, offering a superior balance of reactivity and manageable safety.
-
Mechanism of Action: TMSCN is a neutral, covalent molecule that delivers cyanide to electrophiles, often activated by a Lewis acid catalyst.[16] In reactions with carbonyls, it has a dual function: the cyanide attacks the carbonyl carbon, and the trimethylsilyl group coordinates to the oxygen, forming a stable O-silylated cyanohydrin intermediate.[17] This prevents reversion and often improves yields.
-
Synthetic Applications: It is the reagent of choice for a vast array of cyanation reactions, including the cyanosilylation of aldehydes and ketones, and modern variations of the Strecker reaction.[16][18][19] Its excellent solubility in organic solvents and compatibility with a wide range of catalysts make it invaluable in the synthesis of complex molecules and pharmaceutical intermediates.[1][18][20]
-
Safety & Handling: Toxic, Moisture-Sensitive. TMSCN is a volatile liquid that readily hydrolyzes upon contact with water or atmospheric moisture to release HCN gas.[17] Therefore, all manipulations must be performed under strictly anhydrous (inert atmosphere) conditions. While still hazardous, the risk is more controlled compared to alkali cyanides, as HCN generation is a consequence of improper handling rather than an intrinsic property in neutral, dry conditions. It is widely considered a safer and more effective alternative to direct HCN use.[16][18]
Data Presentation
Comparative Summary of Cyanide Sources
| Feature | This compound | Alkali Cyanides (NaCN, KCN) | Acetone Cyanohydrin (ACH) | Trimethylsilyl Cyanide (TMSCN) |
| Physical Form | Liquid | White Crystalline Solid | Colorless Liquid | Volatile Colorless Liquid |
| Mechanism | Building block; incorporates the entire C₂(H₅)₂NCH₂CN structure. | Direct source of nucleophilic CN⁻ anion.[9] | In situ source of HCN via equilibrium.[12] | Covalent cyanide source; forms silylated intermediates.[17] |
| Key Applications | Synthesis of N-heterocycles and functionalized amines.[4] | Classic Strecker synthesis, Sₙ2 cyanation of alkyl halides.[2][10] | Hydrocyanation, Mitsunobu reactions, Strecker synthesis.[13] | Cyanosilylation of carbonyls, modern Strecker reactions, complex synthesis.[16][18][20] |
| Solubility | Soluble in organic solvents. | Soluble in water, DMSO; limited in many organic solvents. | Soluble in organic solvents. | Highly soluble in most anhydrous organic solvents. |
| Key Safety Concern | Toxic; handle in fume hood.[7] | Extreme Toxicity. Rapidly generates HCN gas with acid/moisture.[2][3] | Extreme Toxicity. Readily decomposes to release HCN.[12][15] | Toxic. Violently reacts with water to release HCN.[17] |
| Advantages | Stable, bifunctional building block, less acute hazard than NaCN. | Inexpensive, potent nucleophile, straightforward mechanism. | Liquid, convenient in situ HCN source. | High reactivity & selectivity, forms stable intermediates, good organic solubility. |
| Disadvantages | Limited scope; not a general cyanating agent. | High toxicity, poor solubility in organic solvents, hazardous workup. | Very high toxicity, potential for uncontrolled HCN release. | Moisture sensitive, requires inert atmosphere, relatively expensive. |
Visualization of Key Synthetic Pathways
The Strecker Synthesis: A Common Ground
The Strecker synthesis is a fundamental method for producing α-aminonitriles, the precursors to amino acids.[21] It highlights how different cyanide sources can be employed to achieve the same core transformation.
Caption: The Strecker reaction proceeds via an imine intermediate, which is attacked by a cyanide source.
Cyanohydrin Formation: Mechanistic Divergence
The reaction of a ketone with a cyanide source to form a cyanohydrin illustrates the different intermediates generated by ionic vs. covalent cyanide reagents.
Caption: Comparison of cyanohydrin synthesis pathways using KCN vs. TMSCN.
Experimental Protocols
To provide a practical context, we describe two common protocols for the synthesis of an α-aminonitrile.
Protocol 1: Classic Strecker Synthesis using Sodium Cyanide
This procedure is adapted from established methods for synthesizing α-(N,N-dimethylamino)phenylacetonitrile.[22]
Objective: Synthesize α-(N,N-dimethylamino)phenylacetonitrile from benzaldehyde, dimethylamine, and sodium cyanide.
Causality: This one-pot, three-component reaction relies on the initial formation of an iminium ion from the aldehyde and amine. The highly nucleophilic cyanide anion, provided by NaCN, then attacks the electrophilic iminium carbon to form the final product. The use of a bisulfite adduct helps control the reaction.
Methodology:
-
Preparation (Hood): In a beaker equipped with a mechanical stirrer, dissolve sodium bisulfite (1.0 equiv) in water.
-
Aldehyde Addition: Add benzaldehyde (1.0 equiv) and stir vigorously for 20-30 minutes to form the bisulfite addition product slurry. This step protects the aldehyde and controls the reaction rate.
-
Amine Addition: Add an aqueous solution of dimethylamine (1.05 equiv) and continue stirring. The mixture should become more homogeneous as the iminium precursor forms.
-
Cyanide Addition (CRITICAL): Cool the reaction vessel in an ice bath. With extreme caution , slowly add solid sodium cyanide (1.0 equiv) in portions, ensuring the temperature does not rise significantly. This step is highly hazardous and generates HCN in situ under the slightly acidic conditions of the amine salt. It must be performed in a well-ventilated chemical fume hood with no acid sources nearby.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The product will often separate as an organic layer.
-
Workup: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane). Combine the organic fractions, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final α-aminonitrile.
Protocol 2: Modern Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN)
This protocol reflects a more modern, catalyst-driven approach common in research labs.[23][24]
Objective: Synthesize an α-aminonitrile from an aldehyde, an amine, and TMSCN using a catalyst.
Causality: This method also proceeds through an imine intermediate. However, TMSCN is less nucleophilic than NaCN and typically requires activation by a catalyst (e.g., a Lewis acid like InCl₃ or an organocatalyst like L-proline).[23][24] The reaction must be run under anhydrous conditions to prevent the rapid decomposition of TMSCN into HCN.
Methodology:
-
Setup (Inert Atmosphere): Assemble a flame-dried or oven-dried round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the aldehyde (1.0 equiv), amine (1.1 equiv), and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Catalyst Addition: Add the catalyst (e.g., sulfated polyborate, 5 mol%).[23]
-
TMSCN Addition: Using a syringe, slowly add TMSCN (1.2 equiv) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Perform this step in the fume hood, as any unreacted TMSCN will generate HCN. Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
The selection of a cyanide source is a critical decision in synthetic chemistry that directly impacts experimental safety, efficiency, and scope.
-
This compound is not a universal cyanating agent but a valuable and specialized building block. It provides a safe and direct route to complex molecules where its specific α-diethylamino nitrile structure is desired, effectively bypassing the need for a separate, more hazardous Strecker reaction.
-
Alkali Metal Cyanides (NaCN/KCN) remain relevant for large-scale industrial processes and specific classical transformations where cost is a primary driver and stringent engineering controls can mitigate their extreme toxicity.
-
Acetone Cyanohydrin (ACH) serves as a convenient liquid surrogate for HCN but does not significantly reduce the inherent danger of HCN exposure, requiring commensurate safety precautions.
-
Trimethylsilyl Cyanide (TMSCN) stands out as the reagent of choice for most research and development applications. It offers a superior combination of high reactivity, broad substrate scope, excellent solubility, and manageable, albeit significant, safety risks. Its ability to generate stable intermediates often leads to cleaner reactions and higher yields, justifying its higher cost.
For the modern drug development professional and research scientist, the trend is clear: moving away from highly toxic, difficult-to-handle reagents toward more sophisticated, safer, and highly controlled chemical tools. While no cyanide source is without risk, reagents like TMSCN and specialized building blocks like this compound represent the intelligent application of chemistry to solve synthetic challenges while prioritizing safety and efficiency.
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A Comparative Guide to Catalysts for Aminonitrile Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-aminonitriles represents a critical step in the preparation of a vast array of biologically active molecules, including unnatural α-amino acids, protease inhibitors, and various heterocyclic compounds. The selection of an appropriate catalyst for this transformation is paramount, directly influencing reaction efficiency, stereoselectivity, and overall process viability. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for aminonitrile synthesis, supported by experimental data and detailed protocols to empower you in making informed decisions for your synthetic challenges.
The Strecker Reaction: The Cornerstone of Aminonitrile Synthesis
First reported in 1850, the Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source, and it remains one of the most fundamental and widely utilized methods for preparing α-aminonitriles.[1] The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, which is then attacked by a cyanide nucleophile.
The classical, uncatalyzed Strecker reaction often requires harsh conditions and the use of highly toxic hydrogen cyanide (HCN). Modern catalytic approaches have revolutionized this transformation, enabling milder reaction conditions, broader substrate scope, and, crucially, control over stereochemistry. The choice of catalyst is therefore a key determinant of the reaction's success.
This guide will comparatively analyze the performance of three major classes of catalysts:
-
Transition Metal Catalysts
-
Organocatalysts
-
Enzymatic Catalysts
We will delve into their mechanisms, substrate compatibility, and performance metrics, providing you with the necessary data to select the optimal catalyst for your specific application.
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal complexes are highly effective catalysts for the Strecker reaction, often lauded for their high efficiency and broad functional group tolerance.[1] Lewis acidic metal centers can activate the imine electrophile, facilitating nucleophilic attack by the cyanide source.
Overview of Common Transition Metal Catalysts
A variety of transition metals, including palladium, zirconium, and indium, have been successfully employed in catalytic Strecker reactions.[2][3][4]
-
Palladium Catalysts: Palladium(II) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown excellent catalytic activity in the three-component Strecker reaction of aldehydes and ketones.[2][5] These catalysts are often stable in aqueous conditions and can promote the reaction at room temperature.[5]
-
Zirconium Catalysts: Zirconium-based catalysts, such as ZrOCl₂·8H₂O, are cost-effective and highly efficient for the solvent-free synthesis of racemic α-aminonitriles.[6] Chiral zirconium binuclear catalysts have also been developed for enantioselective variants.[3]
-
Indium Catalysts: Indium powder in water has emerged as a "green" and efficient catalytic system for the one-pot, three-component Strecker reaction, tolerating a wide range of aldehydes, amines, and trimethylsilyl cyanide (TMSCN).
Performance Comparison of Transition Metal Catalysts
The following table summarizes representative data for various transition metal-catalyzed Strecker reactions, showcasing their performance with different substrates.
| Catalyst | Aldehyde/Ketone | Amine | Cyanide Source | Conditions | Yield (%) | Reference |
| Pd(II)-NHC Complex | Benzaldehyde | Aniline | TMSCN | CH₂Cl₂, rt, 24h | >95 | [5] |
| Pd(II)-NHC Complex | Acetophenone | Aniline | TMSCN | CH₂Cl₂, rt, 24h | 85 | [7] |
| ZrOCl₂·8H₂O | Benzaldehyde | Aniline | TMSCN | Solvent-free, rt, 5 min | 95 | [6] |
| ZrOCl₂·8H₂O | Cyclohexanone | Aniline | TMSCN | Solvent-free, rt, 10 min | 92 | [6] |
| Indium Powder | Benzaldehyde | Aniline | TMSCN | Water, rt | 98 | |
| Chiral Zirconium Catalyst | Benzaldehyde derivative | N-Benzhydrylimine | Bu₃SnCN | Toluene, -40 °C | 96 | [3] |
Experimental Protocol: Palladium-Catalyzed Three-Component Strecker Reaction
This protocol is a representative example of a mild and efficient method for α-aminonitrile synthesis using a palladium-NHC catalyst.[7]
Materials:
-
Aldehyde or Ketone (0.2 mmol)
-
Amine (0.2 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.4 mmol)
-
Palladium(II)-NHC complex (e.g., [PdCl(IPr)(acac)]) (2 mol%)
-
Anhydrous sodium sulfate (100 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) (1 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, sodium sulfate, the aldehyde or ketone, and the amine.
-
Add anhydrous dichloromethane to the mixture.
-
Add trimethylsilyl cyanide dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Role of the Palladium Catalyst
The catalytic cycle of the palladium-catalyzed Strecker reaction is believed to proceed through the following key steps:
Caption: Proposed catalytic cycle for the Palladium-catalyzed Strecker reaction.
The Lewis acidic palladium center coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the nucleophilic addition of the cyanide anion.
Organocatalysis: The Rise of Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric aminonitrile synthesis, offering a metal-free alternative that often provides high enantioselectivity.[1] These small organic molecules can activate substrates through various non-covalent interactions, such as hydrogen bonding.
Key Classes of Organocatalysts
Thiourea and squaramide-based catalysts are among the most successful organocatalysts for the asymmetric Strecker reaction.[1][8]
-
Thiourea Catalysts: Chiral thiourea derivatives act as dual hydrogen bond donors, activating the imine electrophile and positioning the cyanide nucleophile for a stereocontrolled attack.[8][9] Catalysts derived from cinchona alkaloids or amino acids have demonstrated excellent performance.[10][11]
-
Squaramide Catalysts: Similar to thioureas, squaramides possess two N-H groups capable of forming strong hydrogen bonds, leading to effective imine activation and high enantioselectivities.[1]
Performance Comparison of Organocatalysts in Asymmetric Strecker Reactions
The following table highlights the performance of representative organocatalysts in the asymmetric synthesis of α-aminonitriles.
| Catalyst | Imine Substrate | Cyanide Source | Conditions | Yield (%) | ee (%) | Reference |
| Quinine-derived Thiourea | N-Boc-ketimine | TMSCN | Toluene, -24 °C | 98 | 94 | [11] |
| Dihydroquinine-derived Thiourea | Dibenzo[b,f][7][9]oxazepine | TMSCN | DCE, 4 °C | 99 | 98 | [10] |
| Amido-thiourea (4e) | N-Benzhydryl imine | KCN/AcOH/H₂O | Toluene, 0 °C | 91 | 97 | [9] |
| Chiral Guanidine | N-Benzhydryl imine | HCN | Toluene, -40 °C | 96 | 86 | [12] |
| Squaramide Catalyst | Ketimine | TMSCN | Toluene | Good | High | [1] |
Experimental Protocol: Thiourea-Catalyzed Asymmetric Strecker Reaction
This protocol provides a general procedure for the highly enantioselective synthesis of α-aminonitriles using a chiral thiourea catalyst.[9]
Materials:
-
Imine (1.0 mmol)
-
Chiral amido-thiourea catalyst (e.g., catalyst 4e) (0.5-1 mol%)
-
Potassium cyanide (KCN) (2.0 mmol)
-
Acetic acid (1.2 mmol)
-
Water (4.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a stirred solution of the imine in toluene at 0 °C, add the chiral thiourea catalyst.
-
In a separate flask, dissolve potassium cyanide in water and then add acetic acid.
-
Add the aqueous cyanide solution to the imine solution.
-
Stir the biphasic mixture vigorously at 0 °C for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Mechanistic Rationale for Enantioselectivity
The enantioselectivity of thiourea-catalyzed Strecker reactions is attributed to the formation of a well-organized ternary complex involving the catalyst, the imine, and the cyanide source.
Sources
- 1. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 2. Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial Diethylaminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Diethylaminoacetonitrile, a versatile building block, is no exception. Its utility in the synthesis of various biologically active molecules necessitates a thorough understanding of its purity profile. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Imperative of Purity: Why Scrutinize Commercial this compound?
Commercial this compound is typically available at purities of ≥98%.[1] While this may seem high, the remaining impurities, even at low levels, can have significant downstream effects. These unwanted constituents can arise from the manufacturing process, degradation over time, or improper storage. The primary synthesis route for this compound involves the reaction of diethylamine, formaldehyde, and a cyanide source.[2] This process can lead to a predictable constellation of impurities that may persist in the final product.
Understanding and quantifying these impurities is critical for:
-
Reaction Stoichiometry: Inaccurate assessment of the active compound's concentration can lead to incorrect molar ratios in subsequent reactions, impacting yield and purity of the desired product.
-
Byproduct Formation: Impurities can participate in side reactions, leading to the formation of unexpected and potentially difficult-to-remove byproducts.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts, hindering reaction progress and efficiency.
-
Toxicological Concerns: In drug development, even trace impurities can have toxicological implications, making their identification and control a regulatory necessity.
Unmasking the Unknowns: Common Impurities in Commercial this compound
Due to the absence of publicly available Certificates of Analysis detailing specific impurity profiles for this compound, we must infer the likely contaminants from its synthesis and chemical nature. The Strecker synthesis, a common method for producing α-aminonitriles, provides a logical starting point for identifying potential impurities.[3][4]
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Potential Origin | Impact |
| Starting Materials | Diethylamine, Formaldehyde (or its polymer, paraformaldehyde) | Incomplete reaction | Can interfere with subsequent reactions and introduce unwanted functional groups. |
| Byproducts | Diethylaminoacetamide, Diethylaminoacetic acid | Hydrolysis of the nitrile group | Can alter the polarity of the material and may have different reactivity.[5] |
| Side-products | Bis(diethylamino)methane | Reaction between diethylamine and formaldehyde | A basic impurity that can affect reaction pH and stoichiometry. |
| Degradation Products | Products of hydrolysis or oxidation | Improper storage or handling | Can lead to a decrease in the active compound's concentration and the introduction of new, uncharacterized species.[5] |
| Residual Solvents | Solvents used in synthesis and purification | Incomplete removal during manufacturing | Can interfere with analytical methods and may have their own toxicity. |
A Comparative Arsenal: Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of this compound and its potential impurities. A multi-pronged approach, leveraging the strengths of different methods, is often the most robust strategy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
For a volatile compound like this compound, GC-MS is a powerful tool for both separation and identification of impurities.[6] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
The selection of GC-MS parameters is critical for achieving optimal separation and sensitivity. A non-polar or mid-polar capillary column is generally suitable for analyzing amines and nitriles. The temperature program is designed to first elute highly volatile components at a lower temperature, followed by a ramp to elute the target analyte and any less volatile impurities. The choice of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification.
A robust GC-MS method should include checks to ensure its validity. This includes the analysis of a blank (solvent injection) to identify any system-related peaks, and the use of an internal standard for accurate quantification. The consistency of retention times and mass spectra across multiple runs provides confidence in the identification of known impurities.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation:
- Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
2. GC Conditions:
- Injector Temperature: 250 °C
- Oven Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 µL
- Split Ratio: 50:1
3. MS Conditions (if applicable):
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Impact (EI) Energy: 70 eV
- Mass Range: 35-350 amu
4. Sample Preparation:
- Accurately weigh approximately 20 mg of the commercial this compound sample.
- Dissolve in 1.0 mL of dichloromethane or another suitable solvent.
- Vortex to ensure complete dissolution.
5. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of each peak to determine the relative purity.
- For impurity identification, compare the mass spectra of unknown peaks against a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a complementary technique to GC, particularly adept at analyzing non-volatile or thermally labile impurities, such as the potential hydrolysis products (diethylaminoacetamide and diethylaminoacetic acid).
For a basic compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. UV detection is a standard method, but for impurities lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more universal detection.
Method validation in HPLC involves demonstrating its specificity, linearity, accuracy, and precision. Specificity is shown by the ability to resolve the analyte peak from potential impurities. Linearity is established by analyzing a series of standards at different concentrations. Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. Precision is assessed by the repeatability of the results from multiple injections of the same sample.
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation:
- HPLC system with a UV detector or an ELSD/MS detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. HPLC Conditions:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient:
- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25.1-30 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm (or ELSD/MS).
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the commercial this compound sample.
- Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
- Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Identify the peak for this compound based on its retention time.
- Calculate the area percentage of all detected peaks to assess purity.
- Quantify known impurities using reference standards if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Sleuth
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and can be used to identify and quantify impurities. The chemical shift, integration, and multiplicity of signals in an NMR spectrum provide a wealth of information about the molecular structure.
The choice of deuterated solvent is important to avoid interfering signals. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework. By comparing the spectrum of the commercial sample to that of a highly pure reference standard, impurities can often be identified by the presence of extra peaks.
The internal consistency of the NMR data serves as a form of self-validation. For example, the integration of the proton signals should correspond to the number of protons in the proposed structure of this compound. The presence of impurities will often result in signals with integrations that are not in whole-number ratios with the main compound's signals.
Experimental Protocol: NMR Analysis of this compound
1. Instrumentation:
- NMR Spectrometer (e.g., 300 MHz or higher).
2. Sample Preparation:
- Dissolve 5-10 mg of the commercial this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
3. Data Acquisition:
- Acquire ¹H and ¹³C NMR spectra.
- Ensure a sufficient number of scans for good signal-to-noise, especially for detecting low-level impurities.
4. Data Analysis:
- Assign the signals in the ¹H and ¹³C spectra to the structure of this compound.
- Identify any unassigned peaks as potential impurities.
- Compare the chemical shifts of these impurity peaks to known values for common solvents and synthesis-related byproducts.
- If an internal standard is used, calculate the absolute purity of the sample based on the integration of the analyte and standard peaks.
Comparative Summary of Analytical Techniques
Table 2: Comparison of Analytical Methods for this compound Purity Assessment
| Technique | Principle | Strengths | Weaknesses |
| GC-MS | Separation based on volatility and polarity, with mass-based identification. | Excellent for volatile impurities; provides structural information for identification.[6] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polarities; suitable for non-volatile impurities. | May require different detectors for compounds without a UV chromophore. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and quantification (qNMR); can identify unknown impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Visualization of the Purity Assessment Workflow
A logical workflow is essential for a comprehensive and efficient purity assessment of commercial this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Purification Strategies: When Purity Needs a Polish
If the purity of a commercial batch of this compound is found to be insufficient for a particular application, purification is necessary. The choice of method depends on the nature of the impurities and the scale of the operation.
-
Distillation: For volatile impurities with significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method. This is often the most practical method for larger quantities.
-
Chromatography: For impurities with similar boiling points but different polarities, column chromatography can be employed. However, given that this compound is a basic compound, standard silica gel can lead to poor separation and potential degradation.[5] Using a deactivated stationary phase, such as alumina or triethylamine-treated silica gel, is recommended.
Conclusion: A Commitment to Quality
The purity of this compound is a critical parameter that underpins the success of research and development in the pharmaceutical and chemical industries. A thorough and multi-faceted approach to purity assessment, employing techniques such as GC-MS, HPLC, and NMR, provides the necessary confidence in the quality of this important building block. By understanding the potential impurities and the rationale behind the selection of analytical methods, researchers can ensure the integrity of their experimental outcomes and accelerate the path to innovation.
References
- Google Patents.
-
GSRS. 2-(DIETHYLAMINO)ACETONITRILE. [Link]
-
Medistri SA. GC/MS Identification of Impurities. [Link]
-
NIST. 2-(Diethylamino)acetonitrile. [Link]
-
SpringerLink. Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
Sources
A Spectroscopic Comparison of Substituted Aminoacetonitriles: A Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Welcome to this in-depth guide on the spectroscopic comparison of substituted aminoacetonitriles. As crucial intermediates in the Strecker synthesis of amino acids and as building blocks in medicinal chemistry, a thorough understanding of the structural nuances of these molecules is paramount. This guide provides a comparative analysis of substituted aminoacetonitriles using fundamental spectroscopic techniques, offering insights into how substituent effects manifest in their spectra. We will delve into the practical aspects of spectral acquisition and interpretation, grounded in established scientific principles.
Introduction: The Significance of Aminoacetonitriles
Aminoacetonitriles (AANs) are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their importance is underscored by their role as key precursors in the synthesis of α-amino acids, the fundamental constituents of proteins. Beyond their synthetic utility, substituted AANs are explored for their potential pharmacological activities, making their unambiguous characterization a critical step in drug discovery and development. Spectroscopic methods provide a powerful, non-destructive means to elucidate their molecular structure and electronic properties.
This guide will focus on three core spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Mass Spectrometry (MS)
We will explore how substituents on the aromatic ring of N-aryl aminoacetonitriles influence their spectroscopic signatures, providing a framework for structure determination and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) of protons in ¹H NMR is highly sensitive to their local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (EDGs) shield protons, shifting their signals to a lower chemical shift (upfield).
In substituted N-phenylglycinonitriles (a type of aminoacetonitrile), the protons of the aromatic ring are particularly informative. The electronic nature of the substituent at the para-position directly influences the chemical shifts of the aromatic protons.
Table 1: Comparative ¹H NMR Data for para-Substituted N-Phenylglycinonitriles
| Substituent (X) | δ (ppm) for -NH | δ (ppm) for -CH₂ | δ (ppm) for Aromatic Protons |
| -OCH₃ (EDG) | ~3.8 | ~4.1 | ~6.8-7.2 |
| -CH₃ (EDG) | ~3.9 | ~4.1 | ~7.0-7.3 |
| -H | ~4.0 | ~4.2 | ~7.2-7.4 |
| -Cl (EWG) | ~4.1 | ~4.3 | ~7.3-7.5 |
| -NO₂ (EWG) | ~4.5 | ~4.4 | ~7.5-8.2 |
Data is compiled and generalized from typical values found in the literature. Exact values may vary based on solvent and concentration.
As evident from Table 1, the chemical shifts of the -NH and -CH₂ protons also experience a downfield shift as the electron-withdrawing character of the para-substituent increases. This is due to the delocalization of the nitrogen lone pair into the aromatic ring, which is modulated by the substituent.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. The nitrile carbon (-C≡N) is particularly noteworthy, with its chemical shift providing insights into the electronic effects transmitted through the molecule.
Table 2: Comparative ¹³C NMR Data for para-Substituted N-Phenylglycinonitriles
| Substituent (X) | δ (ppm) for -C≡N | δ (ppm) for -CH₂ | δ (ppm) for C-ipso | δ (ppm) for C-para |
| -OCH₃ (EDG) | ~118 | ~45 | ~153 | ~115 |
| -CH₃ (EDG) | ~118 | ~45 | ~145 | ~130 |
| -H | ~117 | ~46 | ~147 | ~129 |
| -Cl (EWG) | ~117 | ~46 | ~146 | ~129 |
| -NO₂ (EWG) | ~116 | ~47 | ~152 | ~125 |
Data is compiled and generalized from typical values found in the literature. Exact values may vary based on solvent and concentration.
Interestingly, the effect of substituents on the nitrile carbon chemical shift is less pronounced compared to the aromatic carbons. However, the chemical shifts of the aromatic carbons, particularly the ipso-carbon (the carbon directly attached to the nitrogen) and the para-carbon, show a clear trend corresponding to the electron-donating or electron-withdrawing nature of the substituent.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Diagram 1: Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the preparation, acquisition, and processing of NMR spectra of aminoacetonitriles.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position, intensity, and shape of the absorption bands are characteristic of specific bonds.
For substituted aminoacetonitriles, the key vibrational modes to monitor are:
-
N-H stretch: Typically appears in the range of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
C≡N stretch: A sharp, intense band in the range of 2220-2260 cm⁻¹. The electronic nature of the substituent can subtly influence the frequency and intensity of this band.
-
C-N stretch: Found in the fingerprint region, typically between 1000-1350 cm⁻¹.
-
Aromatic C-H and C=C stretches: These appear at ~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹, respectively.
Table 3: Comparative FT-IR Data for para-Substituted N-Phenylglycinonitriles
| Substituent (X) | ν(N-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) |
| -OCH₃ (EDG) | ~3350 | ~2245 |
| -CH₃ (EDG) | ~3360 | ~2248 |
| -H | ~3370 | ~2250 |
| -Cl (EWG) | ~3380 | ~2255 |
| -NO₂ (EWG) | ~3395 | ~2260 |
Data is compiled and generalized from typical values found in the literature. Exact values may vary based on the sampling method (e.g., KBr pellet, thin film).
The trend observed in Table 3 shows that electron-withdrawing groups lead to an increase in the vibrational frequency of both the N-H and C≡N bonds. This is because EWGs withdraw electron density, leading to a slight strengthening and shortening of these bonds, which in turn requires more energy to vibrate.
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Diagram 2: Experimental Workflow for ATR-FTIR Analysis
Caption: A step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For substituted aminoacetonitriles, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns can be complex, but some common fragmentation pathways include the loss of the nitrile group (-CN) or the cleavage of the C-C bond adjacent to the nitrogen.
Diagram 3: Logical Relationship of Substituent Effects on Spectra
Caption: How electron-donating and withdrawing groups influence NMR and FT-IR spectral data.
Conclusion: An Integrated Approach to Characterization
The spectroscopic characterization of substituted aminoacetonitriles is a multifaceted process that relies on the synergistic use of various techniques. As we have seen, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and is highly sensitive to the electronic effects of substituents. FT-IR spectroscopy offers a rapid and effective way to identify key functional groups and probe how substituents affect bond strengths. Mass spectrometry confirms the molecular weight and can provide clues to the molecular structure through fragmentation analysis.
By understanding the fundamental principles of how substituents influence spectroscopic data, researchers can confidently identify, characterize, and compare different aminoacetonitrile derivatives, accelerating research and development in synthetic chemistry and drug discovery.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
A Comparative Guide to the Electrochemical Properties of Diethylaminoacetonitrile Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Redox Landscape of Diethylaminoacetonitrile (DEAN) Complexes
This compound (DEAN) presents a unique ligand scaffold, integrating a tertiary amine and a nitrile functionality. This combination of a typically electron-donating amino group and an electron-withdrawing, π-accepting nitrile group suggests that its metal complexes could exhibit rich and tunable electrochemical properties. Such characteristics are of significant interest in fields ranging from catalysis to the development of redox-active therapeutic agents.
This guide provides a comparative analysis of the anticipated electrochemical properties of DEAN complexes. In the absence of direct experimental literature on the electrochemical behavior of DEAN complexes, this document leverages data from structurally analogous systems to build a predictive framework. We will delve into the expected redox behavior of DEAN as a ligand, compare it with established bidentate N,N-donor ligands, and provide a detailed experimental protocol for researchers seeking to characterize these novel complexes. Our approach is grounded in fundamental electrochemical principles and data from closely related compounds to ensure scientific integrity and provide actionable insights for laboratory investigations.
The Electrochemical Signature of DEAN: A Tale of Two Functional Groups
The electrochemical behavior of a DEAN-metal complex will be a composite of the electronic influences of the diethylamino and acetonitrile moieties, mediated by the central metal ion.
-
The Diethylamino Group: An Electron-Donating Anchor Tertiary amines are known to undergo oxidation, typically in a quasi-reversible one-electron process, to form a radical cation. The potential at which this oxidation occurs is sensitive to the alkyl substituents on the nitrogen atom and the overall molecular structure. For instance, the anodic oxidation of 4-dimethylaminoantipyrine in acetonitrile involves a quasi-reversible electron transfer from the lone pair of the dimethylamino nitrogen.[1] This electron-donating character of the diethylamino group in DEAN is expected to increase the electron density on the coordinated metal center, generally making the metal easier to oxidize (i.e., shifting its oxidation potential to a more negative value).
-
The Acetonitrile Group: A Modulating π-Acceptor The nitrile group, on the other hand, is known for its π-accepting capabilities when coordinated to a metal center. This property allows it to stabilize lower oxidation states of the metal by accepting electron density from the metal's d-orbitals into its π* orbitals. This π-backbonding can shift the metal's redox potential to more positive values, making it more difficult to oxidize. Acetonitrile is a common solvent and ligand in electrochemical studies, and its complexes with various transition metals have been extensively investigated.[2]
The interplay between the electron-donating tertiary amine and the π-accepting nitrile in DEAN suggests a nuanced influence on the redox properties of its metal complexes. The net electronic effect will likely depend on the coordination mode of the ligand and the nature of the metal ion.
Comparative Analysis: DEAN vs. Alternative Bidentate N,N-Donor Ligands
To contextualize the potential electrochemical properties of DEAN complexes, it is instructive to compare them with well-characterized complexes of other bidentate N,N-donor ligands. A particularly relevant comparator is N,N-diethylethylenediamine (deen) , which retains the diethylamino group but replaces the nitrile with a primary amine.
Predicted Electrochemical Behavior of DEAN Complexes
While specific redox potentials for DEAN complexes are not yet reported, we can hypothesize their behavior relative to analogous 'deen' complexes. The presence of the electron-withdrawing nitrile group in DEAN is expected to lead to a positive shift in the metal-centered redox potentials compared to the corresponding 'deen' complexes. This would make the DEAN complexes more difficult to oxidize.
The following table provides a comparative summary of reported redox potentials for transition metal complexes with bidentate N,N-donor ligands, which can serve as a benchmark for future studies on DEAN complexes.
| Complex | Redox Couple | E½ (V vs. Ag/AgCl) | Solvent | Reference |
| ₂ | Ni(II)/Ni(III) | +0.85 (irreversible) | Acetonitrile | [3] |
| [Cu(bpy)₂]Cl₂ | Cu(II)/Cu(I) | -0.33 | Acetonitrile | [4] |
| [Cu(PMDETA)]Br₂ | Cu(II)/Cu(I) | -0.54 | Acetonitrile | [4] |
| ₃ ¹ | Co(III)/Co(II) | Not Reported ² | Acetonitrile | [5] |
| [Ni(bpy-aza-crown)]²⁺ | Ni(II)/Ni(I) | -1.5 to -2.0 | Acetonitrile | [6] |
¹ L = N,N-diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline ² While the synthesis is reported, specific redox potentials were not provided in the cited literature.
Experimental Protocol: Characterization of DEAN Complexes using Cyclic Voltammetry
This section provides a detailed, step-by-step methodology for the electrochemical characterization of a hypothetical DEAN-metal complex (e.g., [M(DEAN)₂]²⁺ where M = Cu, Ni, Co) using cyclic voltammetry.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M
-
Analyte: Synthesized DEAN-metal complex (e.g., ₂), 1 mM
-
Internal Standard (optional but recommended): Ferrocene
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Experimental Workflow
Figure 1. Experimental workflow for cyclic voltammetry of a DEAN-metal complex.
Step-by-Step Procedure
-
Preparation of the Electrolyte Solution: Dissolve the required amount of TBAPF₆ in anhydrous acetonitrile to obtain a 0.1 M solution.
-
Working Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode completely before use.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Add the 0.1 M TBAPF₆/acetonitrile solution to the cell.
-
-
Deoxygenation: Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure the absence of any interfering impurities.
-
Analyte Measurement:
-
Prepare a 1 mM solution of the DEAN-metal complex in the 0.1 M TBAPF₆/acetonitrile solution.
-
Add the analyte solution to the electrochemical cell.
-
Deoxygenate the solution again for a few minutes.
-
Record the cyclic voltammogram of the complex. Scan initially over a wide potential range to identify all redox events. Then, optimize the potential window to focus on the redox couple(s) of interest. Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the electron transfer processes.
-
-
Internal Standard: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential and can be used to reference the potentials of the analyte.
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Plot the peak current versus the square root of the scan rate to confirm that the process is diffusion-controlled.
-
Interpreting the Electrochemical Data: A Mechanistic Perspective
The electrochemical data obtained for DEAN complexes will provide valuable insights into their electronic structure and reactivity.
Sources
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A Comparative Guide to the Synthesis of Diethylaminoacetonitrile: Benchmarking the Strecker Reaction Against Alternative Methods
Introduction
Diethylaminoacetonitrile, a vital intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is prized for its versatile reactivity.[1][2] Its efficient synthesis is a frequent objective for process chemists and researchers. The classical Strecker synthesis, a robust and time-honored method, remains a cornerstone for producing α-aminonitriles.[3] However, evolving standards in laboratory safety and environmental stewardship necessitate a critical evaluation of this and other synthetic routes.
This guide provides an in-depth comparison of the traditional Strecker synthesis for producing this compound against modified approaches that leverage alternative cyanating agents. We will dissect the methodologies, presenting detailed experimental protocols, comparative data on yield and reaction conditions, and a critical analysis of the safety and environmental implications of each route. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing efficiency with safety and sustainability.
Methodology 1: The Classical Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction that combines an amine, a carbonyl compound, and a cyanide source to form an α-aminonitrile.[3][4][5] In the case of this compound, diethylamine and formaldehyde are the chosen precursors. The reaction is renowned for its atom economy and ability to rapidly generate molecular complexity.[3]
Reaction Mechanism
The synthesis proceeds through two key stages. First is the condensation of diethylamine with formaldehyde to form an unstable N,N-diethylmethaniminium ion. This electrophilic intermediate is then subjected to nucleophilic attack by a cyanide ion (typically from NaCN or KCN) to furnish the final this compound product.[5][6]
Caption: Mechanism of the classical Strecker synthesis.
Authoritative Protocol: Organic Syntheses Method
The procedure detailed in Organic Syntheses represents a well-vetted and reliable method for laboratory-scale production, reporting high yields.[7] A critical first step involves the formation of a bisulfite addition product with formaldehyde. This serves to control the reactivity of the highly volatile formaldehyde and ensures a more controlled reaction upon the subsequent addition of diethylamine and sodium cyanide.
Experimental Protocol:
-
Preparation of Bisulfite Adduct: In a 3-liter beaker equipped for stirring, dissolve 312 g (3 moles) of sodium bisulfite in 750 ml of water. Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
-
Amine Addition: Cool the solution to 35°C and add 219 g (3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours.
-
Cyanation: (Caution: This step must be performed in a well-ventilated fume hood as poisonous hydrogen cyanide may be evolved) . To the reaction mixture, add a solution of 147 g (3 moles) of sodium cyanide dissolved in 400 ml of water with efficient stirring to ensure thorough mixing of the two layers.
-
Reaction and Workup: After stirring for 1.5 hours, separate the upper nitrile layer.
-
Purification: Dry the crude product over 25 g of a suitable drying agent (e.g., Drierite). The product can be further purified by vacuum distillation, collecting the fraction boiling at 61–63°C / 14 mm Hg.[7]
This protocol consistently yields 88-90% of the purified product.[7]
Methodology 2: Alternative Cyanating Agents
While effective, the classical Strecker synthesis involves handling highly toxic alkali metal cyanides, which poses significant safety risks.[7][8] This has driven the exploration of alternative, safer cyanide sources.
Acetone Cyanohydrin as a Cyanide Surrogate
Acetone cyanohydrin is a liquid and can serve as a more manageable source of cyanide, often obviating the need to handle solid sodium or potassium cyanide directly.[2] It can be used in a one-pot reaction where it transfers its cyanide group to the iminium ion intermediate. A key advantage is that a prior cleavage into acetone and hydrocyanic acid is not required; the substance can be used as supplied.[2] The reaction can be catalyzed by small amounts of a basic substance.[2]
Conceptual Protocol (based on principles from related syntheses):
-
Iminium Formation: In a suitable reaction vessel, combine an aqueous solution of formaldehyde (e.g., 2 moles) and diethylamine (e.g., 2 moles) at a controlled temperature (e.g., below 40°C).
-
Cyanation: To this solution, add acetone cyanohydrin (e.g., 2 moles). A mild exothermic reaction may occur. The reaction pH is typically maintained between 6 and 9 for optimal results.[2]
-
Reaction and Workup: After heating to drive the reaction to completion (e.g., ~75-80°C), the acetone byproduct can be distilled off.[2]
-
Purification: The remaining mixture contains the this compound, which can be isolated via extraction and further purified by vacuum distillation, similar to the classical method.
This approach simplifies the handling of toxic reagents and can be more amenable to larger-scale operations where the handling of solid cyanide is problematic.
Caption: Comparative experimental workflows.
Performance Benchmarking
The choice of synthetic route is a multi-faceted decision. Below is a comparative summary of the key performance indicators for each method.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Classical Strecker (Org. Syn.) | Acetone Cyanohydrin Method |
| Cyanide Source | Sodium Cyanide (NaCN) | Acetone Cyanohydrin |
| Key Reagents | Formaldehyde, Diethylamine, NaCN, NaHSO₃ | Formaldehyde, Diethylamine, Acetone Cyanohydrin |
| Solvent | Water | Water |
| Temperature | 35-60°C, then ambient | <40°C, then ~77°C |
| Reported Yield | 88-90%[7] | High (Specific yield can vary) |
| Reference | Org. Synth.1947 , 27, 20[7] | EP0009200B1[2] |
Table 2: Safety and Handling Comparison
| Parameter | Classical Strecker (Org. Syn.) | Acetone Cyanohydrin Method |
| Primary Hazard | Highly toxic, solid NaCN. Potential evolution of lethal HCN gas.[7][8] | Toxic, flammable liquid.[9] Less dust/inhalation risk than solid cyanides. |
| Engineering Controls | Mandatory: High-efficiency chemical fume hood.[7] | Mandatory: Chemical fume hood. |
| Personal Protective Equipment (PPE) | Standard lab coat, safety goggles, nitrile gloves. | Standard lab coat, safety goggles, nitrile gloves. |
| Waste Stream | Aqueous cyanide waste, requiring specialized disposal. | Aqueous waste, acetone byproduct (can be recovered). |
Discussion: A Scientist's Perspective
Causality in Experimental Choices:
-
Classical Strecker: The use of sodium bisulfite in the Organic Syntheses protocol is a deliberate choice to tame the reactivity of formaldehyde.[7] It forms a stable adduct, preventing side reactions and ensuring a controlled, high-yield transformation when the amine and cyanide are introduced. The choice of sodium cyanide dissolved in water provides a ready source of nucleophilic CN⁻ ions essential for the key bond-forming step.[6][7]
-
Acetone Cyanohydrin Method: This alternative is born from a desire to mitigate the acute hazards of handling solid cyanides. Acetone cyanohydrin exists in equilibrium with acetone and HCN, but as a liquid, it is easier to transfer and poses a lower risk of accidental inhalation of toxic dust.[2] The process leverages this equilibrium, allowing for an in situ generation and reaction of cyanide, which can be more favorable from a process safety perspective. Heating the final mixture to distill off the acetone byproduct helps to drive the reaction equilibrium towards the desired product.[2]
Trustworthiness and Validation:
Both protocols represent self-validating systems. The Organic Syntheses procedure has been independently checked and verified, ensuring its reproducibility and the reported high yield.[7] The purification by vacuum distillation provides a clear endpoint, with the boiling point (61–63°C / 14 mm Hg) and refractive index (n²⁵D 1.4230) serving as reliable physical constants to confirm the identity and purity of the final product.[7] For the alternative method, validation would similarly rely on the successful removal of the acetone byproduct and isolation of the this compound, confirmed by spectroscopic and physical data matching known values.[1][8]
Environmental and Cost Considerations:
From an environmental standpoint, both methods use water as a primary solvent, which is favorable. However, the classical method generates significant aqueous cyanide waste, which is hazardous and requires costly treatment. The acetone cyanohydrin method generates acetone as a major byproduct, which could potentially be recovered and recycled, improving the overall process mass intensity.
Economically, sodium cyanide is a bulk chemical and generally less expensive than acetone cyanohydrin. For small-scale academic research, the material cost difference may be negligible compared to the enhanced safety offered by the alternative method. For large-scale industrial production, a thorough techno-economic analysis would be required to balance reagent costs against the costs of safety compliance and waste disposal.[10][11]
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved via the Strecker reaction.
-
The Classical Strecker Synthesis , as detailed in Organic Syntheses, remains the gold standard for laboratory preparations where high yield and purity are paramount. Its protocol is thoroughly vetted and reproducible. However, it requires strict adherence to safety protocols and access to high-performance engineering controls (i.e., a fume hood) due to the use of highly toxic sodium cyanide.[7]
-
The use of Acetone Cyanohydrin presents a compelling alternative that significantly enhances the safety profile by avoiding the handling of solid cyanides.[2] This method is highly recommended for laboratories where safety is a primary concern or for scaling up operations where the handling of large quantities of sodium cyanide is operationally challenging.
Ultimately, the choice of method should be guided by a risk assessment that considers the scale of the reaction, the available safety infrastructure, and the experience of the personnel involved. For most modern research and development settings, the enhanced safety of the acetone cyanohydrin approach makes it a preferable starting point for process development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethylaminoacetonitrile for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of professional responsibility and operational integrity. Diethylaminoacetonitrile, a versatile building block in organic synthesis, requires meticulous management throughout its lifecycle, particularly at the disposal stage. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and field-proven safety practices.
Foundational Safety and Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, ensuring that safety is proactive rather than reactive.
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, posing a significant fire risk.[1][2] Toxicological data indicates that it is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2] As a nitrile compound, it has the potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as contact with acids.
Core Hazards of this compound:
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid (Category 3) | Liquid and vapor can ignite. Vapors may form explosive mixtures with air.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can cause severe health effects or death upon exposure.[1][2] | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE) at all times. |
| Cyanide/Nitrile Hazard | Potential to release hydrogen cyanide (HCN) gas, especially in the presence of acids. | Never mix with acidic waste. Store separately from acids.[3][4] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage upon contact.[1] | Wear safety goggles or a face shield. |
All personnel handling this compound must be thoroughly trained on these hazards and familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Double-gloving is recommended.[5] | To prevent dermal absorption, which is a significant route of toxic exposure.[1] |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if there is a risk of inhalation exposure.[1] | To prevent the inhalation of toxic vapors, which can be fatal.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste characterization and segregation and ends with compliant hazardous waste collection.
Figure 1. A flowchart illustrating the key stages of the this compound disposal process.
Step 1: Waste Characterization
All waste containing this compound, including contaminated labware, spill cleanup materials, and reaction residues, must be classified as hazardous waste. The primary hazardous characteristics are:
-
Ignitability (D001): Due to its flammable nature.[6]
-
Toxicity: Due to its acute toxicity via oral, dermal, and inhalation routes.[1][2]
While this compound is a nitrile, it is not explicitly listed as a P-listed acutely hazardous waste by the EPA.[6] However, due to its high toxicity, it should be managed with the same level of caution as a P-listed waste.
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be kept separate from:
-
Acids and Acidic Solutions: Contact can liberate highly toxic hydrogen cyanide gas.[3][4]
-
Strong Oxidizing Agents: Can create a fire or explosion hazard.
-
Other Incompatible Waste Streams: To prevent unknown and potentially hazardous reactions.
Step 3: Containerization
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound, such as glass or polyethylene.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." It should also include a warning against mixing with acids.[5]
Step 4: Accumulation
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within a secondary containment unit to control any potential leaks.
Step 5: Neutralization (Optional and for Advanced Users Only)
For dilute aqueous solutions of this compound, chemical neutralization may be considered to reduce its hazard before disposal. However, this should only be performed by highly trained personnel in a controlled laboratory setting.
-
Alkaline Hydrolysis: A potential method for breaking down the nitrile group is through alkaline hydrolysis. This process involves heating the aqueous waste with a strong base, such as sodium hydroxide, to convert the nitrile to a carboxylate salt and ammonia.[7][8] This process must be conducted with extreme caution and under a chemical fume hood due to the potential for off-gassing and exothermic reactions. The resulting solution would still need to be disposed of as hazardous waste, but the primary toxicity of the nitrile would be reduced.
It is strongly recommended that for the vast majority of laboratory settings, neutralization is not attempted and the waste is disposed of via a licensed hazardous waste management company.
Step 6: Pickup and Disposal
-
Once the waste container is full, or if the waste has been accumulated for the maximum allowable time according to institutional and regulatory guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Ventilate: If it can be done safely, increase ventilation to the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
For large spills, or any spill you are not equipped or trained to handle, evacuate the area, and contact your institution's emergency response team immediately. [9]
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]
Disposal of Empty Containers
Even "empty" containers of this compound can retain hazardous residues.
-
Triple Rinsing: For containers that are not P-listed, triple rinsing with a suitable solvent (such as methanol or ethanol) can decontaminate the container.[10] The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Defacing and Disposal: After triple rinsing and allowing the container to dry, the label should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, according to institutional policy.[10]
-
P-Listed Waste Containers: While this compound is not explicitly P-listed, if you are working with a P-listed nitrile, the empty container, even after triple rinsing, must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethylaminoacetonitrile
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often necessitates the use of highly reactive and hazardous materials. Diethylaminoacetonitrile is one such chemical, a valuable building block that also presents significant health and safety risks if not handled with the utmost care. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our goal is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety and excellence within the laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Its hazardous nature stems from its chemical properties, which allow it to be readily absorbed into the body, where it can exert toxic effects. Symptoms of overexposure can include headaches, dizziness, nausea, and in severe cases, convulsions.[1] The flammability of this compound also presents a significant fire risk, especially in a laboratory setting where ignition sources may be present.[1][3]
Hazard Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapor[2] |
| Acute toxicity, oral | Category 3 | Danger | H301: Toxic if swallowed[2] |
| Acute toxicity, dermal | Category 3 | Danger | H311: Toxic in contact with skin[1][2] |
| Acute toxicity, inhalation | Category 2 | Danger | H330: Fatal if inhaled[2] |
| Serious eye damage/irritation | Category 2 | Danger | H319: Causes serious eye irritation[1][2] |
Core Principles of PPE Selection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a critical thinking process that must take into account the specific procedure being performed, the quantities of this compound being used, and the potential for exposure. The following workflow illustrates a logical approach to PPE selection for handling this chemical.
Caption: A risk-based workflow for selecting appropriate PPE when handling this compound.
Step-by-Step PPE Protocol for Handling this compound
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure that primary engineering controls are in place and functioning correctly. All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] The fume hood sash should be kept as low as possible to maximize containment.
Hand Protection: The Critical Barrier
Given that this compound is toxic in contact with the skin, appropriate hand protection is non-negotiable.[1]
-
Glove Selection : Disposable nitrile gloves provide a good initial barrier for incidental contact.[4] For prolonged handling or in situations with a higher risk of splashes, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Proper Technique : Inspect gloves for any signs of damage before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove. Dispose of used gloves in a designated hazardous waste container immediately.[5]
Eye and Face Protection: Shielding from Splashes and Vapors
This compound can cause serious eye irritation.[1]
-
Minimum Requirement : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[4]
-
Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under pressure, a face shield must be worn in addition to safety goggles.[4]
Body Protection: Minimizing Skin Exposure
-
Lab Coat : A flame-retardant lab coat is essential due to the flammability of this compound. The lab coat should be fully buttoned with the sleeves rolled down.
-
Chemical Apron : For procedures involving larger volumes or a high likelihood of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.[4] Fabrics such as cotton are preferable to synthetic materials which can melt and adhere to the skin in the event of a fire.[4]
Respiratory Protection: For High-Risk Scenarios
While working in a fume hood should prevent the need for respiratory protection, it is crucial to be prepared for non-routine situations.
-
Emergency Use : In the event of a large spill or a failure of the ventilation system, a respirator will be necessary. A full-face respirator with an organic vapor cartridge is a suitable option.[6] In situations with very high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[6][7]
-
Fit and Training : Any personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.[4]
Operational and Disposal Plans: A Seamless Safety Workflow
Handling and Storage:
-
Always use non-sparking tools and explosion-proof equipment when handling this compound.[1][5]
-
Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
This chemical is incompatible with strong oxidizing agents and strong bases.[1]
Disposal:
-
All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous waste.[1][5]
-
Collect waste in a clearly labeled, sealed container.[1] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[5]
Emergency Procedures: Immediate and Effective Response
Spills:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.[1]
-
Wear the appropriate PPE, including respiratory protection if necessary, during cleanup.
Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. PubChem. [Link]
-
emp BIOTECH. (2023-09-12). 20% Diethylamine in Acetonitrile Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Yufeng. (2024-10-15). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. empbiotech.com [empbiotech.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
